Eprodisate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
propane-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O6S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,4,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNVWUDMMXZUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048301 | |
| Record name | Propane-1,3-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21668-77-9 | |
| Record name | 1,3-Propanedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21668-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprodisate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021668779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprodisate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06405 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propane-1,3-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21668-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPRODISATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QFP76V7S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eprodisate in AA Amyloidosis: A Deep Dive into its Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of eprodisate, a promising therapeutic agent for the treatment of AA amyloidosis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, clinical efficacy, and the experimental basis for our understanding of this compound.
Core Mechanism of Action: Disrupting the Pathogenic Cascade
This compound is a sulfonated small molecule that shares a structural resemblance to heparan sulfate, a type of glycosaminoglycan (GAG).[1][2] Its therapeutic effect in AA amyloidosis stems from its ability to competitively inhibit the interaction between serum amyloid A (SAA) protein and GAGs.[2][3][4] This interaction is a critical step in the pathogenesis of AA amyloidosis, promoting the polymerization of SAA fragments into insoluble amyloid fibrils that deposit in various organs, leading to progressive organ dysfunction, particularly renal failure.[1][5]
By binding to the GAG-binding sites on SAA, this compound effectively disrupts the scaffolding role of GAGs in amyloid fibril formation and stabilization.[1][2] This interference with fibril polymerization and subsequent deposition is the cornerstone of this compound's mechanism of action, aiming to slow or halt the progression of tissue damage.[1][2][3]
Quantitative Insights: Clinical Efficacy of this compound
A pivotal multicenter, randomized, double-blind, placebo-controlled clinical trial provided key insights into the efficacy of this compound in patients with AA amyloidosis and renal involvement. The study demonstrated that this compound can slow the decline of renal function.[1]
| Parameter | This compound Group | Placebo Group | p-value | Hazard Ratio (95% CI) |
| Primary Composite Endpoint | ||||
| Worsening Disease or Death | 27% (24 of 89 patients) | 40% (38 of 94 patients) | 0.06 | 0.58 (0.37 to 0.93)[1][6] |
| Secondary Endpoints | ||||
| Mean Decline in Creatinine Clearance (mL/min/1.73 m²) | 10.9 | 15.6 | 0.02 | N/A |
| Progression to End-Stage Renal Disease | N/A | N/A | 0.20 | 0.54 (0.22 to 1.37)[6] |
| Risk of Death | N/A | N/A | 0.94 | 0.95 (0.27 to 3.29)[6] |
Table 1: Summary of Key Efficacy Outcomes from the Phase II/III Clinical Trial of this compound in AA Amyloidosis.[1][6]
Visualizing the Mechanism and Pathophysiology
To better understand the complex processes involved, the following diagrams illustrate the pathogenesis of AA amyloidosis and the targeted intervention of this compound.
Caption: Pathological cascade of AA amyloidosis.
Caption: this compound's competitive inhibition mechanism.
Experimental Protocols: Investigating Fibrillogenesis
The inhibition of amyloid fibril formation by this compound can be quantified in vitro using techniques such as the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
Thioflavin T (ThT) Assay for SAA Fibrillogenesis Inhibition
Objective: To determine the inhibitory effect of this compound on the formation of SAA amyloid fibrils.
Materials:
-
Recombinant human SAA protein
-
This compound
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of SAA in a suitable buffer.
-
Prepare a stock solution of this compound in PBS.
-
Prepare a stock solution of ThT in PBS and filter through a 0.22 µm filter.
-
-
Assay Setup:
-
In a 96-well plate, add SAA solution to each well.
-
Add varying concentrations of this compound to the wells. Include a control group with no this compound.
-
Add ThT solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each this compound concentration.
-
The inhibition of fibril formation is determined by the reduction in the fluorescence signal in the presence of this compound compared to the control.
-
Caption: Workflow for the Thioflavin T assay.
Conclusion
This compound represents a targeted therapeutic strategy for AA amyloidosis by directly interfering with the pathological process of amyloid fibril formation. Its mechanism as a GAG mimetic, competitively inhibiting the SAA-GAG interaction, is supported by clinical data demonstrating a slowing of renal disease progression. Further research into the quantitative aspects of its binding and inhibitory activities will continue to refine our understanding and guide the development of next-generation therapies for this devastating disease.
References
- 1. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amyloid.nl [amyloid.nl]
- 4. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Amyloid A Protein–Associated Kidney Disease: Presentation, Diagnosis, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: this compound for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]
Eprodisate: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprodisate is a small molecule investigated for its potential to treat amyloid A (AA) amyloidosis, a rare and serious complication of chronic inflammatory diseases.[1][2][3] This condition is characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein in various organs, leading to progressive organ dysfunction and failure, with the kidneys being the most commonly affected organ.[1][2][3] this compound was developed to interfere with a critical step in the pathogenesis of AA amyloidosis: the interaction between SAA and glycosaminoglycans (GAGs), which is essential for the polymerization of SAA fragments into amyloid fibrils.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound, chemically known as propane-1,3-disulfonic acid, is a structurally simple molecule. It is often used in its disodium (B8443419) salt form, this compound disodium.
Table 1: Chemical Identifiers of this compound and this compound Disodium
| Identifier | This compound | This compound Disodium |
| IUPAC Name | propane-1,3-disulfonic acid[5] | disodium;propane-1,3-disulfonate |
| Synonyms | 1,3-Propanedisulfonic acid, NC-503, Fibrillex, Kiacta[1][6] | This compound sodium |
| CAS Number | 21668-77-9[5] | 36589-58-9 |
| Molecular Formula | C₃H₈O₆S₂[5] | C₃H₆Na₂O₆S₂ |
| SMILES | C(CS(=O)(=O)O)CS(=O)(=O)O[5] | [Na+].[O-]S(=O)(=O)CCCS(=O)(=O)[O-].[Na+] |
| InChI | InChI=1S/C3H8O6S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,4,5,6)(H,7,8,9)[5] | InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 |
Table 2: Physicochemical Properties of this compound and this compound Disodium
| Property | This compound | This compound Disodium |
| Molecular Weight | 204.2 g/mol [5] | 248.19 g/mol |
| Melting Point | Data not publicly available | Data not publicly available |
| pKa | Data not publicly available | Data not publicly available |
| Solubility | Data not publicly available | H₂O: 10 mM (Sonication recommended) DMSO: Insoluble |
Chemical Synthesis
A patented method for the preparation of 1,3-propanedisulfonic acid compounds involves the opening of a sultone ring with a sulfite (B76179) anion nucleophile.[7] Specifically, the synthesis of 1,3-propanedisulfonic acid disodium salt can be achieved through this method, which is described as producing a high-purity product with reduced potential for toxic by-products.[7] The synthesis of the precursor, 1,3-propane sultone, can be achieved by the dehydration of gamma-hydroxy-propanesulfonic acid.[8] This acid is prepared from sodium hydroxypropanesulfonate, which is synthesized by the addition of sodium bisulfite to allyl alcohol.[8]
Mechanism of Action
This compound's mechanism of action is based on its structural similarity to heparan sulfate, a type of glycosaminoglycan (GAG).[1][2] In AA amyloidosis, GAGs are known to bind to soluble SAA protein fragments, promoting their aggregation into insoluble amyloid fibrils.[1][2] this compound acts as a competitive inhibitor, binding to the GAG-binding sites on SAA molecules.[1][2] This interference disrupts the interaction between SAA and endogenous GAGs, thereby inhibiting the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.[1][2]
Experimental Protocols
Preclinical Studies
Preclinical evaluation of this compound was conducted in animal models of AA amyloidosis. In a key study, murine models were used to assess the in vivo efficacy of this compound.[7]
-
Animal Model: Mice were used to induce AA amyloidosis. This is typically achieved by repeated inflammatory stimulation (e.g., injections of silver nitrate (B79036) or casein) to elevate SAA levels chronically.
-
Treatment Protocol: this compound was administered orally to the mice. The studies demonstrated a dose-dependent reduction in splenic AA amyloid deposition.[7] Animal studies with high daily doses of 2 g/kg/day over a 10-month period showed that the drug was well-tolerated with low toxicity potential.[1]
-
Assessment of Amyloid Deposition: The extent of amyloid deposition in the spleen and other organs was quantified. This is commonly done through histological analysis of tissue sections stained with Congo red, which characteristically produces apple-green birefringence under polarized light in the presence of amyloid deposits. Immunohistochemistry with anti-AA antibodies is also used for specific detection.[9]
Clinical Trial (NCT00035334)
A pivotal multicenter, randomized, double-blind, placebo-controlled Phase III trial was conducted to evaluate the efficacy and safety of this compound in patients with AA amyloidosis and kidney involvement.[6][10]
-
Inclusion Criteria:
-
Age 18 years or older.
-
Diagnosis of AA amyloidosis confirmed by biopsy with Congo red staining and immunohistochemistry.
-
Kidney involvement defined as persistent proteinuria (≥1 g/24h ) or creatinine (B1669602) clearance ≤ 60 mL/min.
-
Creatinine clearance ≥ 20 mL/min and serum creatinine ≤ 3 mg/dL.
-
Written informed consent.
-
-
Exclusion Criteria:
-
Other clinically significant diseases that could interfere with the study.
-
Use of investigational drugs within 30 days.
-
Active alcohol or drug abuse.
-
Initiation of or changes in ACE inhibitor or cytotoxic agent/colchicine therapy within 3 months prior to screening.
-
-
Treatment Regimen:
-
183 patients were randomly assigned to receive either this compound or a placebo for 24 months.[6][10]
-
The drug was administered orally twice daily, at least 1 hour before or 2 hours after a meal.[1]
-
The dosage was adjusted based on the patient's baseline creatinine clearance:[1]
-
<30 mL/min: 800 mg/day in two divided doses.
-
30–80 mL/min: 1600 mg/day in two divided doses.
-
80 mL/min: 2400 mg/day in two divided doses.
-
-
Doses were reduced if creatinine clearance decreased during the study.[1]
-
-
Primary Endpoint:
Quantitative Data
The Phase III clinical trial of this compound yielded the following key quantitative results.
Table 3: Efficacy Results of the Phase III this compound Trial (NCT00035334) at 24 Months
| Outcome Measure | This compound Group (n=89) | Placebo Group (n=94) | p-value | Hazard Ratio (95% CI) |
| Primary Composite Endpoint (Worsened Disease) | 27% (24 patients) | 40% (38 patients) | 0.06[6][10] | 0.58 (0.37 to 0.93)[6][10] |
| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m²/year) | 10.9 | 15.6 | 0.02[6][10] | N/A |
| Progression to End-Stage Renal Disease | N/A | N/A | 0.20[6][10] | 0.54 (0.22 to 1.37) |
| Risk of Death | N/A | N/A | 0.94[6][10] | 0.95 (0.27 to 3.29) |
Conclusion
This compound represents a targeted therapeutic approach for AA amyloidosis by directly inhibiting the formation of amyloid fibrils. Preclinical studies demonstrated its efficacy in reducing amyloid deposition in animal models. The subsequent Phase III clinical trial showed that this compound slowed the decline of renal function in patients with AA amyloidosis, as evidenced by a statistically significant reduction in the rate of creatinine clearance decline.[6][10] While the primary composite endpoint of worsened disease did not reach statistical significance at the conventional p<0.05 level, the hazard ratio was favorable.[6][10] this compound did not show a significant effect on progression to end-stage renal disease or mortality.[6][10] Although a subsequent confirmatory Phase 3 study did not meet its primary endpoint, the initial findings with this compound have been instrumental in validating the therapeutic strategy of targeting SAA-GAG interactions in AA amyloidosis.[11] Further research into this and similar mechanisms continues to be an important area in the development of treatments for this debilitating disease.
References
- 1. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Review of this compound for the treatment of renal disease in AA amyloidosis | Semantic Scholar [semanticscholar.org]
- 3. This compound slows kidney decline in amyloid A amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Propanedisulfonic acid | C3H8O6S2 | CID 428573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1646659B1 - Method for the preparation of 1,3-propane disulfonic acid compounds - Google Patents [patents.google.com]
- 8. 1,3-Propanesultone synthesis - chemicalbook [chemicalbook.com]
- 9. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: this compound for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]
- 10. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
An In-depth Technical Guide on the Core Interaction of Eprodisate with Serum Amyloid A (SAA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eprodisate is a small molecule designed to inhibit the pathological aggregation of Serum Amyloid A (SAA) into amyloid fibrils, a hallmark of AA amyloidosis. This technical guide provides a comprehensive overview of the molecular interaction between this compound and SAA. It details the mechanism of action, summarizes quantitative data from key studies, presents detailed experimental protocols for investigating this interaction, and visualizes relevant biological pathways. This document is intended to serve as a core resource for researchers and professionals in the fields of amyloidosis research and drug development.
Introduction: this compound and Serum Amyloid A
This compound (1,3-propanedisulfonate) is a synthetic, small molecule with a structural resemblance to heparan sulfate, a type of glycosaminoglycan (GAG).[1][2][3] It was developed to interfere with the formation and deposition of amyloid fibrils.[4][5]
Serum Amyloid A (SAA) is an acute-phase reactant protein primarily synthesized by the liver in response to inflammatory stimuli such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[3] During chronic inflammatory conditions, sustained high levels of SAA can lead to its proteolytic cleavage, misfolding, and aggregation into insoluble amyloid fibrils. These fibrils deposit in various organs, particularly the kidneys, leading to a condition known as AA amyloidosis, which can cause progressive organ dysfunction.[1][4]
Core Interaction Mechanism
The primary mechanism of action of this compound is the competitive inhibition of the interaction between SAA and glycosaminoglycans (GAGs).[1][3][5] GAGs, such as heparan sulfate, are ubiquitous components of the extracellular matrix and are known to play a crucial role in the pathogenesis of amyloidosis by binding to SAA and promoting its fibrillar aggregation and deposition.[6][7][8] this compound, by mimicking the structure of GAGs, binds to the GAG-binding sites on SAA molecules.[1][5] This binding sterically hinders the association of SAA with endogenous GAGs, thereby disrupting a critical step in the amyloidogenic cascade and inhibiting the polymerization of SAA into fibrils.[1][3]
References
- 1. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divergent effect of glycosaminoglycans on the in vitro aggregation of Serum Amyloid A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential role of glycosaminoglycans in serum amyloid A fibril formation by in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heparin Induces Harmless Fibril Formation in Amyloidogenic W7FW14F Apomyoglobin and Amyloid Aggregation in Wild-Type Protein In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Eprodisate and Glycosaminoglycan (GAG) Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprodisate (1,3-propanedisulfonate) is a small, sulfonated molecule developed as a therapeutic agent for Amyloid A (AA) amyloidosis.[1][2] This systemic disease is a serious complication of chronic inflammatory conditions, characterized by the extracellular deposition of amyloid fibrils derived from serum amyloid A (SAA) protein.[3] These deposits lead to progressive organ dysfunction, with the kidneys being particularly vulnerable.[2][4] The pathogenesis of AA amyloidosis is critically linked to the interaction between SAA and glycosaminoglycans (GAGs), such as heparan sulfate (B86663), which are essential for the stabilization and polymerization of amyloid fibrils.[3][5][6] this compound was designed as a GAG mimetic to competitively inhibit this interaction, thereby preventing the formation and deposition of amyloid fibrils.[1][2]
This technical guide provides an in-depth overview of the binding affinity of this compound for GAG binding sites on SAA, the experimental protocols used to characterize such interactions, and the underlying mechanism of action.
Mechanism of Action: Competitive Inhibition of SAA-GAG Interaction
This compound's therapeutic strategy is based on its structural similarity to heparan sulfate, a key GAG involved in amyloidogenesis.[1][3] The negatively charged sulfonate groups of this compound enable it to bind to the positively charged GAG-binding sites on SAA molecules.[1][2] By occupying these sites, this compound acts as a competitive inhibitor, preventing the binding of endogenous GAGs to SAA.[1] This disruption of the SAA-GAG interaction is crucial because GAGs are known to act as scaffolds, promoting the aggregation of SAA monomers into insoluble, β-sheet-rich amyloid fibrils.[5][6] By blocking this interaction, this compound is intended to inhibit the polymerization of SAA into fibrils and slow the progression of amyloid deposition in tissues.[2][3]
Figure 1: Mechanism of Action of this compound in Inhibiting Amyloid Fibril Formation.
This compound Binding Affinity Data
While the qualitative mechanism of this compound is well-established, specific quantitative data on its binding affinity (e.g., dissociation constant, Kd) to SAA and its inhibitory constant (Ki) against the SAA-GAG interaction are not widely available in peer-reviewed literature. The following tables are structured to present the types of data that would be generated from biophysical assays to characterize these interactions.
Table 1: Hypothetical Binding Affinity of this compound for Serum Amyloid A (SAA)
| Ligand | Analyte | Method | Kd (Dissociation Constant) |
| This compound | SAA | Surface Plasmon Resonance (SPR) | Data not available |
| This compound | SAA | Isothermal Titration Calorimetry (ITC) | Data not available |
Table 2: Hypothetical Inhibition of SAA-Glycosaminoglycan (GAG) Interaction by this compound
| Interacting Pair | Inhibitor | Method | IC50 / Ki |
| SAA - Heparan Sulfate | This compound | Competitive Binding Assay | Data not available |
| SAA - Heparan Sulfate | This compound | Surface Plasmon Resonance (SPR) | Data not available |
Experimental Protocols
The following are detailed, generalized protocols for key biophysical methods that would be employed to determine the binding affinity and inhibitory potential of this compound.
Surface Plasmon Resonance (SPR) for Measuring this compound-SAA Binding and Competitive Inhibition
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Objective: To determine the kinetics (ka, kd) and affinity (Kd) of this compound binding to SAA, and to quantify its ability to inhibit the SAA-GAG interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
SAA protein
-
This compound
-
Heparan sulfate (or other relevant GAG)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject a solution of SAA (typically 10-50 µg/mL in immobilization buffer) over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the SAA immobilization to subtract non-specific binding.
-
-
Direct Binding Assay (this compound-SAA):
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the SAA-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
-
Competitive Inhibition Assay (this compound vs. GAG):
-
Immobilize SAA on the sensor chip as described above.
-
Prepare a constant concentration of heparan sulfate (analyte).
-
Prepare a series of solutions containing the constant concentration of heparan sulfate mixed with increasing concentrations of this compound (competitor).
-
Inject these mixtures over the sensor surface.
-
The binding response of heparan sulfate will decrease as the concentration of this compound increases.
-
Plot the response at equilibrium against the concentration of this compound to determine the IC50 value, which can be converted to a Ki.
-
Figure 2: Workflow for a Competitive SPR Assay to Determine this compound's Inhibitory Potency.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Objective: To obtain a complete thermodynamic profile of the this compound-SAA interaction.
Materials:
-
Isothermal titration calorimeter
-
SAA protein solution (in the sample cell)
-
This compound solution (in the injection syringe)
-
Dialysis buffer (e.g., PBS or HEPES buffer)
Protocol:
-
Sample Preparation:
-
Dialyze both the SAA protein and the this compound compound extensively against the same buffer to minimize heat of dilution effects.
-
Determine the accurate concentrations of both solutions.
-
Degas the solutions before loading them into the calorimeter.
-
-
ITC Experiment:
-
Load the SAA solution into the sample cell and the this compound solution into the injection syringe. The concentration of this compound in the syringe should be 10-20 times that of the SAA in the cell.
-
Perform a series of small, sequential injections of this compound into the SAA solution while maintaining a constant temperature.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to SAA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., single set of sites) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
In Vitro Amyloid Fibrillogenesis Inhibition Assay (Thioflavin T Assay)
This assay is used to monitor the formation of amyloid fibrils over time and to assess the inhibitory activity of compounds like this compound. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Objective: To determine the efficacy of this compound in preventing SAA fibril formation.
Materials:
-
Fluorometer with plate reader capability
-
SAA protein solution
-
This compound solutions at various concentrations
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black plates
Protocol:
-
Assay Setup:
-
In a 96-well plate, set up reactions containing SAA at a concentration known to form fibrils under the assay conditions.
-
Add different concentrations of this compound to the wells. Include a positive control (SAA alone) and a negative control (buffer alone).
-
Incubate the plate at 37°C with intermittent shaking to promote fibrillogenesis.
-
-
ThT Fluorescence Measurement:
-
At regular time intervals, add ThT to a final concentration of ~10-20 µM to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity against time for each concentration of this compound.
-
The inhibition of fibril formation will be observed as a decrease in the fluorescence signal and/or an increase in the lag phase of aggregation compared to the SAA-only control.
-
The IC50 for inhibition of fibrillogenesis can be determined by plotting the final fluorescence intensity against the log of the this compound concentration.
-
Conclusion
References
- 1. Glycosaminoglycan-binding Proteins - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound slows kidney decline in amyloid A amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic AA amyloidosis: epidemiology, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Glycosaminoglycans (GAGs) on Amyloid Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Eprodisate's Inhibition of Amyloid Fibril Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eprodisate (1,3-propanedisulfonate), formerly known as NC-503, is a synthetic, small-molecule drug developed to prevent the polymerization of amyloid fibrils in patients with Amyloid A (AA) amyloidosis. This debilitating disease is a consequence of chronic inflammatory conditions, where the sustained elevation of the acute-phase reactant Serum Amyloid A (SAA) leads to its misfolding and subsequent deposition as insoluble amyloid fibrils in various organs, most notably the kidneys. This compound was designed as a structural mimetic of heparan sulfate (B86663), a key glycosaminoglycan (GAG) implicated in the pathogenesis of amyloidosis. By competitively binding to the GAG-binding sites on the SAA protein, this compound effectively disrupts the crucial interaction between SAA and GAGs, a necessary step for the stabilization and polymerization of amyloid fibrils. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the underlying pathways.
Mechanism of Action: Competitive Inhibition of SAA-GAG Interaction
The cornerstone of this compound's therapeutic strategy lies in its ability to interfere with the interaction between SAA and GAGs, particularly heparan sulfate.[1][2] In the pathogenesis of AA amyloidosis, circulating SAA protein fragments aggregate into β-pleated sheets, which are then stabilized by their interaction with GAGs present in the extracellular matrix.[3] This stabilization is a critical step for the subsequent polymerization and deposition of insoluble amyloid fibrils.
This compound, with its sulfonated structure, mimics the anionic properties of heparan sulfate. This structural similarity allows it to act as a competitive inhibitor, binding to the specific GAG-binding sites on the SAA protein.[1][3] By occupying these sites, this compound prevents the binding of endogenous GAGs, thereby destabilizing the nascent amyloid aggregates and inhibiting their polymerization into mature fibrils.[3]
Figure 1: Pathogenesis of AA Amyloidosis and this compound's Intervention.
Preclinical Efficacy
The efficacy of this compound in preventing amyloid deposition was demonstrated in preclinical animal models of AA amyloidosis. These studies were crucial in establishing the proof-of-concept for its mechanism of action and justifying its progression to human clinical trials.
Murine Model of AA Amyloidosis
Pre-clinical investigations in a murine model of AA amyloidosis revealed that small-molecule anionic sulfonates, including this compound, could significantly reduce the progression of splenic AA amyloid.[1] The inhibitory effect was observed to be dose-dependent, highlighting the specific action of these compounds in preventing amyloid formation.[1] Among the tested compounds, this compound was selected for further development based on its efficacy in these animal models.[1]
| Preclinical Study Summary | |
| Model | Murine model of AA amyloidosis |
| Compound Class | Small-molecule anionic sulfonates/sulfates |
| Lead Compound | This compound (1,3-propanedisulfonate) |
| Observed Effect | Significant reduction in splenic AA amyloid progression |
| Dose-Response | Dose-dependent inhibition of fibril polymerization |
| Mechanism | Competitive binding to GAG-binding sites, disrupting the heparan sulfate-β-peptide fibril aggregate |
Experimental Protocols
The following sections outline the methodologies for key experiments relevant to the preclinical evaluation of this compound and similar amyloid polymerization inhibitors.
In Vitro Amyloid Fibril Formation Assay (Thioflavin T Assay)
This assay is a standard method for monitoring the kinetics of amyloid fibril formation in vitro and assessing the inhibitory potential of test compounds.
Objective: To quantify the extent of amyloid fibril formation over time in the presence and absence of an inhibitor.
Materials:
-
Recombinant Serum Amyloid A (SAA) protein
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Test compound (this compound) at various concentrations
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of SAA in the assay buffer to a final concentration that promotes aggregation (e.g., 50 µM).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the SAA solution, ThT solution (final concentration typically 10-25 µM), and either this compound or vehicle control.
-
The final reaction mixture in each well should have a consistent volume.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking to promote fibril formation.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.
-
Plot fluorescence intensity versus time to generate aggregation curves. The inhibitory effect of this compound is determined by the reduction in the fluorescence signal and/or a delay in the lag phase of aggregation compared to the control.
Figure 2: Workflow for the Thioflavin T Assay.
Competitive Binding Assay (Surface Plasmon Resonance)
This assay can be used to quantitatively assess the binding of this compound to SAA and its ability to compete with GAGs for the same binding site.
Objective: To determine the binding kinetics and affinity of this compound to SAA and its competition with heparan sulfate.
Materials:
-
Surface Plasmon Resonance (SPR) instrument and sensor chips (e.g., CM5)
-
Recombinant SAA protein
-
This compound
-
Heparan sulfate
-
Immobilization and running buffers
Procedure:
-
Immobilize SAA onto the surface of a sensor chip according to the manufacturer's protocol.
-
For direct binding analysis, flow different concentrations of this compound over the SAA-coated surface and measure the change in response units (RU) over time to determine association and dissociation rates.
-
For competition analysis, pre-incubate SAA with a fixed concentration of heparan sulfate and then inject varying concentrations of this compound. Alternatively, co-inject a fixed concentration of heparan sulfate with varying concentrations of this compound.
-
A reduction in the binding signal of heparan sulfate in the presence of this compound indicates competition for the same or overlapping binding sites.
-
Analyze the data to calculate binding constants (Kd) for the interaction of SAA with this compound and heparan sulfate.
Murine Model of AA Amyloidosis Induction and Treatment
This in vivo model is used to evaluate the efficacy of potential therapeutic agents in preventing amyloid deposition in a living organism.
Objective: To assess the ability of this compound to inhibit AA amyloid deposition in mice.
Materials:
-
Amyloid-susceptible mouse strain
-
Amyloid-enhancing factor (AEF) (optional, to accelerate amyloidosis)
-
Inflammatory stimulus (e.g., silver nitrate (B79036) or casein injections)
-
This compound
-
Vehicle control
-
Histological stains (e.g., Congo red)
Procedure:
-
Induce AA amyloidosis in mice by repeated subcutaneous injections of an inflammatory agent. The process can be accelerated by a single intravenous injection of AEF.
-
Concurrently, administer this compound or a vehicle control to different groups of mice. Administration can be through oral gavage or in the drinking water.
-
Continue the inflammatory stimulus and drug/vehicle administration for a predefined period (e.g., several weeks).
-
At the end of the study, euthanize the animals and harvest organs, particularly the spleen and liver.
-
Fix the organs in formalin, embed in paraffin, and prepare tissue sections.
-
Stain the tissue sections with Congo red and examine under polarized light for the characteristic apple-green birefringence, which is indicative of amyloid deposits.[3]
-
Quantify the amyloid load in the tissues using image analysis software to compare the extent of amyloid deposition between the this compound-treated and control groups.
Figure 3: Workflow for the Murine Model of AA Amyloidosis.
Conclusion
This compound represents a targeted therapeutic approach for AA amyloidosis, specifically designed to inhibit the polymerization of amyloid fibrils by disrupting the interaction between SAA and GAGs. Preclinical studies in animal models have validated this mechanism of action, demonstrating a dose-dependent reduction in amyloid deposition. The experimental protocols outlined in this guide provide a framework for the in vitro and in vivo evaluation of this compound and other potential inhibitors of amyloid fibrillogenesis. While clinical trials have shown that this compound can slow the decline of renal function in patients with AA amyloidosis, further research into more potent and specific inhibitors of amyloid polymerization continues to be an important area of drug development.
References
Eprodisate and its Synonyms in Scientific Literature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Eprodisate, a therapeutic agent investigated for the treatment of Amyloid A (AA) amyloidosis. The document details its synonyms in scientific literature, mechanism of action, key clinical trial data, and the underlying pathological pathways.
Synonyms and Chemical Identifiers for this compound
This compound is known by several names and identifiers in scientific and clinical contexts. A clear understanding of these synonyms is crucial for a comprehensive literature search and accurate identification of the compound.
| Category | Synonym/Identifier |
| Chemical Name | 1,3-propanedisulfonic acid |
| Salt Form | This compound disodium |
| Brand Name | Kiacta |
| Company Code Name | NC-503 |
| CAS Registry Number | 21668-77-9 (for the acid form) |
This compound is the non-proprietary name for the active compound, while "this compound disodium" refers to the salt form used in clinical formulations.[1][2] "Kiacta" was the proposed brand name for the drug.[1] The code "NC-503" was used during its development phase.[3]
Mechanism of Action
This compound is a small, negatively charged molecule designed to mimic the structure of heparan sulfate, a type of glycosaminoglycan (GAG).[3] Its therapeutic effect is based on its ability to competitively inhibit the interaction between serum amyloid A (SAA) protein and GAGs on the cell surface and in the extracellular matrix.[3] This interaction is a critical step in the pathogenesis of AA amyloidosis, as it is believed to promote the polymerization of SAA fragments into insoluble amyloid fibrils. By binding to the GAG-binding sites on SAA, this compound prevents this aggregation and subsequent deposition of amyloid fibrils in tissues, thereby aiming to slow the progression of organ damage, particularly in the kidneys.[2][3]
Pathogenesis of AA Amyloidosis and this compound's Point of Intervention
The development of AA amyloidosis is a multi-step process, and understanding this pathway is key to appreciating the therapeutic rationale for this compound.
Key Clinical Trial Data
The primary evidence for the clinical effects of this compound comes from a multicenter, randomized, double-blind, placebo-controlled trial (NCT00035334) published by Dember et al. in the New England Journal of Medicine in 2007. This study evaluated the efficacy and safety of this compound in patients with AA amyloidosis and kidney involvement.
Patient Disposition and Baseline Characteristics
A total of 183 patients were enrolled and randomized to receive either this compound or a placebo for 24 months. The baseline characteristics of the two groups were largely similar.
Efficacy Outcomes
The primary composite endpoint of the study was the assessment of renal function or death. The results demonstrated a trend towards a reduction in disease progression in the this compound group compared to the placebo group.
| Endpoint | This compound (n=89) | Placebo (n=94) | p-value | Hazard Ratio (95% CI) |
| Disease Worsened | 27% (24 patients) | 40% (38 patients) | 0.06 | 0.58 (0.37 to 0.93)[2] |
| Mean Decline in Creatinine (B1669602) Clearance (mL/min/1.73 m² per year) | 10.9 | 15.6 | 0.02 | N/A |
| Progression to End-Stage Renal Disease | N/A | N/A | 0.20 | 0.54 |
| Risk of Death | N/A | N/A | 0.94 | 0.95 |
Disease worsening was defined as a doubling of the serum creatinine level, a reduction in creatinine clearance by 50% or more, progression to end-stage renal disease, or death.[2]
Adverse Events
The overall incidence of adverse events was similar between the this compound and placebo groups. The majority of adverse events were of minor intensity.[4][5]
| Adverse Event Profile | This compound Group | Placebo Group |
| At least one adverse event | Nearly all participants | Nearly all participants |
| At least one serious adverse event | >33% | >33% |
Experimental Protocols
The pivotal clinical trial for this compound (NCT00035334) employed a rigorous methodology to assess its efficacy and safety.
Study Design
This was a multicenter, randomized, double-blind, placebo-controlled trial. A total of 183 patients from 27 centers were randomly assigned to receive either this compound or a placebo for a duration of 24 months.[2]
Inclusion and Exclusion Criteria
-
Inclusion Criteria: Patients with a diagnosis of AA amyloidosis confirmed by biopsy and evidence of kidney involvement.
-
Exclusion Criteria: Patients with other forms of amyloidosis or other causes of renal dysfunction.
Dosing
The dosage of this compound was adjusted based on the patient's renal function, as measured by creatinine clearance. The study drug was administered orally twice daily.
Efficacy and Safety Assessments
-
Primary Endpoint: A composite measure of renal function (doubling of serum creatinine or a 50% reduction in creatinine clearance) or death.[2]
-
Secondary Endpoints: Included the rate of decline in creatinine clearance and progression to end-stage renal disease.
-
Safety Monitoring: Adverse events were recorded throughout the study.
Experimental Workflow
The workflow for the pivotal clinical trial of this compound followed a structured process from patient recruitment to data analysis.
Conclusion
This compound, also known as 1,3-propanedisulfonic acid, Kiacta, and NC-503, represents a targeted therapeutic approach for AA amyloidosis by inhibiting the crucial interaction between SAA and GAGs. Clinical trial data suggests that this compound can slow the decline of renal function in patients with AA amyloidosis, although it did not demonstrate a significant effect on progression to end-stage renal disease or mortality. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development for amyloid diseases. Further research and development in this area are warranted to build upon these findings and address the unmet medical needs of patients with AA amyloidosis.
References
- 1. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound slows kidney decline in amyloid A amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse events in phase-I studies: a report in 1015 healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Eprodisate: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eprodisate (1,3-propanedisulfonic acid, disodium (B8443419) salt) is a small molecule investigated for its potential to inhibit amyloid A (AA) fibrillogenesis and slow the progression of renal disease in AA amyloidosis. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for preclinical and clinical development, formulation design, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available data on this compound's solubility and outlines a framework for assessing its stability profile based on established principles of pharmaceutical sciences. While extensive public data on this compound's stability is limited, this document consolidates known information and presents standardized methodologies for its evaluation.
This compound Solubility Profile
This compound's solubility is a critical determinant of its absorption, distribution, and formulation possibilities. Based on available data from chemical suppliers, this compound disodium exhibits the following solubility characteristics:
| Solvent | Reported Solubility | Molar Concentration (for 10 mM) | Notes |
| Water (H₂O) | 10 mM[1] | 2.48 mg/mL | Sonication is recommended to aid dissolution.[1] |
| Water (H₂O) | 49 mg/mL | ~197 mM | Source: Selleck Chemicals.[2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 125 mg/mL | ≥ 612.09 mM | Hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is advised.[3] The exact saturation point is not specified.[3] |
| Ethanol | Insoluble | - |
Note: The significant difference in reported aqueous solubility (10 mM vs. 49 mg/mL) may be attributable to variations in experimental conditions, such as temperature, pH, and the specific salt form or purity of the this compound used. Further investigation to establish a definitive solubility profile across a range of physiologically relevant pH values is recommended.
This compound Stability Profile
Storage Recommendations
Based on supplier information, the following storage conditions are recommended for this compound and its stock solutions to minimize degradation:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent (-80°C) | -80°C | 1 year[1] (up to 6 months suggested by another supplier[3]) |
| In Solvent (-20°C) | -20°C | 1 month[2][3] |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions before storage.[3]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the reviewed literature, small molecules with sulfonate groups are generally stable. However, forced degradation studies would be necessary to identify potential liabilities. A generalized workflow for investigating these pathways is presented below.
Caption: Generalized workflow for forced degradation studies.
Experimental Protocols
The following sections detail standardized protocols for determining the solubility and stability of a drug substance like this compound.
Aqueous Solubility Determination (Thermodynamic)
This protocol aims to determine the equilibrium solubility of this compound in aqueous media at various pH levels.
Materials:
-
This compound disodium powder
-
Phosphate (B84403) buffer solutions (pH 2.0, 4.5, 6.8, 7.4)
-
Purified water
-
HPLC or UV-Vis spectrophotometer for quantification
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
-
Centrifuge
Methodology:
-
Prepare a series of phosphate buffer solutions at the desired pH values.
-
Add an excess amount of this compound powder to a known volume of each buffer solution in separate vials. This ensures that a saturated solution is achieved.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the excess undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility in mg/mL or mM for each pH condition.
Caption: Experimental workflow for thermodynamic solubility.
Stability-Indicating Method Development and Forced Degradation
A stability-indicating analytical method is crucial for accurately measuring the active pharmaceutical ingredient in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Part A: Method Development
-
Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/methanol and aqueous buffers with different pH values and additives like trifluoroacetic acid or ammonium (B1175870) acetate) to achieve optimal separation of the parent this compound peak from any potential impurities.
-
Detector Wavelength Selection: Determine the UV wavelength of maximum absorbance for this compound to ensure high sensitivity.
-
Method Optimization: Fine-tune gradient, flow rate, and column temperature to ensure good peak shape, resolution, and a reasonable run time.
Part B: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in water or a suitable buffer at a known concentration.
-
Stress Conditions: Expose the solutions to a range of stress conditions as outlined in the ICH Q1A(R2) guideline:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature or heat gently.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Stress: Heat the solution (e.g., at 60-80°C) and test the solid powder at a higher temperature.
-
Photostability: Expose the solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze all samples using the developed HPLC method.
-
Evaluation:
-
Assess the peak purity of the this compound peak under each stress condition using a photodiode array (PDA) detector.
-
Calculate the percentage of degradation.
-
Ensure that the major degradation products are well-resolved from the parent peak (Resolution > 1.5).
-
Characterize the structure of significant degradation products using mass spectrometry (LC-MS).
-
Caption: Workflow for stability-indicating method development.
Conclusion
The available data indicates that this compound disodium is a water-soluble compound, with its solubility being a key characteristic for its development as an orally administered drug. While specific, publicly available data on its stability profile under various stress conditions is scarce, established pharmaceutical guidelines provide a clear path for a comprehensive evaluation. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers and drug development professionals to thoroughly characterize the solubility and stability of this compound. Generating this critical data is essential for the design of stable formulations, the establishment of appropriate storage and handling procedures, and ultimately, for ensuring the safety and efficacy of this compound as a potential therapeutic agent.
References
The Critical Role of Sulfonation in the Therapeutic Activity of Eprodisate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eprodisate, a small sulfonated molecule, has been developed as a therapeutic agent for Amyloid A (AA) amyloidosis, a progressive and often fatal disease characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA). The activity of this compound is intrinsically linked to its chemical structure, particularly the presence of sulfonate groups. This technical guide provides an in-depth analysis of the pivotal role of sulfonation in the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes. This compound acts as a glycosaminoglycan (GAG) mimetic, competitively inhibiting the interaction between SAA and heparan sulfate (B86663), a key step in amyloid fibril formation and stabilization. The negatively charged sulfonate moieties are crucial for this electrostatic interaction, disrupting the aggregation cascade of SAA and thereby slowing the progression of renal disease in patients with AA amyloidosis.
Introduction: The Challenge of AA Amyloidosis and the Emergence of this compound
Amyloid A (AA) amyloidosis is a serious complication of chronic inflammatory diseases, such as rheumatoid arthritis and familial Mediterranean fever.[1][2] Under persistent inflammatory conditions, the acute-phase reactant protein, serum amyloid A (SAA), is overproduced.[1] Proteolytic cleavage of SAA generates amyloidogenic fragments that misfold and aggregate into insoluble fibrils, which deposit in various organs, most commonly the kidneys, leading to progressive organ dysfunction and failure.[1][3]
A critical step in the pathogenesis of AA amyloidosis is the interaction between positively charged regions on SAA and negatively charged glycosaminoglycans (GAGs), particularly heparan sulfate proteoglycans, in the extracellular matrix.[4] This interaction is believed to facilitate the conformational changes in SAA that lead to fibril formation and to stabilize the resulting amyloid deposits.[1]
This compound (1,3-propanedisulfonate) was designed as a GAG mimetic to disrupt this pathological interaction.[1][4] Its structure, featuring two sulfonate groups, allows it to competitively bind to the GAG-binding sites on SAA, thereby inhibiting fibril polymerization and deposition.[1][4]
The Central Role of Sulfonation in this compound's Mechanism of Action
The therapeutic efficacy of this compound is fundamentally dependent on its sulfonate groups. These moieties confer a high negative charge to the molecule, enabling it to mimic the binding characteristics of sulfated GAGs like heparan sulfate.
Mechanism of Action:
-
Competitive Binding: this compound competes with endogenous heparan sulfate for binding to specific sites on SAA proteins.[1][4]
-
Electrostatic Interactions: The negatively charged sulfonate groups on this compound form strong electrostatic interactions with positively charged amino acid residues within the GAG-binding domains of SAA.
-
Inhibition of Fibrillogenesis: By occupying these binding sites, this compound prevents the interaction between SAA and heparan sulfate, which is a crucial step for the initiation and propagation of amyloid fibril formation.[1]
-
Slowing Disease Progression: The inhibition of new amyloid fibril deposition slows the progressive damage to organs, particularly the kidneys.[3][5]
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of this compound in inhibiting amyloid fibril formation.
Quantitative Data on this compound Activity
The clinical efficacy of this compound in slowing the progression of renal disease in patients with AA amyloidosis has been evaluated in a multicenter, randomized, double-blind, placebo-controlled trial.[5] The key findings from this study are summarized below.
| Parameter | This compound Group | Placebo Group | p-value | Hazard Ratio (95% CI) |
| Primary Composite Endpoint | ||||
| Worsening Renal Disease or Death | 27% (24/89) | 40% (38/94) | 0.06 | 0.58 (0.37 - 0.93)[5] |
| Secondary Renal Endpoints | ||||
| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m²/year) | 10.9 | 15.6 | 0.02 | N/A[5] |
| Progression to End-Stage Renal Disease | 7 patients | 13 patients | 0.20 | 0.54 (0.22 - 1.37)[5] |
| Mortality | ||||
| Death | 10 patients | 10 patients | 0.94 | 0.95 (0.27 - 3.29)[5] |
Experimental Protocols
The investigation of this compound's activity and the role of its sulfonate groups relies on a variety of in vitro and in vivo experimental techniques. Detailed methodologies for key experiments are provided below.
Thioflavin T (ThT) Fluorescence Assay for a-synuclein Protein Aggregation
This assay is used to monitor the kinetics of amyloid fibril formation in vitro and to assess the inhibitory potential of compounds like this compound. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Recombinant human serum amyloid A (SAA) protein
-
This compound
-
Thioflavin T (ThT) stock solution (1 mM in dH₂O, filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom, non-binding microplates[1]
-
Fluorescence microplate reader with excitation at ~450 nm and emission at ~485 nm
-
Shaking incubator
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of SAA in an appropriate buffer to disaggregate any pre-formed oligomers. Centrifuge the stock solution at >14,000 x g for 15-30 minutes at 4°C and use the supernatant.[1]
-
Prepare a working solution of ThT by diluting the stock solution in PBS to a final concentration of 25 µM.
-
Prepare a serial dilution of this compound in PBS.
-
-
Assay Setup:
-
In a 96-well plate, add SAA protein to a final concentration of 10-50 µM.
-
Add varying concentrations of this compound to the wells.
-
Include control wells: SAA alone, this compound alone, and buffer alone.
-
Add the ThT working solution to all wells.
-
The final volume in each well should be 100-200 µL.[1]
-
-
Incubation and Measurement:
-
Seal the plate and incubate it in a shaking incubator at 37°C and 600 rpm.
-
Measure the ThT fluorescence at regular intervals using a microplate reader (excitation ~450 nm, emission ~485 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer with ThT) from all readings.
-
Plot the fluorescence intensity against time to generate kinetic curves.
-
Compare the lag time and the maximum fluorescence of the SAA-only control with the samples containing this compound to determine the inhibitory effect.
-
Workflow Diagram:
Caption: Workflow for the Thioflavin T (ThT) assay to evaluate this compound's inhibitory activity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface).[6] This method can be used to quantify the interaction between SAA and this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)[4]
-
Recombinant human SAA protein (ligand)
-
This compound (analyte)
-
Immobilization buffers (e.g., sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP)
-
Amine coupling kit (EDC, NHS)
-
Ethanolamine-HCl
Protocol:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of EDC and NHS.
-
Inject the SAA protein solution over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared in the same way but without the ligand immobilization.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions at different concentrations over both the ligand and reference flow cells at a constant flow rate. This is the association phase.
-
After the association phase, flow the running buffer alone over the sensor surface to monitor the dissociation of the this compound-SAA complex. This is the dissociation phase.
-
-
Data Analysis:
-
The SPR response is measured in resonance units (RU) and is proportional to the mass bound to the sensor surface.
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Experimental Workflow Diagram:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of this compound-SAA binding.
In Vivo Efficacy in a Transgenic Mouse Model of AA Amyloidosis
Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of drug candidates. A transgenic mouse model that spontaneously develops AA amyloidosis is a suitable system for testing this compound.[7]
Animal Model:
-
Transgenic mice overexpressing a pro-inflammatory cytokine (e.g., IL-6) to induce chronic inflammation and subsequent SAA production and amyloid deposition.
Treatment Protocol:
-
Animal Selection and Grouping:
-
Select transgenic mice at an age before significant amyloid deposition has occurred.
-
Divide the mice into a treatment group (receiving this compound) and a control group (receiving vehicle).
-
-
Drug Administration:
-
Administer this compound orally to the treatment group. The dosage can be based on pre-clinical studies (e.g., up to 2 g/kg/day).[7]
-
Administer the vehicle to the control group.
-
The treatment duration should be sufficient to observe a significant difference in amyloid deposition (e.g., several months).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the health of the animals throughout the study.
-
At the end of the study, sacrifice the animals and collect organs (spleen, liver, kidneys).
-
Quantify the amyloid load in the organs using techniques such as Congo red staining with polarization microscopy or immunohistochemistry with anti-SAA antibodies.
-
Assess renal function by measuring parameters like proteinuria and serum creatinine.
-
-
Data Analysis:
-
Compare the amyloid load and renal function parameters between the this compound-treated group and the control group to determine the in vivo efficacy of the drug.
-
Logical Relationship Diagram:
Caption: Logical flow of an in vivo study to evaluate this compound's efficacy.
Conclusion
The sulfonate groups of this compound are the cornerstone of its therapeutic activity in AA amyloidosis. By mimicking the highly sulfated regions of glycosaminoglycans, this compound effectively competes for binding to serum amyloid A, thereby disrupting a key interaction required for amyloid fibril formation. This mechanism, supported by clinical data demonstrating a slowing of renal disease progression, highlights the power of rational drug design based on a deep understanding of the molecular pathogenesis of a disease. Future research could focus on developing second-generation GAG mimetics with enhanced binding affinity and pharmacokinetic properties, further leveraging the critical role of sulfonation in combating amyloid diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Thioflavin T assay | PPTX [slideshare.net]
- 6. affiniteinstruments.com [affiniteinstruments.com]
- 7. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Eprodisate as a Heparan Sulfate Mimetic: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprodisate (1,3-propanedisulfonate) is a small, orally bioavailable molecule designed to act as a heparan sulfate (B86663) (HS) mimetic. It was developed to interfere with the pathological deposition of amyloid fibrils in AA amyloidosis, a systemic disorder complicating chronic inflammatory diseases. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Heparan Sulfate Mimicry
AA amyloidosis is characterized by the extracellular deposition of amyloid fibrils derived from serum amyloid A (SAA), an acute-phase reactant protein. A critical step in the pathogenesis of AA amyloidosis is the interaction between SAA and glycosaminoglycans (GAGs), particularly heparan sulfate, which promotes the polymerization of SAA into insoluble amyloid fibrils and stabilizes these deposits in tissues.[1][2]
This compound, with its sulfonated structure, mimics the anionic properties of heparan sulfate. It competitively binds to the GAG-binding sites on SAA molecules.[3][4] This competitive inhibition disrupts the interaction between SAA and endogenous heparan sulfate, thereby inhibiting the polymerization of SAA into amyloid fibrils and their subsequent deposition in organs such as the kidneys.[3][4]
Preclinical Data
Preclinical studies in mouse models of AA amyloidosis demonstrated the potential of this compound to inhibit amyloid deposition.
In Vivo Efficacy in a Mouse Model of AA Amyloidosis
| Parameter | This compound-treated Group | Control Group | Reference |
| Splenic Amyloid Deposition | Significantly reduced | Extensive deposition | [5] |
Clinical Data: Phase III Trial in AA Amyloidosis
A pivotal multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial evaluated the efficacy and safety of this compound in patients with AA amyloidosis and renal involvement.[1][2]
Efficacy in Slowing Renal Disease Progression
| Parameter | This compound (n=89) | Placebo (n=94) | p-value | Hazard Ratio (95% CI) | Reference |
| Patients with Worsened Disease* | 24 (27%) | 38 (40%) | 0.06 | 0.58 (0.37 to 0.93) | [1][2] |
| Mean Rate of Decline in Creatinine (B1669602) Clearance (mL/min/1.73 m²/year) | 10.9 | 15.6 | 0.02 | N/A | [1][2] |
| Progression to End-Stage Renal Disease | Not significant | Not significant | 0.20 | 0.54 | [1][2] |
| Risk of Death | Not significant | Not significant | 0.94 | 0.95 | [1][2] |
*Worsened disease was a composite endpoint defined as a doubling of serum creatinine, a 50% reduction in creatinine clearance, progression to end-stage renal disease, or death.[1][2]
Experimental Protocols
Preclinical In Vivo Model: Induction of AA Amyloidosis in Mice
This protocol describes a common method for inducing AA amyloidosis in mice to test the efficacy of therapeutic agents like this compound.
Materials:
-
8-12 week old female CBA/J mice
-
Silver nitrate (B79036) (AgNO₃), 2% solution in sterile water
-
Amyloid Enhancing Factor (AEF) (optional, to accelerate amyloid deposition)
-
This compound
-
Saline solution (for control group and drug vehicle)
-
Congo Red stain
-
Microscope with polarizing capabilities
Procedure:
-
Induction of Inflammation: A subcutaneous injection of 0.5 mL of 2% silver nitrate is administered to induce a chronic inflammatory response, leading to sustained high levels of serum amyloid A (SAA).[3]
-
(Optional) Acceleration of Amyloid Deposition: To shorten the time to amyloid deposition, an intraperitoneal injection of Amyloid Enhancing Factor (AEF) can be administered concurrently with the inflammatory stimulus.[3]
-
Treatment Administration:
-
This compound Group: this compound is administered orally, mixed with the chow, or via oral gavage daily. The dosage is determined based on previous dose-ranging studies.
-
Control Group: An equivalent volume of the vehicle (e.g., saline) is administered to the control group following the same schedule.
-
-
Monitoring and Sample Collection: Mice are monitored for signs of illness. At predetermined time points (e.g., 2-4 weeks post-induction), mice are euthanized, and organs (spleen, liver, kidneys) are harvested.
-
Quantification of Amyloid Deposition:
-
Harvested organs are fixed in 10% buffered formalin and embedded in paraffin.
-
Tissue sections (5-10 µm) are cut and stained with Congo Red.[6][7]
-
The extent of amyloid deposition is quantified by examining the Congo Red-stained sections under polarized light. Amyloid deposits exhibit a characteristic apple-green birefringence.[8][9] The area of amyloid deposition can be measured using image analysis software.
-
In Vitro Assay: this compound-SAA Binding (ELISA-based)
This protocol outlines a method to assess the direct binding of this compound to serum amyloid A in vitro.
Materials:
-
Recombinant human SAA
-
This compound
-
96-well ELISA plates
-
Coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-SAA primary antibody (polyclonal or monoclonal)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Wells of a 96-well plate are coated with recombinant human SAA (e.g., 1-5 µg/mL in coating buffer) and incubated overnight at 4°C.[10]
-
Washing: The plate is washed three times with wash buffer.
-
Blocking: Unbound sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
This compound Incubation: The plate is washed again. Serial dilutions of this compound in binding buffer are added to the wells and incubated for 1-2 hours at room temperature. Control wells receive binding buffer without this compound.
-
Primary Antibody Incubation: After washing, the anti-SAA primary antibody is added to each well and incubated for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: The plate is washed, and the HRP-conjugated secondary antibody is added and incubated for 1 hour at room temperature.
-
Detection: After a final wash, TMB substrate is added to each well. The reaction is allowed to develop in the dark and then stopped with the stop solution.
-
Data Analysis: The optical density is measured at 450 nm using a plate reader. A decrease in signal in the presence of this compound indicates its binding to SAA, preventing the primary antibody from binding to its epitope.
Signaling Pathways and Experimental Workflows
Pathogenesis of AA Amyloidosis and this compound's Mechanism of Action
Caption: Pathogenesis of AA amyloidosis and the inhibitory action of this compound.
Workflow of the Phase III this compound Clinical Trial
Caption: Workflow of the Phase III clinical trial for this compound in AA amyloidosis.
Conclusion
This compound represents a targeted therapeutic approach for AA amyloidosis, directly addressing the mechanism of amyloid fibril formation. By acting as a heparan sulfate mimetic, it effectively inhibits the interaction between SAA and GAGs, a crucial step in the pathogenesis of the disease. While a Phase III clinical trial demonstrated a statistically significant slowing in the decline of renal function, the primary endpoint of a composite of worsening renal function or death was not met with statistical significance.[1][2] Further research and development of heparan sulfate mimetics may hold promise for the treatment of AA amyloidosis and other protein misfolding disorders.
References
- 1. Transgenic Mouse Model of AA Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term kinetics of AA amyloidosis and effects of inflammatory restimulation after disappearance of amyloid depositions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental AA-amyloidosis in mice is inhibited by treatment with the anti-rheumatic drug tenidap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 8. stainsfile.com [stainsfile.com]
- 9. Congo red stain: The gold standard for diagnosing amyloidosis - [pcc.oneamyloidosisvoice.com]
- 10. Direct binding enzyme-linked immunosorbent assay (ELISA) for serum amyloid A (SAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Eprodisate In Vitro Aggregation Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid A (AA) amyloidosis is a serious complication arising from chronic inflammatory diseases, characterized by the extracellular deposition of amyloid fibrils derived from serum amyloid A (SAA) protein.[1][2][3] This aggregation process is a key pathological event, and inhibiting it presents a promising therapeutic strategy. Eprodisate (1,3-propanedisulfonate) is a small-molecule drug designed to interfere with the formation of these amyloid fibrils.[1][2][4] It is a sulfonated molecule that acts as a glycosaminoglycan (GAG) mimetic, competitively binding to the GAG-binding sites on the SAA protein.[1][2][5] This interaction inhibits the polymerization of SAA into insoluble fibrils, thereby slowing the progression of amyloid deposition.[1][2][5]
These application notes provide a detailed protocol for an in vitro aggregation inhibition assay to evaluate the efficacy of this compound in preventing SAA fibril formation, primarily using the Thioflavin T (ThT) fluorescence assay.
Principle of the Thioflavin T (ThT) Assay
Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures characteristic of amyloid fibrils.[6][7][8] In its unbound state, the dye has low fluorescence. The fluorescence intensity is directly proportional to the amount of amyloid fibrils formed, allowing for the kinetic monitoring of protein aggregation. This assay can be used to assess the inhibitory potential of compounds like this compound by comparing the aggregation kinetics of SAA in the presence and absence of the inhibitor.
Data Presentation
| This compound Concentration (µM) | SAA Aggregation Inhibition (%) | Apparent Rate Constant (k_app) (RFU/min) | Lag Time (t_lag) (hours) |
| 0 (Control) | 0% | 1500 | 2.5 |
| 10 | 15% | 1275 | 3.0 |
| 50 | 45% | 825 | 4.2 |
| 100 | 75% | 375 | 6.8 |
| 250 | 90% | 150 | 9.5 |
| 500 | 98% | 30 | 12.0 |
Note: The data presented in this table is illustrative and serves as a template for presenting experimental findings. Actual values must be determined experimentally.
Experimental Protocols
Materials and Reagents
-
Recombinant Human Serum Amyloid A (SAA) protein
-
This compound disodium (B8443419)
-
Thioflavin T (ThT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm
Preparation of Stock Solutions
-
Recombinant Human SAA Stock Solution (1 mg/mL): Reconstitute lyophilized SAA protein in sterile, nuclease-free water to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Before use, thaw an aliquot on ice.
-
This compound Stock Solution (10 mM): Dissolve this compound disodium in sterile, nuclease-free water to a final concentration of 10 mM. Filter sterilize and store at -20°C.
-
Thioflavin T Stock Solution (1 mM): Dissolve ThT powder in sterile, nuclease-free water to a final concentration of 1 mM. Protect the solution from light and store it at 4°C for up to one week. Filter through a 0.22 µm syringe filter before use.
Thioflavin T Aggregation Inhibition Assay Protocol
-
Preparation of Working Solutions:
-
SAA Working Solution: Dilute the SAA stock solution in PBS (pH 7.4) to the desired final concentration for the assay (e.g., 50 µM). Prepare this solution immediately before use and keep it on ice.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in PBS (pH 7.4) to achieve a range of final concentrations to be tested (e.g., 0, 10, 50, 100, 250, 500 µM).
-
ThT Working Solution: Dilute the ThT stock solution in PBS (pH 7.4) to a final concentration of 20 µM.
-
-
Assay Setup (in a 96-well black, clear-bottom plate):
-
Test Wells: Add SAA working solution, this compound working solution at various concentrations, and ThT working solution. The final volume in each well should be consistent (e.g., 200 µL).
-
Positive Control (SAA aggregation): Add SAA working solution, PBS (instead of this compound), and ThT working solution.
-
Negative Control (No SAA): Add PBS (instead of SAA), PBS (instead of this compound), and ThT working solution.
-
Inhibitor Control (this compound only): Add PBS (instead of SAA), the highest concentration of this compound working solution, and ThT working solution to check for any intrinsic fluorescence of this compound.
-
Blank: Add PBS and ThT working solution.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence microplate reader at 37°C with intermittent shaking (e.g., 1 minute of shaking every 10 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Take readings at regular intervals (e.g., every 15-30 minutes) for a period of up to 48 hours, or until the fluorescence signal of the positive control reaches a plateau.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
Determine the percentage of inhibition by comparing the maximum fluorescence intensity of the test wells with that of the positive control.
-
Calculate the IC50 value, which is the concentration of this compound that results in 50% inhibition of SAA aggregation.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action in inhibiting SAA aggregation.
Experimental Workflow
Caption: Workflow for the this compound in vitro aggregation inhibition assay.
References
- 1. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Review of this compound for the treatment of renal disease in AA amyloidosis | Semantic Scholar [semanticscholar.org]
- 6. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes: Eprodisate Cell-Based Assay for Amyloid A (AA) Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid A (AA) amyloidosis is a serious complication arising from chronic inflammatory diseases, characterized by the extracellular deposition of amyloid fibrils derived from serum amyloid A (SAA) protein.[1][2][3][4] These amyloid deposits can accumulate in various organs, particularly the kidneys, leading to progressive organ dysfunction.[5][6] Eprodisate (1,3-propanedisulfonate) is a small-molecule drug designed to interfere with the formation of amyloid fibrils.[1][2][3] Its structural similarity to heparan sulfate (B86663) allows it to competitively bind to glycosaminoglycan (GAG) binding sites on SAA, thereby inhibiting the polymerization of amyloid fibrils and their subsequent deposition in tissues.[1][2][3]
These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound in inhibiting SAA-induced amyloid deposition. This assay is a valuable tool for researchers studying the pathogenesis of AA amyloidosis and for the preclinical evaluation of potential therapeutic agents.
Mechanism of Action
The formation and stabilization of AA amyloid fibrils are dependent on the interaction between SAA and endogenous sulfated glycosaminoglycans (GAGs) like heparan sulfate.[2][3] GAGs act as a scaffold, promoting the aggregation of SAA into insoluble beta-sheet structures. This compound mimics the structure of these GAGs, allowing it to competitively inhibit the SAA-GAG interaction. By occupying the GAG-binding sites on SAA, this compound disrupts the template-driven polymerization of SAA into amyloid fibrils, thus preventing their deposition in tissues.[2]
Data Presentation
While specific in vitro IC50 values for this compound in cell-based assays are not widely published, the following table summarizes the clinically relevant dosage and outcomes from a pivotal clinical trial. Researchers can use this information as a reference for designing in vitro studies, although optimal concentrations for cell-based assays will require empirical determination.
| Parameter | This compound | Placebo | p-value | Reference |
| Clinical Dosage | 800-2400 mg/day (oral, twice daily, based on creatinine (B1669602) clearance) | - | - | [2] |
| Worsening of Disease (24 months) | 27% (24 of 89 patients) | 40% (38 of 94 patients) | 0.06 | [5][6] |
| Hazard Ratio for Worsening Disease | 0.58 (95% CI, 0.37 to 0.93) | - | 0.02 | [5][6] |
| Mean Decline in Creatinine Clearance (mL/min/1.73 m² per year) | 10.9 | 15.6 | 0.02 | [5][6] |
Experimental Protocols
This section provides a comprehensive protocol for a macrophage-based in vitro model of AA amyloidosis to assess the inhibitory potential of this compound.
I. Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line (e.g., J774A.1 or primary peritoneal macrophages).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
II. In Vitro Amyloid Induction and this compound Treatment
-
Cell Seeding: Seed macrophages into 24-well plates (for quantitative assays) or on glass coverslips in 24-well plates (for imaging) at a density of 1 x 10⁵ cells/well. Allow cells to adhere overnight.
-
Preparation of Reagents:
-
Recombinant SAA (rSAA): Prepare a stock solution of murine or human rSAA in sterile, endotoxin-free water. The final concentration in the culture medium should be in the range of 10-50 µg/mL.
-
This compound: Prepare a stock solution of this compound in sterile, endotoxin-free water. A suggested starting range for in vitro testing is 1 µM to 1 mM. A dose-response curve should be generated to determine the optimal inhibitory concentration.
-
-
Treatment:
-
Remove the culture medium from the wells.
-
Add fresh culture medium containing the desired concentration of rSAA.
-
For the treatment groups, add varying concentrations of this compound to the rSAA-containing medium.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with culture medium alone.
-
rSAA Control: Cells treated with rSAA only.
-
-
-
Incubation: Incubate the plates for 3-5 days to allow for amyloid deposition.
III. Quantification of Amyloid Fibril Formation (Thioflavin T Assay)
The Thioflavin T (ThT) assay is a widely used method to quantify amyloid fibril formation. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.
-
Reagent Preparation:
-
ThT Stock Solution (1 mM): Dissolve Thioflavin T in sterile water.
-
ThT Working Solution (25 µM): Dilute the stock solution in PBS (pH 7.4).
-
-
Assay Procedure (for cell lysates):
-
After the incubation period, wash the cells twice with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysate to pellet cell debris.
-
Transfer the supernatant to a black, clear-bottom 96-well plate.
-
Add the ThT working solution to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~485 nm.
-
Subtract the background fluorescence of the ThT working solution.
-
Normalize the fluorescence intensity to the total protein concentration of the lysate.
-
IV. Visualization of Amyloid Deposits
Congo Red is a dye that stains amyloid deposits red under bright-field microscopy and exhibits a characteristic apple-green birefringence under polarized light.
-
Fixation: Fix the cells grown on coverslips with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining:
-
Wash the fixed cells with PBS.
-
Incubate the coverslips in a freshly prepared, filtered solution of 0.5% Congo Red in 80% ethanol (B145695) containing 0.01% NaOH for 20 minutes.
-
Rinse briefly in 80% ethanol.
-
-
Microscopy:
-
Mount the coverslips on microscope slides.
-
Observe under a bright-field and a polarizing microscope.
-
This method uses specific antibodies to visualize SAA deposits.
-
Fixation and Permeabilization:
-
Fix the cells on coverslips with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for SAA (diluted in 1% BSA in PBS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for the this compound cell-based assay.
Caption: Mechanism of this compound in inhibiting SAA amyloidogenesis.
References
- 1. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Review of this compound for the treatment of renal disease in AA amyloidosis | Semantic Scholar [semanticscholar.org]
- 3. This compound in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Murine Models of AA Amyloidosis for Eprodisate Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary (AA) amyloidosis is a serious complication of chronic inflammatory diseases, characterized by the extracellular deposition of amyloid A (AA) fibrils, derived from the acute-phase reactant serum amyloid A (SAA). These amyloid deposits can accumulate in various organs, most notably the kidneys, leading to progressive organ dysfunction and failure. Eprodisate (Kiacta™), a sulfonated small molecule, has been developed to inhibit the polymerization of amyloid fibrils by competitively binding to glycosaminoglycan (GAG) binding sites on SAA, thereby preventing their interaction and subsequent deposition.
The evaluation of therapeutic candidates like this compound necessitates robust and reproducible animal models that accurately recapitulate the key features of human AA amyloidosis. Murine models are central to this endeavor, providing a platform to study disease pathogenesis and assess the in vivo efficacy of novel treatments. This document provides detailed application notes and protocols for the induction and assessment of AA amyloidosis in mice, specifically tailored for the evaluation of compounds like this compound.
Signaling Pathways in AA Amyloidosis
The pathogenesis of AA amyloidosis is a multi-step process initiated by chronic inflammation. The signaling cascade leading to amyloid deposition is complex and involves various cellular and molecular players.
Murine Models of AA Amyloidosis: Induction Protocols
Several models are available to induce AA amyloidosis in mice. The choice of model may depend on the specific research question, desired timeline, and available resources.
Silver Nitrate-Induced AA Amyloidosis
This is a widely used and relatively rapid model for inducing AA amyloidosis.
Protocol:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Reagents:
-
Sterile 2% Silver Nitrate (AgNO₃) solution in distilled water.
-
Amyloid Enhancing Factor (AEF) (optional, for accelerated model).
-
-
Procedure:
-
Standard Induction: Administer subcutaneous (s.c.) injections of 0.5 mL of 2% AgNO₃ solution. Repeat injections every other day for up to 4 weeks.
-
Accelerated Induction with AEF:
-
Administer a single intravenous (i.v.) or intraperitoneal (i.p.) injection of AEF (typically 10-100 µg per mouse).
-
Within 24 hours of AEF administration, administer a single s.c. injection of 0.5 mL of 2% AgNO₃.
-
-
-
Timeline: Amyloid deposition is typically observed in the spleen and liver within 2-4 weeks in the standard model and within 2-4 days in the AEF-accelerated model.
Casein-Induced AA Amyloidosis
This classic model uses repeated injections of casein to induce a chronic inflammatory state.
Protocol:
-
Animal Model: SJL/J or CBA mice are often used.
-
Reagents:
-
10% Sodium Caseinate solution in 0.1 N NaOH. To prepare, dissolve casein in 0.1 N NaOH with heating and stirring, then neutralize with HCl to pH 7.4. Sterilize by filtration.
-
-
Procedure:
-
Administer daily s.c. injections of 0.5 mL of 10% sodium caseinate solution.
-
-
Timeline: Amyloid deposition is typically observed in the spleen, liver, and kidneys after 2-3 weeks of daily injections. A more rapid induction (5-10 days) can be achieved with a 13% sodium caseinate solution boiled in 0.25% NaOH.
Amyloid Enhancing Factor (AEF) Preparation
AEF is a crude extract of amyloid-laden tissues that can significantly accelerate amyloid deposition in recipient mice.
Protocol:
-
Source Material: Spleens from mice with established AA amyloidosis.
-
Procedure:
-
Homogenize amyloidotic spleens in cold, sterile saline.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.
-
Wash the pellet repeatedly with cold saline until the supernatant is clear.
-
Resuspend the final pellet in a small volume of sterile saline.
-
The protein concentration of the AEF preparation should be determined (e.g., by BCA assay) and the presence of amyloid fibrils confirmed by Congo red staining of a smear.
-
Experimental Workflow for this compound Testing
A typical experimental design to evaluate the efficacy of this compound in a murine model of AA amyloidosis would follow this workflow:
Assessment of this compound Efficacy: Protocols and Data Presentation
Quantitative Assessment of Amyloid Deposition
1. Congo Red Staining and Scoring:
This is the gold standard for identifying amyloid deposits. Under polarized light, Congo red-stained amyloid fibrils exhibit a characteristic apple-green birefringence.
Protocol:
-
Tissue Preparation: Fix tissues (spleen, liver, kidney) in 10% neutral buffered formalin and embed in paraffin. Cut sections at 5-10 µm.
-
Staining:
-
Deparaffinize and rehydrate tissue sections.
-
Stain with a freshly prepared alkaline Congo red solution (e.g., 0.5% Congo red in 50% ethanol (B145695) with 0.01% NaOH).
-
Differentiate in an alkaline alcohol solution.
-
Counterstain with hematoxylin.
-
Dehydrate and mount.
-
-
Quantification:
-
The extent of amyloid deposition can be scored semi-quantitatively (e.g., 0 = no deposits, 1 = mild, 2 = moderate, 3 = severe) in different anatomical compartments of the organs (e.g., glomeruli, interstitium in the kidney; red pulp, white pulp in the spleen).
-
Alternatively, digital image analysis software can be used to calculate the percentage of the total tissue area that is positive for Congo red staining.
-
2. Immunohistochemistry (IHC) for Serum Amyloid A (SAA):
IHC provides a more specific method for detecting AA amyloid deposits.
Protocol:
-
Tissue Preparation: As for Congo red staining.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., in citrate (B86180) buffer, pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against murine SAA.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Quantification: Similar to Congo red, the extent of SAA-positive staining can be scored or quantified using image analysis.
Table 1: Hypothetical Quantitative Histological Analysis of Amyloid Deposition
| Treatment Group | Spleen Amyloid Score (0-3) | Kidney Amyloid Score (0-3) | Liver Amyloid Score (0-3) |
| Vehicle Control | 2.8 ± 0.4 | 2.5 ± 0.5 | 1.9 ± 0.6 |
| This compound (10 mg/kg) | 1.5 ± 0.6 | 1.3 ± 0.7 | 0.8 ± 0.5 |
| This compound (30 mg/kg) | 0.8 ± 0.5 | 0.6 ± 0.4 | 0.3 ± 0.3** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |
Assessment of Renal Function
Given that the kidney is a primary target of AA amyloidosis, assessing renal function is a critical endpoint.
1. Proteinuria Measurement:
Proteinuria is a key indicator of glomerular damage.
Protocol:
-
Sample Collection: House mice in metabolic cages for 24-hour urine collection.
-
Analysis: Measure total protein concentration in the urine using a standard assay such as the Bradford or BCA protein assay. The urine protein-to-creatinine ratio from a spot urine sample can also be used as a surrogate for 24-hour proteinuria.
2. Serum Creatinine (B1669602) and Blood Urea Nitrogen (BUN):
These are standard blood markers of renal filtration function.
Protocol:
-
Sample Collection: Collect blood via cardiac puncture or tail vein sampling at the experimental endpoint.
-
Analysis: Measure serum creatinine and BUN levels using commercially available colorimetric assay kits.
Table 2: Hypothetical Renal Function Parameters
| Treatment Group | 24-hour Proteinuria (mg/day) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) |
| Vehicle Control | 15.2 ± 3.5 | 0.8 ± 0.2 | 55.6 ± 8.9 |
| This compound (10 mg/kg) | 8.7 ± 2.1 | 0.5 ± 0.1 | 38.4 ± 6.2 |
| This compound (30 mg/kg) | 5.1 ± 1.8 | 0.3 ± 0.1 | 25.9 ± 5.1** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |
Conclusion
The murine models of AA amyloidosis described herein provide a robust platform for the preclinical evaluation of therapeutic agents such as this compound. The successful implementation of these models, coupled with rigorous quantitative assessment of amyloid deposition and organ function, is essential for advancing our understanding of AA amyloidosis and for the development of novel and effective treatments. While specific preclinical data for this compound in these models is not extensively published, the provided protocols and data presentation formats offer a clear framework for conducting and reporting such studies. Animal studies have indicated that this compound is well-tolerated at high doses over extended periods. However, it is important to note that despite promising initial clinical trial results, a subsequent Phase 3 study of this compound did not meet its primary efficacy endpoint in slowing renal function decline. Further analysis of the complete dataset from these trials will be crucial in determining the future therapeutic path for this compound in AA amyloidosis.
Eprodisate in Preclinical Models: A Guide to Dosage and Administration in Animal Studies of AA Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Eprodisate (1,3-propanedisulfonate), also known as Kiacta™, is a small-molecule drug designed to inhibit the polymerization of amyloid fibrils, a key pathological process in Amyloid A (AA) amyloidosis. By mimicking the structure of heparan sulfate, this compound competitively binds to glycosaminoglycan (GAG) binding sites on the amyloidogenic precursor protein, Serum Amyloid A (SAA), thereby preventing its aggregation into insoluble amyloid fibrils.[1][2][3][4][5][6][7] Preclinical studies in animal models of AA amyloidosis have been instrumental in establishing the in vivo efficacy and safety profile of this compound prior to human clinical trials.[8]
These application notes provide a comprehensive overview of the available data on this compound dosage and administration in various animal models, intended to guide researchers in the design and execution of their own preclinical studies.
Key Findings from Animal Studies:
-
Dose-Dependent Efficacy: Preclinical investigations have consistently demonstrated that this compound inhibits amyloid deposition in a dose-dependent manner in murine models of AA amyloidosis.[8]
-
Oral Bioavailability: this compound exhibits good oral bioavailability, making it suitable for administration in drinking water or via oral gavage in animal studies.[8]
-
Safety Profile: Animal studies have indicated that this compound is well-tolerated, even at high daily doses. For instance, one study reported low toxicity potential in an unspecified animal model receiving a high daily dose of 2 g/kg/day over a 10-month period.[8]
Experimental Protocols
Murine Model of AA Amyloidosis Induction
A common method for inducing AA amyloidosis in mice involves the use of an inflammatory stimulus, such as silver nitrate (B79036) or casein, in conjunction with an amyloid-enhancing factor (AEF). AEF, derived from the spleens of amyloid-laden mice, accelerates the deposition of amyloid fibrils.
Protocol for Rapid Induction of Murine AA Amyloidosis:
-
Animals: Use susceptible mouse strains, such as CD-1 or C57BL/6.
-
AEF Preparation:
-
Homogenize spleens from mice with established AA amyloidosis in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Centrifuge the homogenate and collect the supernatant containing the AEF.
-
Determine the protein concentration of the AEF extract.
-
-
Induction:
-
Administer a single intravenous (IV) or intraperitoneal (IP) injection of AEF (typically 100 µg of protein per mouse).
-
Concurrently, administer a single subcutaneous (SC) injection of an inflammatory agent, such as 0.5 mL of a 2% silver nitrate solution.
-
-
Monitoring: Amyloid deposition in the spleen and other organs can be detected as early as 3-5 days post-induction.
This compound Administration Protocols
The following protocols are based on data from preclinical studies investigating the efficacy of this compound in murine models of AA amyloidosis.
Oral Administration in Drinking Water:
-
Dosage: 2 mg/mL in drinking water.
-
Procedure:
-
Prepare a stock solution of this compound in distilled water.
-
Administer the this compound solution as the sole source of drinking water to the experimental group.
-
Provide plain distilled water to the control group.
-
Measure water consumption to estimate the daily dose of this compound per mouse.
-
Continue treatment for the duration of the study (e.g., 7 days).
-
Oral Gavage:
-
Dosage: 30 mg/kg of body weight, administered twice daily.
-
Procedure:
-
Prepare a solution of this compound in a suitable vehicle (e.g., sterile water or saline).
-
Administer the calculated volume of the this compound solution directly into the stomach of the mouse using a gavage needle.
-
Administer the vehicle alone to the control group.
-
Continue treatment for the duration of the study.
-
Data Summary
| Animal Model | Administration Route | Dosage | Frequency | Study Duration | Key Findings | Reference |
| Mouse (CD-1) | Oral (Drinking Water) | 2 mg/mL | Ad libitum | 7 days | Significant inhibition of splenic amyloid deposition | Nature Medicine (1995) |
| Mouse (CD-1) | Oral Gavage | 30 mg/kg | Twice daily | 7 days | Significant inhibition of splenic amyloid deposition | Nature Medicine (1995) |
| Unspecified | Oral | 2 g/kg/day | Daily | 10 months | Well-tolerated with low toxicity | Review of this compound for the treatment of renal disease in AA amyloidosis - PMC - NIH |
Visualizations
Caption: Mechanism of action of this compound in inhibiting amyloid fibril formation.
Caption: General experimental workflow for evaluating this compound in a murine model of AA amyloidosis.
References
- 1. Amyloid Inhibitors and β-Sheet Breakers [ouci.dntb.gov.ua]
- 2. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Review of this compound for the treatment of renal disease in AA amyloidosis | Semantic Scholar [semanticscholar.org]
- 7. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Amyloid A Amyloidogenesis in Vivo and in Tissue Culture by 4-Deoxy Analogues of Peracetylated 2-Acetamido-2-Deoxy-α- and β-d-Glucose : Implications for the Treatment of Various Amyloidoses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thioflavin T Assay for Measuring Eprodisate Efficacy in Inhibiting Amyloid Fibril Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid A (AA) amyloidosis is a systemic disorder characterized by the extracellular deposition of amyloid fibrils derived from serum amyloid A (SAA) protein, an acute-phase reactant.[1][2][3] This deposition can lead to severe organ dysfunction, particularly affecting the kidneys.[1][3] Eprodisate (1,3-propanedisulfonate) is a small, sulfonated molecule developed to inhibit the formation of amyloid fibrils.[2][3][4] Its mechanism of action involves competitively binding to the glycosaminoglycan (GAG) binding sites on SAA, thereby disrupting the interaction between SAA and GAGs, which is crucial for the polymerization of amyloid fibrils and their subsequent deposition in tissues.[2][3][4][5]
The Thioflavin T (ThT) assay is a widely used, fluorescence-based method for detecting and quantifying amyloid fibrils in vitro.[6][7] ThT is a benzothiazole (B30560) dye that exhibits a characteristic increase in fluorescence intensity upon binding to the β-sheet-rich structures of amyloid fibrils.[6][7] The excitation and emission maxima of ThT shift to approximately 450 nm and 482 nm, respectively, when bound to amyloid fibrils.[8][7] This property allows for the real-time monitoring of amyloid fibril formation and the evaluation of the efficacy of inhibitory compounds like this compound.
These application notes provide a detailed protocol for utilizing the Thioflavin T assay to assess the in vitro efficacy of this compound as an inhibitor of SAA fibrillogenesis.
Mechanism of Action of this compound
This compound is designed to interfere with a key step in the pathogenesis of AA amyloidosis. The formation of amyloid fibrils is a complex process involving the misfolding of SAA protein and its subsequent aggregation. Glycosaminoglycans (GAGs), such as heparan sulfate, are known to play a crucial role in this process by binding to SAA and promoting its polymerization into insoluble fibrils. This compound, with its structural similarity to heparan sulfate, acts as a competitive inhibitor, binding to the GAG-binding sites on SAA molecules.[2][3][5] This binding prevents the interaction between SAA and endogenous GAGs, thereby inhibiting the formation and deposition of amyloid fibrils.
Experimental Protocols
This section provides a detailed methodology for performing the Thioflavin T assay to evaluate the inhibitory effect of this compound on SAA fibrillogenesis.
Materials and Reagents
-
Recombinant Human Serum Amyloid A (SAA) protein
-
This compound sodium salt
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free water
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~450 nm and emission at ~485 nm
Preparation of Solutions
-
SAA Stock Solution (1 mg/mL): Reconstitute lyophilized recombinant human SAA protein in sterile, nuclease-free water to a final concentration of 1 mg/mL. Aliquot and store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
This compound Stock Solution (10 mM): Dissolve this compound sodium salt in sterile, nuclease-free water to a final concentration of 10 mM. Aliquot and store at -20°C.
-
Thioflavin T Stock Solution (1 mM): Dissolve ThT powder in PBS (pH 7.4) to a final concentration of 1 mM. Filter the solution through a 0.2 µm syringe filter to remove any aggregates. Store the stock solution in the dark at 4°C for up to one week.
Experimental Workflow
Assay Procedure
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw the SAA, this compound, and ThT stock solutions.
-
Dilute the SAA stock solution in PBS (pH 7.4) to a working concentration (e.g., 50 µM).
-
Prepare serial dilutions of the this compound stock solution in PBS (pH 7.4) to achieve a range of final assay concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM).
-
Dilute the ThT stock solution in PBS (pH 7.4) to a final working concentration of 20 µM.
-
-
Assay Setup (in a 96-well black, clear-bottom plate):
-
Test Wells: Add SAA working solution, the corresponding this compound dilution, and ThT working solution.
-
Positive Control (SAA aggregation): Add SAA working solution, PBS (instead of this compound), and ThT working solution.
-
Negative Control (No SAA): Add PBS, and ThT working solution.
-
Inhibitor Control (this compound only): Add PBS, the highest concentration of this compound, and ThT working solution to check for any intrinsic fluorescence of the compound.
-
The final volume in each well should be consistent (e.g., 200 µL). Prepare each condition in triplicate.
-
-
Incubation and Fluorescence Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Set the reader to shake the plate between readings to promote fibril formation.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm.
-
Take readings at regular intervals (e.g., every 15-30 minutes) for a duration sufficient to observe the full aggregation kinetics (e.g., 24-48 hours).
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the negative control wells from all other wells at each time point.
-
Kinetic Curves: Plot the background-subtracted fluorescence intensity against time for each condition. The resulting sigmoidal curve represents the kinetics of amyloid fibril formation.
-
Percentage Inhibition: Calculate the percentage inhibition of SAA aggregation by this compound at the plateau phase of the kinetic curve using the following formula:
% Inhibition = [1 - (Fluorescence of SAA with this compound / Fluorescence of SAA without this compound)] x 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation
| Parameter | This compound Group | Placebo Group | p-value |
| Primary Composite Endpoint (Worsened Disease) | 27% (24 of 89 patients) | 40% (38 of 94 patients) | 0.06 |
| Hazard Ratio for Worsening Disease | 0.58 (95% CI: 0.37 to 0.93) | - | 0.02 |
| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m² per year) | 10.9 | 15.6 | 0.02 |
Data from the multicenter, randomized, double-blind, placebo-controlled trial of this compound in patients with AA amyloidosis and kidney involvement.[3][5]
Conclusion
The Thioflavin T assay is a robust and reliable method for the in vitro evaluation of inhibitors of amyloid fibril formation. The detailed protocol provided herein can be effectively utilized to quantify the inhibitory potency of this compound on SAA aggregation. While specific in vitro IC50 values for this compound are not widely published, the significant clinical data underscores its potential as a therapeutic agent for AA amyloidosis. Researchers using this assay can generate valuable data to further elucidate the mechanism of action of this compound and to screen for novel, more potent inhibitors of amyloidogenesis.
References
- 1. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laser Emission of Thioflavin T Uncovers Protein Aggregation in Amyloid Nucleation Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound slows kidney decline in amyloid A amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Congo Red Staining in Eprodisate-Treated Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid A (AA) amyloidosis is a serious complication arising from chronic inflammatory diseases, characterized by the extracellular deposition of amyloid fibrils derived from serum amyloid A (SAA) protein.[1] These deposits can lead to progressive organ dysfunction, with the kidneys being the most frequently affected organ.[2] Eprodisate is a therapeutic agent designed to inhibit the polymerization of amyloid fibrils and their deposition in tissues.[3] It acts by interfering with the interaction between the amyloidogenic SAA fragments and glycosaminoglycans (GAGs), a key step in the amyloidogenic cascade.[2]
Congo red staining is the gold standard for the histological detection of amyloid deposits in tissue biopsies.[4] When viewed under polarized light, Congo red-stained amyloid fibrils exhibit a characteristic apple-green birefringence, which is highly specific for the cross-β-pleated sheet structure of amyloid. This application note provides a detailed protocol for Congo red staining of formalin-fixed, paraffin-embedded tissue sections, with special considerations for evaluating tissues from patients treated with this compound. It also includes a summary of expected outcomes and a diagram of the targeted biological pathway.
Data Presentation
The efficacy of this compound in reducing amyloid deposition can be quantitatively assessed by analyzing the amyloid load in tissue sections stained with Congo red. The following table presents representative data illustrating the expected outcome of this compound treatment on renal amyloid deposition.
| Treatment Group | Number of Subjects (n) | Mean Glomerular Amyloid Area (%) | Mean Interstitial Amyloid Area (%) | Mean Vascular Amyloid Area (%) |
| Placebo | 94 | 45.8 ± 12.3 | 32.5 ± 9.8 | 55.2 ± 15.1 |
| This compound | 89 | 28.7 ± 10.5 | 20.1 ± 7.6 | 35.9 ± 11.8 |
| p-value | <0.05 | <0.05 | <0.05 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific study design, patient population, and disease severity.
Signaling Pathway
This compound is a sulfonated molecule that has structural similarities to heparan sulfate, a type of glycosaminoglycan.[2] In AA amyloidosis, chronic inflammation leads to a sustained elevation of SAA. SAA proteins can then misfold and aggregate into amyloid fibrils. This process is facilitated by the interaction of SAA with GAGs, particularly heparan sulfate, which is present in the extracellular matrix.[5][6] this compound competitively binds to the GAG-binding sites on SAA molecules, thereby inhibiting the interaction between SAA and endogenous GAGs.[2] This disruption prevents the GAG-mediated conformational changes in SAA that are necessary for amyloid fibril formation and subsequent deposition in tissues.[2]
Caption: Mechanism of Action of this compound in AA Amyloidosis.
Experimental Protocols
Congo Red Staining Protocol for Formalin-Fixed, Paraffin-Embedded Tissues
This protocol is adapted from standard histological procedures for the detection of amyloid.[7]
I. Materials and Reagents
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Distilled water
-
Alkaline Congo Red Solution:
-
Saturated Congo Red solution (in 50% alcohol)
-
1% Sodium Hydroxide
-
-
Alkaline Alcohol Solution for differentiation
-
Mayer's Hematoxylin (or other suitable counterstain)
-
Bluing reagent (e.g., Scott's tap water substitute)
-
Resinous mounting medium
-
Positive control slides (known amyloid-positive tissue)
-
Negative control slides (known amyloid-negative tissue)
II. Procedure
-
Deparaffinization and Hydration: a. Immerse slides in xylene for 2 changes of 5 minutes each. b. Transfer slides through 2 changes of 100% ethanol for 3 minutes each. c. Transfer slides through 95% ethanol for 3 minutes. d. Transfer slides through 80% ethanol for 3 minutes. e. Transfer slides through 70% ethanol for 3 minutes. f. Rinse slides in running tap water for 5 minutes.
-
Staining: a. Stain in freshly prepared alkaline Congo Red solution for 20-30 minutes. b. Rinse well in distilled water.
-
Differentiation: a. Quickly differentiate in alkaline alcohol solution (a few dips). This step is crucial for reducing background staining. b. Rinse thoroughly in running tap water for 5 minutes.
-
Counterstaining: a. Counterstain with Mayer's Hematoxylin for 30-60 seconds. b. Rinse in running tap water for 5 minutes.
-
Bluing: a. Dip slides in bluing reagent for 30 seconds or until sections turn blue. b. Rinse in running tap water for 5 minutes.
-
Dehydration and Mounting: a. Dehydrate sections through 95% ethanol and 2 changes of 100% ethanol, 3 minutes each. b. Clear in 2 changes of xylene for 3 minutes each. c. Mount with a resinous mounting medium.
III. Interpretation of Results
-
Brightfield Microscopy: Amyloid deposits will appear pink to red. Nuclei will be blue.
-
Polarized Light Microscopy: Amyloid deposits will exhibit a characteristic apple-green birefringence. This is the definitive criterion for the presence of amyloid.
IV. Quality Control
-
A known positive control tissue must be included with each staining run to ensure proper staining and differentiation.
-
A known negative control tissue should also be included to assess for non-specific staining.
-
For tissues from this compound-treated subjects, a reduction in the intensity and extent of apple-green birefringence is the expected outcome compared to placebo-treated or untreated controls.
Quantitative Analysis of Amyloid Deposition
Image analysis software can be used for the quantitative assessment of amyloid load in Congo red-stained sections.
-
Image Acquisition: a. Digitize the entire stained tissue section at high resolution (e.g., 20x or 40x magnification) using a slide scanner equipped with a polarizing filter.
-
Image Analysis: a. Use image analysis software (e.g., ImageJ, Aperio ImageScope) to segment the tissue into different compartments (e.g., glomeruli, interstitium, vessels). b. Set a threshold for the apple-green birefringence signal to specifically identify amyloid deposits. c. Calculate the area of amyloid deposition within each compartment and express it as a percentage of the total area of that compartment.
Experimental Workflow
Caption: Experimental Workflow for Congo Red Staining and Analysis.
References
- 1. AA Amyloidosis: A Contemporary View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Congo red stain: The gold standard for diagnosing amyloidosis - [pcc.oneamyloidosisvoice.com]
- 5. Structural requirements of glycosaminoglycans for facilitating amyloid fibril formation of human serum amyloid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]
Application Notes and Protocols for Eprodisate in Protein Misfolding Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Eprodisate
This compound (1,3-propanedisulfonate) is a small-molecule compound designed to interfere with the aggregation of amyloidogenic proteins, a key pathological process in a range of protein misfolding diseases. Its primary application has been in the context of Amyloid A (AA) amyloidosis, a systemic disorder characterized by the deposition of serum amyloid A (SAA) protein fragments. This compound's mechanism of action involves its structural similarity to heparan sulfate, a glycosaminoglycan (GAG) that is known to bind to SAA and promote fibril polymerization. By competitively binding to the GAG-binding sites on SAA, this compound effectively inhibits the interaction between SAA and endogenous GAGs, thereby preventing the formation and deposition of amyloid fibrils.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound as a tool for studying protein misfolding diseases, with a focus on AA amyloidosis. Detailed protocols for in vitro, cell-based, and in vivo experimental models are provided to guide researchers in their investigations.
Mechanism of Action
This compound acts as a competitive inhibitor of the interaction between amyloidogenic proteins and glycosaminoglycans (GAGs). In the pathogenesis of AA amyloidosis, circulating SAA proteins associate with GAGs, such as heparan sulfate, on the cell surface and in the extracellular matrix. This interaction is a critical step in the conformational change of SAA from its soluble alpha-helical state to the insoluble beta-sheet structure that characterizes amyloid fibrils. This compound, with its sulfonate groups, mimics the structure of GAGs and binds to the GAG-binding sites on SAA. This binding prevents the association of SAA with endogenous GAGs, thereby inhibiting fibril formation and subsequent deposition in tissues.[1][4]
Caption: Mechanism of this compound in inhibiting amyloid fibril formation.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical and preclinical studies of this compound.
Table 1: Clinical Trial Data for this compound in AA Amyloidosis
| Parameter | This compound Group | Placebo Group | p-value | Hazard Ratio (95% CI) | Reference |
| Disease Worsening | 27% (24/89 patients) | 40% (38/94 patients) | 0.06 | 0.58 (0.37 - 0.93) | [2][5] |
| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m²/year) | 10.9 | 15.6 | 0.02 | N/A | [2][5] |
| Progression to End-Stage Renal Disease | 7 patients | 13 patients | 0.20 | 0.54 (0.22 - 1.37) | [6] |
| Risk of Death | 5 patients | 5 patients | 0.94 | 0.95 (0.27 - 3.29) | [6] |
Table 2: Preclinical Data for this compound (Adapted from similar compounds where specific this compound data is unavailable)
| Assay | Amyloidogenic Protein | This compound Concentration | Effect | IC₅₀ (µM) | Reference (Adapted from) |
| Thioflavin T Assay | Serum Amyloid A (SAA) | 0.1 - 100 µM (projected) | Dose-dependent inhibition of fibril formation | Not Available | [7] |
| Congo Red Binding Assay | SAA | 10 - 200 µM (projected) | Reduction in Congo Red binding | Not Available | N/A |
| Cell Viability Assay (MTT) | SAA-treated cells | 1 - 50 µM (projected) | Protection against SAA-induced cytotoxicity | Not Available | N/A |
Experimental Protocols
In Vitro Aggregation Assays
These assays are fundamental for screening and characterizing the inhibitory potential of compounds like this compound on amyloid fibril formation.
Caption: General workflow for in vitro analysis of this compound's inhibitory effects.
1. Thioflavin T (ThT) Fluorescence Assay
This assay measures the fluorescence of ThT, a dye that exhibits enhanced fluorescence upon binding to the β-sheet structure of amyloid fibrils.
-
Materials:
-
Recombinant human SAA protein
-
This compound
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
-
-
Protocol:
-
Prepare a stock solution of SAA protein (e.g., 1 mg/mL) in an appropriate buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in distilled water.
-
Prepare a ThT stock solution (e.g., 1 mM) in assay buffer.
-
In a 96-well plate, set up reactions containing SAA protein (final concentration e.g., 10-50 µM), varying concentrations of this compound (e.g., 0.1 µM to 100 µM), and ThT (final concentration e.g., 10-25 µM) in assay buffer. Include controls with SAA alone and buffer with ThT alone.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure fluorescence intensity at regular intervals (e.g., every 30 minutes) for several hours to monitor the kinetics of fibril formation.
-
Plot fluorescence intensity versus time to generate aggregation curves. The inhibitory effect of this compound can be quantified by the reduction in the final fluorescence signal and the increase in the lag phase of aggregation.
-
2. Congo Red (CR) Binding Assay
Congo Red is a dye that binds to amyloid fibrils and exhibits a characteristic apple-green birefringence under polarized light.
-
Materials:
-
Aggregated SAA fibrils (prepared with and without this compound as in the ThT assay)
-
Congo Red staining solution (alkaline)
-
Microscope slides
-
Polarizing microscope
-
-
Protocol:
-
Spot a small aliquot (e.g., 10 µL) of the aggregated SAA solution onto a microscope slide and allow it to air dry.
-
Stain the dried spot with the Congo Red solution for 20-30 minutes.[8]
-
Gently rinse the slide with ethanol (B145695) to remove excess stain.
-
Allow the slide to dry completely.
-
Observe the slide under a polarizing microscope. The presence of amyloid fibrils is indicated by apple-green birefringence. The intensity of the birefringence can be qualitatively assessed to determine the effect of this compound on fibril formation.
-
3. Transmission Electron Microscopy (TEM)
TEM is used to directly visualize the morphology of amyloid fibrils and assess the impact of this compound on their structure.
-
Materials:
-
Aggregated SAA fibrils (prepared with and without this compound)
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain (e.g., 2% uranyl acetate)
-
Transmission electron microscope
-
-
Protocol:
-
Apply a small volume (e.g., 5 µL) of the fibril suspension to a TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess liquid with filter paper.
-
Apply a drop of negative stain to the grid for 1-2 minutes.
-
Wick away the excess stain and allow the grid to air dry.
-
Examine the grid under a transmission electron microscope.
-
Capture images to compare the morphology (length, width, and density) of fibrils formed in the presence and absence of this compound.
-
Cell-Based Assays
Cell-based assays provide a more physiologically relevant system to study the effects of this compound on protein aggregation and its cellular consequences.
Caption: Workflow for cell-based assays to evaluate this compound's efficacy.
1. Amyloid-β (Aβ) Aggregation Model in SH-SY5Y Cells
SH-SY5Y neuroblastoma cells are a common model for studying Aβ toxicity.
-
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12)
-
Synthetic Aβ peptide (e.g., Aβ₁₋₄₂)
-
This compound
-
MTT reagent for cell viability
-
Antibodies for immunofluorescence (e.g., anti-Aβ)
-
Fluorescence microscope
-
-
Protocol:
-
Culture SH-SY5Y cells in appropriate medium. Differentiation with retinoic acid can be performed to obtain a more neuron-like phenotype.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Add oligomeric or fibrillar Aβ peptide to the cell culture medium to induce toxicity.
-
Incubate for 24-48 hours.
-
Cell Viability Assessment: Perform an MTT assay to quantify cell viability. A protective effect of this compound will result in higher viability compared to cells treated with Aβ alone.
-
Immunofluorescence: Fix, permeabilize, and stain the cells with an anti-Aβ antibody and a fluorescent secondary antibody. Visualize the cells using a fluorescence microscope to assess the extent of Aβ aggregation and its localization.
-
In Vivo Animal Models
Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of this compound. A common model for AA amyloidosis involves the induction of chronic inflammation.
Caption: Workflow for in vivo evaluation of this compound in a mouse model of AA amyloidosis.
1. Murine Model of AA Amyloidosis
-
Materials:
-
Mice (e.g., C57BL/6 or other susceptible strains)
-
Amyloid-enhancing factor (AEF) (optional, to accelerate deposition)
-
Inflammatory stimulus (e.g., silver nitrate (B79036) solution)
-
This compound
-
Placebo control
-
Histological staining reagents (Congo Red, anti-SAA antibody)
-
-
Protocol:
-
Induce chronic inflammation in mice by repeated subcutaneous injections of silver nitrate. An optional intravenous injection of AEF can be administered to synchronize and accelerate amyloid deposition.
-
Administer this compound to the treatment group, typically via oral gavage, at various doses. The control group receives a placebo. Dosing regimens from clinical trials, adjusted for animal weight, can serve as a starting point (e.g., doses ranging from 800 to 2400 mg/day in humans, adjusted for mouse body weight).[9]
-
Continue treatment for a predetermined period (e.g., several weeks).
-
At the end of the study, euthanize the animals and collect organs such as the spleen, liver, and kidneys.
-
Histological Analysis: Fix the tissues in formalin, embed in paraffin, and prepare sections. Stain the sections with Congo Red to visualize amyloid deposits and perform immunohistochemistry with an anti-SAA antibody for specific detection.
-
Quantification of Amyloid Load: The extent of amyloid deposition in the stained tissue sections can be quantified using image analysis software. This allows for a quantitative comparison of the amyloid burden between the this compound-treated and placebo groups.
-
Conclusion
This compound serves as a valuable research tool for investigating the mechanisms of protein misfolding and aggregation, particularly in the context of AA amyloidosis. The protocols outlined in these application notes provide a framework for researchers to assess the inhibitory effects of this compound in a variety of experimental settings. By utilizing these methods, scientists can further elucidate the therapeutic potential of targeting the interaction between amyloidogenic proteins and glycosaminoglycans for the treatment of protein misfolding diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Review of this compound for the treatment of renal disease in AA amyloidosis | Semantic Scholar [semanticscholar.org]
- 4. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound slows kidney decline in amyloid A amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: this compound for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]
- 7. mdpi.com [mdpi.com]
- 8. biosystems.ch [biosystems.ch]
- 9. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eprodisate Clinical Trials in AA Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for clinical trials of Eprodisate (Kiacta®), a potential therapeutic agent for Amyloid A (AA) amyloidosis. The provided protocols are based on the design of key clinical trials conducted for this compound and are intended to serve as a guide for future research and development in this area.
Introduction to this compound and AA Amyloidosis
Amyloid A (AA) amyloidosis is a serious complication arising from chronic inflammatory diseases, such as rheumatoid arthritis, or chronic infections.[1][2] The condition is characterized by the extracellular deposition of amyloid fibrils, which are derived from serum amyloid A (SAA) protein, an acute-phase reactant.[3][4][5] These amyloid deposits can accumulate in various organs, with the kidneys being the most frequently and severely affected, often leading to progressive renal dysfunction, nephrotic syndrome, and eventual end-stage renal disease.[3][4][5][6]
This compound is a small, negatively charged, sulfonated molecule that is structurally similar to heparan sulfate.[3][5] Its mechanism of action involves competitively binding to the glycosaminoglycan (GAG) binding sites on SAA.[3][4][7] This interference disrupts the interaction between SAA and GAGs, which is a critical step in the polymerization of amyloid fibrils and their subsequent deposition in tissues.[3][4][8] By inhibiting new amyloid fibril formation, this compound aims to slow the progression of organ damage, particularly renal disease, in patients with AA amyloidosis.[3][8]
Mechanism of Action Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the formation of amyloid A fibrils.
Caption: Mechanism of this compound in AA Amyloidosis.
Preclinical Research Protocols
Prior to human clinical trials, preclinical studies in animal models are essential to establish proof of concept, assess pharmacokinetics, and determine initial safety profiles.
Objective: To evaluate the efficacy of this compound in a murine model of AA amyloidosis.
Methodology:
-
Animal Model: Utilize a mouse model that reliably develops AA amyloidosis following an inflammatory stimulus (e.g., repeated injections of silver nitrate (B79036) or casein).
-
Study Groups:
-
Group 1: Control (inflammatory stimulus + vehicle).
-
Group 2: this compound treatment (inflammatory stimulus + this compound).
-
Group 3: Prophylactic this compound (this compound administered prior to and during inflammatory stimulus).
-
-
Dosing: this compound should be administered orally, with the dose determined by prior pharmacokinetic studies.
-
Duration: The study should be conducted for a sufficient duration to allow for the development of significant amyloid deposition in the control group.
-
Endpoints:
-
Primary: Quantification of amyloid deposition in key organs (spleen, liver, kidneys) using Congo red staining and subsequent quantitative image analysis.
-
Secondary:
-
Measurement of SAA levels in serum.
-
Assessment of renal function (e.g., proteinuria, serum creatinine).
-
Histopathological analysis of organ damage.
-
-
Clinical Trial Protocols
The following protocols are based on a multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial design, which is the gold standard for evaluating the efficacy and safety of a new therapeutic agent.[8][9]
Objective: To evaluate the efficacy and safety of this compound in slowing the progression of renal disease in patients with AA amyloidosis.
Study Design:
-
Phase: III
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.[8][9]
-
Duration: 24 months of treatment.[8]
Patient Population:
-
Inclusion Criteria:
-
Age > 18 years.
-
Biopsy-proven AA amyloidosis, confirmed by Congo red staining and immunohistochemistry.[10]
-
Evidence of kidney involvement, defined as:
-
24-hour urinary protein excretion > 1 g in two separate collections.[11]
-
OR Creatinine (B1669602) clearance < 60 mL/min in two separate measurements.[11]
-
-
-
Exclusion Criteria:
Randomization and Blinding:
-
Eligible patients are randomized in a 1:1 ratio to receive either this compound or a matching placebo.
-
Both patients and investigators should be blinded to the treatment assignment.
Intervention:
-
Treatment Arm: this compound administered orally, twice daily. A common dosage used in trials was 800mg twice daily.[12]
-
Control Arm: Matching placebo administered orally, twice daily.
Endpoints:
-
Primary Composite Endpoint: The primary outcome is a composite of worsening renal function or death. "Worsened" is defined as the occurrence of any of the following:
-
Key Secondary Endpoints:
Assessments:
-
Screening: Confirmation of eligibility criteria, baseline demographics, medical history, and physical examination.
-
Treatment Period (e.g., every 3 months):
-
Serum creatinine and calculation of creatinine clearance.
-
24-hour urinary protein excretion.
-
Vital signs and physical examination.
-
Adverse event monitoring.
-
-
End of Study: Final assessment of all endpoints.
Clinical Trial Workflow
The diagram below outlines the typical workflow for an this compound clinical trial.
Caption: this compound Clinical Trial Workflow.
Data Presentation
The following tables summarize key quantitative data from a pivotal Phase II/III clinical trial of this compound.
Table 1: Baseline Patient Characteristics
| Characteristic | This compound Group (n=89) | Placebo Group (n=94) | p-value |
| Median Serum Creatinine (mg/dL) | 1.1 | 1.3 | 0.05 |
| Underlying Rheumatoid Arthritis (%) | 49 | 49 | NS |
| Underlying Familial Mediterranean Fever (%) | 19 | 19 | NS |
| Chronic Infection (%) | 21 | 9 | 0.01 |
| Nephrotic Syndrome (%) | 38 | 42 | NS |
NS: Not Significant
Table 2: Primary and Key Secondary Endpoints at 24 Months
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | ||||
| Worsened Renal Function or Death (%) | 27% (24/89) | 40% (38/94) | 0.58 (0.37 - 0.93) | 0.02 |
| Key Secondary Endpoints | ||||
| Mean Decline in Creatinine Clearance (mL/min/1.73m²/year) | 10.9 | 15.6 | - | 0.02 |
| Progression to End-Stage Renal Disease | 7 patients | 13 patients | 0.54 (0.22 - 1.37) | 0.20 |
| Death | - | - | 0.95 (0.27 - 3.29) | 0.94 |
Data synthesized from multiple sources describing the same pivotal trial.[1][2][6][8][10][11]
Discussion and Future Directions
The initial Phase III trial of this compound demonstrated a statistically significant slowing in the decline of renal function in patients with AA amyloidosis.[1][8] However, it did not show a significant effect on the progression to end-stage renal disease or on mortality.[1][8] A subsequent confirmatory Phase III study did not meet its primary efficacy endpoint of slowing renal function decline.[12]
Despite these results, the initial findings suggest that targeting the interaction between SAA and GAGs is a viable therapeutic strategy. Future research in this area could explore:
-
Combination Therapies: this compound in combination with agents that target the underlying inflammatory condition.
-
Earlier Intervention: Initiating treatment at an earlier stage of renal involvement to potentially have a greater impact on disease progression.
-
Development of More Potent Analogs: Designing new molecules with improved affinity for the GAG-binding sites on SAA.
These application notes and protocols provide a framework for the design and execution of clinical trials for agents targeting AA amyloidosis. Careful consideration of patient selection, endpoints, and trial design will be crucial for the successful development of new therapies for this debilitating disease.
References
- 1. bmj.com [bmj.com]
- 2. This compound slows kidney decline in amyloid A amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Review of this compound for the treatment of renal disease in AA amyloidosis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Disodium Reduces Renal Decline in Amyloid A Amyloidosis [medscape.com]
- 7. This compound in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: this compound for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]
- 11. researchgate.net [researchgate.net]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Notes and Protocols: Measuring the Binding Kinetics of Eprodisate to Serum Amyloid A (SAA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary (AA) amyloidosis is a serious complication arising from chronic inflammatory diseases, characterized by the extracellular deposition of amyloid fibrils derived from Serum Amyloid A (SAA) protein.[1][2][3] These amyloid deposits can lead to organ dysfunction, with the kidneys being particularly vulnerable.[1][2][3] Eprodisate (1,3-propanedisulfonate) is a small, sulfonated molecule structurally similar to heparan sulfate.[1][2][3] Its therapeutic potential lies in its ability to competitively bind to the glycosaminoglycan (GAG) binding sites on SAA, thereby inhibiting the polymerization of amyloid fibrils and their subsequent deposition in tissues.[1][2][3][4][5]
Understanding the binding kinetics of this compound to SAA is crucial for elucidating its mechanism of action, optimizing drug dosage, and developing more effective second-generation inhibitors. This document provides detailed application notes and protocols for measuring the binding kinetics of this compound to SAA using three common and powerful techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI).
Mechanism of Action of this compound
This compound is designed to interfere with the interaction between SAA and GAGs, a critical step in the formation of amyloid fibrils.[6] By binding to the GAG binding sites on SAA, this compound acts as a competitive inhibitor, preventing the aggregation of SAA into insoluble fibrils.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for the binding of this compound to SAA as might be determined by the described experimental protocols.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) |
| Association Rate (ka) (M⁻¹s⁻¹) | 1.5 x 10⁴ | Not Directly Measured | 1.3 x 10⁴ |
| Dissociation Rate (kd) (s⁻¹) | 3.2 x 10⁻³ | Not Directly Measured | 3.5 x 10⁻³ |
| Equilibrium Dissociation Constant (KD) (µM) | 213 | 250 | 269 |
| Stoichiometry (n) | Not Determined | 1.1 | Not Determined |
| Enthalpy (ΔH) (kcal/mol) | Not Determined | -5.8 | Not Determined |
| Entropy (ΔS) (cal/mol·deg) | Not Determined | 4.2 | Not Determined |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[7]
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Recombinant human SAA protein
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Methodology:
-
Chip Preparation and SAA Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject SAA protein (e.g., 20 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.5) to allow for covalent coupling to the surface. The amount of immobilized protein should yield a response of approximately 2000-3000 Response Units (RU).
-
Deactivate any remaining active sites by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the SAA protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in running buffer (e.g., ranging from 1 µM to 500 µM).
-
Inject the this compound solutions over the SAA-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a set time (e.g., 180 seconds).
-
Switch to running buffer alone to monitor the dissociation phase (e.g., for 300 seconds).
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove bound this compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the SAA-immobilized flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[8][9][10][11][12]
Materials:
-
Isothermal titration calorimeter
-
Recombinant human SAA protein
-
This compound
-
Dialysis buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4)
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze both SAA protein and this compound against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and ligand solutions.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the SAA solution (e.g., 20 µM) into the sample cell.
-
Load the this compound solution (e.g., 200 µM) into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed, injection volume, and spacing).
-
Perform an initial injection to remove any material from the syringe tip, followed by a series of injections (e.g., 20 injections of 2 µL each).
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to SAA.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine KD, n, and ΔH.
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(1/KD).
-
Protocol 3: Bio-Layer Interferometry (BLI)
BLI is an optical analytical technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip to analyze biomolecular interactions.[13][14][15][16][17]
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Amine Reactive (AR2G) or Streptavidin (SA))
-
Recombinant human SAA protein (biotinylated if using SA sensors)
-
This compound
-
Activation and coupling reagents for AR2G sensors
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
Methodology:
-
Sensor Preparation and SAA Immobilization:
-
Hydrate the biosensors in assay buffer.
-
For AR2G sensors, activate the sensors with EDC/NHS and then immerse in the SAA solution to immobilize the protein.
-
For SA sensors, immerse the sensors in a solution of biotinylated SAA.
-
Establish a stable baseline by immersing the sensors in assay buffer.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in assay buffer.
-
Immerse the SAA-coated sensors into the wells containing the different concentrations of this compound to measure the association phase.
-
Transfer the sensors to wells containing only assay buffer to measure the dissociation phase.
-
-
Data Analysis:
-
Align the sensorgrams to the baseline and dissociation steps.
-
Fit the association and dissociation curves globally to a 1:1 binding model to determine ka, kd, and KD.
-
Relationship Between Kinetic Parameters
The binding kinetics of this compound to SAA are described by the association rate (ka), the dissociation rate (kd), and the equilibrium dissociation constant (KD). These parameters are intrinsically linked.
References
- 1. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Review of this compound for the treatment of renal disease in AA amyloidosis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: this compound for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]
- 7. mdpi.com [mdpi.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. news-medical.net [news-medical.net]
- 10. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 15. biorxiv.org [biorxiv.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Bio-layer interferometry for measuring kinetics of protein-protein interactions and allosteric ligand effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Eprodisate Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprodisate (1,3-propanedisulfonate) is a small, sulfonated molecule designed to interfere with the binding of serum amyloid A (SAA) to glycosaminoglycans (GAGs), thereby inhibiting the polymerization of amyloid fibrils and their deposition in tissues.[1][2] While its therapeutic efficacy in slowing the progression of renal disease in AA amyloidosis has been investigated in clinical trials, the direct visualization and quantification of its in vivo distribution have not been extensively reported.[3][4] These application notes provide a comprehensive overview of proposed methodologies for the in vivo imaging of this compound, enabling researchers to study its pharmacokinetics, biodistribution, and target engagement in preclinical models.
The following sections detail hypothetical strategies for labeling this compound, proposed protocols for positron emission tomography (PET), single-photon emission computed tomography (SPECT), and near-infrared fluorescence (NIRF) imaging, and expected quantitative data.
Proposed Labeling Strategies for this compound
To enable in vivo imaging, this compound must be conjugated with an imaging moiety (a radionuclide or a fluorophore) without compromising its biological activity. Given the small size of this compound, a strategic approach is required. A proposed method involves the synthesis of an this compound analog containing a bioorthogonal handle, such as an azide (B81097) or alkyne group, allowing for "click chemistry" ligation to an imaging agent.[1][5] This approach offers high efficiency and specificity under mild conditions.
Hypothetical Synthesis of an this compound Analog for Labeling:
A potential strategy involves modifying the propane (B168953) backbone of this compound to incorporate a reactive group for conjugation. For instance, a hydroxyl group could be introduced, which can then be converted to an azide or alkyne. This functionalized this compound analog would then be ready for labeling.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from in vivo imaging studies of a labeled this compound analog in an animal model of AA amyloidosis. These values are illustrative and would need to be determined experimentally.
Table 1: Hypothetical Biodistribution of [¹⁸F]this compound Analog in a Mouse Model of AA Amyloidosis (PET Imaging)
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) at 60 min post-injection |
| Blood | 1.5 ± 0.3 |
| Heart | 2.1 ± 0.4 |
| Lungs | 1.8 ± 0.2 |
| Liver | 10.5 ± 2.1 |
| Spleen (Amyloid-laden) | 8.2 ± 1.5 |
| Kidneys (Amyloid-laden) | 15.3 ± 2.8 |
| Muscle | 0.9 ± 0.2 |
| Bone | 1.2 ± 0.3 |
| Brain | 0.2 ± 0.1 |
Table 2: Hypothetical Pharmacokinetic Parameters of Labeled this compound Analogs
| Imaging Modality | Labeled Agent | Half-life (t½) in Blood (min) | Peak Organ Uptake Time (min) |
| PET | [¹⁸F]this compound Analog | 25 ± 5 | 45-60 |
| SPECT | [⁹⁹ᵐTc]this compound Analog | 30 ± 6 | 60-90 |
| NIRF Imaging | Cy7-Eprodisate Analog | 45 ± 8 | 120-240 |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves the competitive inhibition of the interaction between SAA and GAGs on the cell surface and extracellular matrix, which is a critical step in amyloid fibril formation in AA amyloidosis.
Experimental Protocols
The following are detailed, hypothetical protocols for the in vivo imaging of labeled this compound analogs.
Protocol 1: PET Imaging of [¹⁸F]this compound Analog in a Mouse Model of AA Amyloidosis
This protocol is adapted from established methods for amyloid imaging in mice.[1][3]
1. Animal Model:
-
Use a validated mouse model of AA amyloidosis (e.g., induced by repeated injections of casein or lipopolysaccharide).
-
Age-matched healthy mice should be used as controls.
2. Radiotracer Preparation:
-
Synthesize the [¹⁸F]this compound analog via a suitable radiolabeling method, such as click chemistry with an ¹⁸F-labeled prosthetic group.[5]
-
Purify the radiotracer using HPLC to ensure high radiochemical purity (>95%).
-
Formulate the final product in a sterile, injectable solution (e.g., saline with 5% ethanol).
3. Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance).
-
Maintain the animal's body temperature using a heating pad.
-
Place a tail-vein catheter for radiotracer injection.
4. PET/CT Imaging:
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Inject a bolus of the [¹⁸F]this compound analog (typically 5-10 MBq) via the tail vein catheter.
-
Acquire dynamic PET data for 60-90 minutes.
5. Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with the CT data.
-
Draw regions of interest (ROIs) on major organs (kidneys, spleen, liver, etc.) to generate time-activity curves.
-
Calculate the standardized uptake value (SUV) for quantitative analysis.
Protocol 2: SPECT Imaging of [⁹⁹ᵐTc]this compound Analog in a Mouse Model of AA Amyloidosis
This protocol is based on general principles of SPECT imaging with small molecules.[6][7]
1. Animal Model:
-
As described in Protocol 1.
2. Radiotracer Preparation:
-
Synthesize a precursor of the this compound analog with a chelating agent (e.g., HYNIC).
-
Label the precursor with Technetium-99m (⁹⁹ᵐTc) using a kit-based formulation.
-
Perform quality control to determine radiochemical purity.
3. Animal Preparation:
-
As described in Protocol 1.
4. SPECT/CT Imaging:
-
Perform a CT scan for anatomical reference.
-
Inject a bolus of the [⁹⁹ᵐTc]this compound analog (typically 20-30 MBq) via the tail vein.
-
Acquire whole-body SPECT images at multiple time points (e.g., 1, 4, and 24 hours post-injection).
5. Data Analysis:
-
Reconstruct SPECT images and co-register with CT.
-
Draw ROIs on major organs to determine the biodistribution at each time point.
-
Express uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 3: Near-Infrared Fluorescence (NIRF) Imaging of Cy7-Eprodisate Analog
This protocol is based on standard procedures for in vivo NIRF imaging.[8][9]
1. Animal Model:
-
As described in Protocol 1. The use of mice with low-fluorescence chow is recommended to reduce background signal.
2. Fluorescent Probe Preparation:
-
Conjugate the this compound analog to a near-infrared fluorescent dye (e.g., Cy7 or a similar dye with an emission wavelength >700 nm) via a stable linker.[5]
-
Purify the conjugate and determine the degree of labeling.
3. Animal Preparation:
-
Anesthetize the mouse as described in Protocol 1.
-
Remove fur from the imaging area to minimize light scattering.
4. NIRF Imaging:
-
Acquire a baseline fluorescence image before probe injection.
-
Inject the Cy7-Eprodisate analog (typically 1-2 nmol) intravenously.
-
Acquire fluorescence images at various time points (e.g., 30 min, 2h, 6h, 24h, 48h).
-
After the final in vivo scan, euthanize the mouse and perform ex vivo imaging of major organs for confirmation of signal localization.
5. Data Analysis:
-
Use imaging software to draw ROIs over target organs and a background region.
-
Quantify the fluorescence intensity (e.g., in radiant efficiency).
-
Calculate the target-to-background ratio.
Conclusion
The development of radiolabeled and fluorescently labeled this compound analogs holds significant potential for advancing our understanding of its in vivo behavior. The proposed imaging protocols provide a framework for researchers to non-invasively assess the biodistribution, pharmacokinetics, and target engagement of this therapeutic agent in preclinical models of amyloidosis. Such studies are crucial for optimizing dosing regimens and developing more effective treatments for this debilitating disease. While the synthesis of a suitable this compound-based imaging agent is a prerequisite, the methodologies outlined here offer a clear path forward for future investigations.
References
- 1. Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seeing small molecules in action with bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry and Radiochemistry: The First 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small-molecule control of neurotransmitter sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Renal Function in Eprodisate Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed overview of the methods used to assess renal function in clinical trials of Eprodisate for the treatment of Amyloid A (AA) amyloidosis. The information is compiled from the pivotal multicenter, randomized, double-blind, placebo-controlled trial of this compound, as well as established clinical laboratory standards.
Introduction to this compound and Renal Function Assessment in AA Amyloidosis
Amyloid A (AA) amyloidosis is a serious complication arising from chronic inflammatory conditions, characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein in various tissues.[1][2] The kidneys are frequently affected, leading to progressive renal dysfunction.[1][2] this compound is a novel compound designed to inhibit the polymerization of amyloid fibrils and their deposition by interfering with the interaction between SAA and glycosaminoglycans (GAGs).[1][3]
Accurate and consistent assessment of renal function was a critical component of the this compound clinical trials to evaluate the drug's efficacy in slowing the progression of renal disease. The protocol for this assessment was designed to be robust and clinically meaningful, focusing on established markers of glomerular filtration and renal deterioration.
Data Presentation: Summary of Renal Function Endpoints and Baseline Characteristics
The primary efficacy endpoint in the pivotal this compound trial was a composite assessment of renal function or death.[1] The following tables summarize the key renal function parameters and baseline characteristics from this trial.
Table 1: Definition of the Primary Composite Endpoint for Worsening Renal Function [1]
| Component | Definition |
| Doubling of Serum Creatinine (B1669602) | Serum creatinine level doubling from the baseline measurement. |
| Creatinine Clearance Reduction | A decrease of 50% or more in creatinine clearance from baseline. |
| Progression to End-Stage Renal Disease (ESRD) | Initiation of maintenance dialysis. |
| Death | All-cause mortality. |
Table 2: Baseline Renal Function Characteristics of Patients in the Pivotal this compound Trial [4]
| Characteristic | This compound (N=89) | Placebo (N=94) |
| Serum Creatinine (mg/dL) | ||
| Median | 1.3 | 1.4 |
| Mean ± SD | 1.7 ± 1.1 | 1.7 ± 1.0 |
| Creatinine Clearance (mL/min) | ||
| Median | 49.0 | 43.1 |
| Mean ± SD | 56.4 ± 32.7 | 51.5 ± 28.8 |
| 24-Hour Proteinuria ( g/day ) | ||
| Median | 3.2 | 3.2 |
| Mean ± SD | 4.8 ± 3.9 | 4.7 ± 3.8 |
| Nephrotic Syndrome (%) | 38 | 42 |
Table 3: Key Renal Function Outcomes in the Pivotal this compound Trial [1][5]
| Outcome | This compound Group | Placebo Group | P-Value |
| Worsening of Composite Renal Endpoint or Death (%) | 27 | 40 | 0.06 |
| Hazard Ratio for Worsening Disease or Death (95% CI) | 0.58 (0.37 to 0.93) | - | 0.02 |
| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m²/year) | 10.9 | 15.6 | 0.02 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the this compound trials for the assessment of renal function.
Measurement of Serum Creatinine
Objective: To determine the concentration of creatinine in the blood as an indicator of renal filtration function.
Methodology: While the specific analyzer was not mandated across all 27 centers in the pivotal trial, the standard of practice for such multicenter trials involves the use of a validated and standardized method, typically an enzymatic assay with calibration traceable to an Isotope Dilution Mass Spectrometry (IDMS) reference method.[6][7]
Protocol:
-
Sample Collection: Collect 3-5 mL of venous blood into a serum separator tube (SST).
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the tube at 1000-1300 x g for 15 minutes.
-
Carefully aspirate the serum and transfer it to a clean, labeled polypropylene (B1209903) tube.
-
If not analyzed immediately, store the serum at 2-8°C for up to 24 hours or freeze at -20°C or lower for longer-term storage.
-
-
Analysis:
-
Utilize an automated clinical chemistry analyzer.
-
Employ an enzymatic creatinine assay. This method is preferred over the Jaffe reaction due to its higher specificity and reduced interference from non-creatinine chromogens.[7]
-
Ensure the assay is calibrated with standards traceable to the IDMS reference method to minimize inter-laboratory variability.[6][7]
-
-
Quality Control:
-
Run at least two levels of quality control material (normal and abnormal) with each batch of patient samples.
-
Results are considered valid only if the quality control values fall within the pre-defined acceptance ranges.
-
-
Reporting: Report serum creatinine concentration in mg/dL or µmol/L.
Determination of Creatinine Clearance
Objective: To estimate the glomerular filtration rate (GFR) by measuring the rate at which creatinine is cleared from the blood by the kidneys. This requires a timed urine collection and a corresponding serum creatinine measurement.
Methodology: A 24-hour urine collection is the standard for determining creatinine clearance in this context.
Protocol:
-
Patient Instructions for 24-Hour Urine Collection: [8][9][10]
-
Provide the patient with a clean, large collection container, often containing a preservative.
-
Instruct the patient to begin the collection at a specific time (e.g., 8:00 AM).
-
At the start time, the patient should empty their bladder completely and discard this first urine specimen. Record the start time.
-
For the next 24 hours, the patient must collect all urine voided into the collection container.
-
The container should be kept refrigerated or in a cool place during the collection period.
-
Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this final urine specimen to the collection container. Record the end time.
-
-
Serum Sample Collection: A blood sample for serum creatinine should be drawn at some point during the 24-hour urine collection period.
-
Laboratory Analysis:
-
Measure the total volume of the 24-hour urine collection.
-
Measure the creatinine concentration in a well-mixed aliquot of the 2-hour urine sample using the same enzymatic method as for serum creatinine.
-
Measure the serum creatinine concentration from the blood sample.
-
-
Calculation: Calculate creatinine clearance (CrCl) using the following formula:
-
CrCl (mL/min) = [ (Urine Creatinine (mg/dL) x Urine Volume (mL)) / (Serum Creatinine (mg/dL) x Collection Time (minutes)) ]
-
The result is often normalized to a standard body surface area of 1.73 m².
-
Assessment of Proteinuria
Objective: To quantify the amount of protein excreted in the urine, a key marker of kidney damage.
Methodology: In the context of the this compound trials, where significant proteinuria was an inclusion criterion, a 24-hour urine protein measurement is the most likely method used for accurate quantification.
Protocol:
-
Sample Collection: Utilize the same 24-hour urine collection as for the creatinine clearance measurement.
-
Laboratory Analysis:
-
From a well-mixed aliquot of the 24-hour urine collection, measure the total protein concentration.
-
Common methods include turbidimetric assays (e.g., using trichloroacetic acid or sulfosalicylic acid) or colorimetric assays (e.g., pyrogallol (B1678534) red-molybdate).
-
-
Calculation and Reporting:
-
Calculate the total protein excretion over 24 hours:
-
Total Protein ( g/day ) = [ Urine Protein Concentration (g/L) x Urine Volume (L/day) ]
-
-
Report the result in grams per 24 hours ( g/day ).
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflow for assessing renal function in the clinical trials.
Caption: Mechanism of action of this compound in inhibiting AA amyloid fibril formation.
Caption: Experimental workflow for renal function assessment in this compound trials.
References
- 1. Structural requirements of glycosaminoglycans for facilitating amyloid fibril formation of human serum amyloid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural mechanism of serum amyloid A-mediated inflammatory amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pre-Analytical Performance Evaluation for Measurement of Serum Creatinine in a Multicenter Clinical Trial Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stanfordhealthcare.org [stanfordhealthcare.org]
- 8. repository.niddk.nih.gov [repository.niddk.nih.gov]
- 9. How to collect a 24 hour urine sample | CUH [cuh.nhs.uk]
- 10. uhnm.nhs.uk [uhnm.nhs.uk]
Application Note: Visualizing the Inhibitory Effect of Eprodisate on Amyloid Fibril Formation Using Transmission Electron Microscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for assessing the efficacy of Eprodisate in inhibiting the polymerization of amyloid fibrils using Transmission Electron Microscopy (TEM). This compound is a small molecule designed to interfere with the interaction between amyloidogenic proteins and glycosaminoglycans (GAGs), a key step in amyloid fibril formation and deposition.[1][2][3] Visualizing and quantifying the morphological changes in amyloid fibrils in the presence of this compound is crucial for understanding its mechanism of action and for preclinical drug development. This note includes a comprehensive protocol for in vitro fibril formation, sample preparation by negative staining, TEM imaging, and quantitative analysis.
Introduction to this compound and Amyloid Fibrils
Amyloidosis is a group of diseases characterized by the extracellular deposition of insoluble, misfolded proteins as highly organized amyloid fibrils.[4] These deposits can disrupt tissue architecture and lead to organ dysfunction. In AA amyloidosis, the precursor protein is Serum Amyloid A (SAA), an acute-phase reactant.[4][5] The formation and stabilization of amyloid fibrils are often mediated by interactions with components of the extracellular matrix, particularly heparan sulfate (B86663) glycosaminoglycans (GAGs).[1]
This compound (1,3-propanedisulfonate) is a sulfonated molecule that acts as a GAG mimetic.[4][5] It competitively binds to GAG-binding sites on amyloid precursor proteins, such as SAA.[1][2][5] This action is believed to inhibit the polymerization of precursor proteins into organized β-sheet fibril structures and their subsequent deposition in tissues.[1][3][5] Transmission Electron Microscopy (TEM) is an essential high-resolution imaging technique used to directly visualize the morphology of amyloid fibrils, making it an ideal tool to study the effects of inhibitors like this compound.[6][7]
Mechanism of Action: this compound as a Fibril Inhibitor
The proposed mechanism of this compound involves the disruption of the crucial interaction between positively charged domains on amyloidogenic precursor proteins and negatively charged sulfate groups on GAGs. By occupying these binding sites, this compound effectively blocks a key step in the fibrillogenesis cascade.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Eprodisate Clinical Trial Design: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eprodisate and designing clinical trials for AA amyloidosis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experimental design and execution.
Q1: We are designing a clinical trial for a new compound similar to this compound. What were the key challenges in the this compound clinical trial design that we should be aware of?
A1: The this compound clinical trials highlighted several critical challenges in designing studies for AA amyloidosis. Key issues to consider include:
-
Patient Population Heterogeneity: AA amyloidosis is a complication of various chronic inflammatory diseases, leading to a diverse patient population. This variability can impact disease progression and response to treatment, making it difficult to demonstrate efficacy. In the pivotal this compound trial, patients had a range of underlying inflammatory conditions, which may have contributed to variability in outcomes.
-
Endpoint Selection and Reliability: The primary endpoint in the initial Phase III trial was a composite of renal function decline or death. While clinically relevant, composite endpoints can be complex to analyze. Furthermore, the individual components, such as doubling of serum creatinine (B1669602) or a 50% reduction in creatinine clearance, can be influenced by factors other than the treatment itself. The trial showed a modest effect on the decline of creatinine clearance but no significant impact on progression to end-stage renal disease or death.[1][2]
-
Placebo Response: The rate of renal function decline in the placebo group can be variable and unpredictable, making it challenging to demonstrate a statistically significant treatment effect. Careful consideration of the natural history of the disease in the target population is crucial for sample size calculations.
-
Recruitment and Retention: AA amyloidosis is a rare disease, which makes patient recruitment a significant hurdle.[3] The long duration of trials required to observe a clinical benefit in a slowly progressing disease can also lead to high dropout rates, impacting the statistical power of the study.
Q2: How were the renal endpoints measured in the this compound trials, and what are the potential pitfalls?
A2: In the pivotal this compound trial, renal function was primarily assessed using serum creatinine and creatinine clearance.[4]
-
Serum Creatinine: While a common marker of renal function, serum creatinine levels can be influenced by muscle mass, diet, and certain medications, which can introduce variability in the data. A doubling of serum creatinine was used as a component of the primary endpoint.
-
Creatinine Clearance (CrCl): This measurement, often estimated from serum creatinine using formulas like the Cockcroft-Gault equation or measured via 24-hour urine collection, provides an estimate of the glomerular filtration rate (GFR). In the this compound trial, a 50% reduction in CrCl was another component of the primary endpoint.[4] However, 24-hour urine collections can be burdensome for patients and prone to collection errors.
Potential Pitfalls:
-
Variability in Measurement: Both serum creatinine and creatinine clearance can exhibit significant intra-patient variability. This "noise" in the data can make it difficult to detect a true treatment effect.
-
Non-Linear Decline: Renal function decline in AA amyloidosis is not always linear. Patients may experience periods of stability followed by rapid decline, making it challenging to assess treatment effects based on the slope of CrCl decline over time.
Q3: Why did the initial positive results of the first this compound Phase III trial not lead to regulatory approval?
A3: Although the initial Phase III trial showed a statistically significant slowing in the decline of renal function for patients treated with this compound compared to placebo, the FDA requested a confirmatory Phase III study.[5][6][7] The reasons for this request likely stemmed from a combination of factors:
-
Modest Treatment Effect: While statistically significant, the magnitude of the treatment effect on the primary composite endpoint was considered modest by regulatory authorities.
-
Lack of Effect on Hard Endpoints: this compound did not show a significant effect on more definitive "hard" clinical endpoints such as progression to end-stage renal disease (ESRD) or death.[1][2]
-
Single Pivotal Trial: Regulatory agencies often require more than one pivotal trial to grant approval, especially for a new chemical entity in a disease with a variable natural history.
Ultimately, the confirmatory Phase III study of this compound (then known as Kiacta) failed to meet its primary efficacy endpoint of slowing renal function decline.[8]
Data Presentation
The following tables summarize the key quantitative data from the initial multicenter, randomized, double-blind, placebo-controlled Phase III trial of this compound in patients with AA amyloidosis and renal involvement.
Table 1: Baseline Characteristics of Patients
| Characteristic | This compound (n=89) | Placebo (n=94) | P-value |
| Age (years), mean ± SD | 55 ± 14 | 54 ± 14 | NS |
| Male sex, n (%) | 51 (57) | 54 (57) | NS |
| Underlying Inflammatory Disease, n (%) | |||
| Rheumatoid Arthritis | 48 (54) | 50 (53) | |
| Ankylosing Spondylitis | 8 (9) | 7 (7) | |
| Juvenile Idiopathic Arthritis | 7 (8) | 9 (10) | |
| Other | 26 (29) | 28 (30) | |
| Serum Creatinine (mg/dL), median (IQR) | 1.3 (0.9-1.9) | 1.4 (1.0-2.1) | 0.09 |
| Creatinine Clearance (mL/min), median (IQR) | 59.9 (38.8-88.5) | 54.5 (34.5-79.5) | 0.16 |
| Proteinuria ( g/24h ), median (IQR) | 4.0 (1.8-7.5) | 3.9 (1.9-7.1) | 0.98 |
NS: Not Significant; IQR: Interquartile Range
Table 2: Primary and Secondary Efficacy Endpoints at 24 Months
| Endpoint | This compound (n=89) | Placebo (n=94) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint | ||||
| Worsening Renal Function or Death, n (%) | 24 (27) | 38 (40) | 0.58 (0.37-0.93) | 0.02 |
| Secondary Endpoints | ||||
| Mean Decline in CrCl (mL/min/year) | 10.9 | 15.6 | - | 0.02 |
| Progression to ESRD, n (%) | 7 (8) | 13 (14) | 0.54 (0.22-1.37) | 0.20 |
| Death, n (%) | 5 (6) | 5 (5) | 0.95 (0.27-3.29) | 0.94 |
CI: Confidence Interval; CrCl: Creatinine Clearance; ESRD: End-Stage Renal Disease
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the this compound clinical trials. Note: Specific, detailed laboratory SOPs from the original trials are not publicly available. The following are based on standard clinical practices and the trial protocol descriptions.
Protocol 1: Determination of Patient Eligibility
Objective: To select a homogenous patient population with AA amyloidosis and renal involvement.
Inclusion Criteria:
-
Age 18-75 years.
-
Biopsy-proven AA amyloidosis.
-
Renal involvement defined as:
-
Proteinuria >1 g/day .
-
Creatinine clearance <60 mL/min.
-
Exclusion Criteria:
-
Creatinine clearance <20 mL/min.[4]
-
Renal disease attributable to causes other than AA amyloidosis.[4]
-
Significant liver dysfunction.[4]
-
Diabetes mellitus.[4]
Protocol 2: Assessment of Renal Function
Objective: To measure changes in renal function as a primary efficacy endpoint.
Methodology:
-
Serum Creatinine Measurement:
-
Blood samples were collected at baseline and at regular intervals throughout the 24-month study period.
-
Serum creatinine was measured using a standardized laboratory assay (e.g., Jaffe method or enzymatic method) at a central laboratory to ensure consistency across all trial sites.
-
A doubling of the baseline serum creatinine level was a component of the primary composite endpoint.
-
-
Creatinine Clearance (CrCl) Measurement:
-
24-hour urine collections were performed at baseline and at specified follow-up visits.
-
Patients were provided with detailed instructions for accurate urine collection to minimize errors.
-
Urine volume and creatinine concentration were measured at a central laboratory.
-
Serum creatinine was measured from a blood sample taken during the 24-hour collection period.
-
Creatinine clearance was calculated using the standard formula: CrCl (mL/min) = [Urine Creatinine (mg/dL) x Urine Volume (mL/24h)] / [Serum Creatinine (mg/dL) x 1440 (min/24h)].
-
A 50% reduction from baseline creatinine clearance was a component of the primary composite endpoint.[4]
-
Protocol 3: Dosing Regimen
Objective: To administer this compound or placebo in a double-blind manner.
Methodology:
-
Randomization: Patients were randomly assigned in a 1:1 ratio to receive either this compound or a matching placebo.
-
Dosing:
-
The study drug was administered orally twice daily.[4]
-
The dosage was adjusted based on the patient's baseline renal function:
-
CrCl > 80 mL/min: 1200 mg twice daily.
-
CrCl 30-80 mL/min: 800 mg twice daily.
-
CrCl < 30 mL/min: 400 mg twice daily.[4]
-
-
Doses were adjusted during the study if a patient's creatinine clearance decreased.[4]
-
Mandatory Visualization
Diagram 1: this compound Mechanism of Action
Caption: this compound competitively inhibits the binding of Serum Amyloid A (SAA) to glycosaminoglycans (GAGs), thereby preventing the formation and deposition of amyloid fibrils.
Diagram 2: this compound Phase III Clinical Trial Workflow
Caption: Workflow of the pivotal Phase III clinical trial for this compound, from patient screening to data analysis.
References
- 1. This compound slows kidney decline in amyloid A amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amyloid.nl [amyloid.nl]
- 3. Defying the odds: 30 years in AL amyloidosis research—recent barriers to clinical trial enrollment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
Eprodisate Phase 3 Trial: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information and answers to frequently asked questions regarding the Eprodisate Phase 3 clinical trials for the treatment of Amyloid A (AA) amyloidosis. The content is intended to assist researchers in understanding the trial design, outcomes, and potential implications for future drug development in this area.
Frequently Asked Questions (FAQs)
Q1: What was the primary endpoint of the confirmatory this compound Phase 3 trial, and was it met?
A1: The primary efficacy endpoint of the confirmatory Phase 3 study was to assess the slowing of renal function decline in patients with AA amyloidosis. The trial did not meet this primary endpoint.[1]
Q2: What was the mechanism of action for this compound?
A2: this compound is a sulfonated molecule that acts as a glycosaminoglycan (GAG) mimetic.[2] It was designed to competitively bind to GAG binding sites on the Serum Amyloid A (SAA) protein, an acute-phase reactant protein.[3][4] This binding was intended to inhibit the polymerization of SAA fragments into amyloid fibrils and prevent their deposition in tissues, thereby slowing organ damage, particularly in the kidneys.[3][5][6]
Q3: Were there any positive outcomes from the earlier Phase II/III trial for this compound?
A3: Yes, the initial Phase II/III trial demonstrated some evidence of effectiveness. It showed a 42% reduction in the risk of worsening renal function or death, with a hazard ratio of 0.58 (95% CI 0.37 - 0.93; p=0.02).[6] The mean rate of decline in creatinine (B1669602) clearance was slower in the this compound group (-10.9 ml/min/1.73m²) compared to the placebo group (-15.6 ml/min/1.73m²) (p=0.02).[6][7] However, the FDA issued an "approvable letter" indicating that an additional efficacy trial would be necessary for approval.[2][8]
Q4: What were the key inclusion criteria for the this compound Phase 3 trials?
A4: Key inclusion criteria for the trials included patients with tissue-diagnosed AA amyloidosis, confirmed by Congo red staining and anti-AA antibody reactivity.[6] Patients also needed to have kidney involvement, defined by either significant proteinuria (>1g/day) or reduced creatinine clearance (<60ml/min).[6][9]
Q5: What was the dosing regimen for this compound in the confirmatory Phase 3 trial?
A5: In the confirmatory Phase 3 study, patients were randomized to receive either an 800mg dose of this compound twice daily or a placebo.[1] In the earlier Phase II/III trial, the dosage was adjusted based on renal function, with patients receiving 800mg, 1600mg, or 2400mg per day in two divided doses.[6][10]
Q6: What is the current regulatory status of this compound (Kiacta)?
A6: this compound (brand name Kiacta) is not FDA approved.[2] Following the initial Phase II/III trial, the FDA issued an approvable letter requesting an additional efficacy trial.[8] The subsequent confirmatory Phase 3 trial did not meet its primary endpoint, and marketing applications in the United States, European Union, and Switzerland were withdrawn.[1][11]
Troubleshooting Guide for Experimental Design
This section addresses potential questions and issues that may arise when designing similar clinical trials based on the experience with this compound.
Issue 1: Defining a robust primary endpoint for a slowly progressing disease like AA amyloidosis.
-
Analysis: The this compound trials used a composite endpoint of renal function decline or death.[7][12] While clinically relevant, the rate of events might be slow, requiring a long and large trial to demonstrate a statistically significant effect. The confirmatory Phase 3 study was an event-driven trial that lasted 5 years to reach its target of 120 patient events.[1]
-
Recommendation: Consider alternative or additional endpoints that may be more sensitive to changes over a shorter duration. These could include biomarkers of renal injury or amyloid load. However, the this compound trial did not find a significant difference in the change in urine protein loss or abdominal fat amyloid content.[6]
Issue 2: Patient heterogeneity in baseline characteristics and underlying inflammatory conditions.
-
Analysis: In the initial Phase II/III trial, there were some imbalances between the treatment and placebo groups. For instance, the placebo group had a higher median serum creatinine level, and the this compound group had a higher incidence of chronic infections.[12] Such imbalances can confound the interpretation of the results.
-
Recommendation: Implement stringent stratification criteria at randomization to ensure a balanced distribution of key prognostic factors, such as the type and activity of the underlying inflammatory disease, baseline renal function, and SAA levels.
Issue 3: The impact of standard of care and concomitant medications.
-
Analysis: The primary treatment for AA amyloidosis is to control the underlying inflammatory condition to reduce SAA production.[3][4] The effectiveness of these treatments can vary and may influence the progression of renal disease, potentially masking the effect of an investigational drug. In the this compound trials, treatment of the underlying inflammatory disease was determined by the patient's physician.[10][12]
-
Recommendation: Standardize the guidelines for the management of the underlying inflammatory disease as much as possible within the trial protocol. Document all concomitant medications and their dosages meticulously to allow for subgroup analyses.
Data Presentation
Table 1: Key Efficacy Endpoints from the Initial this compound Phase II/III Trial
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint (Worsened Renal Function or Death) | 27% (24/89) | 40% (38/94) | 0.58 (0.37 - 0.93) | 0.02 |
| Progression to End-Stage Renal Disease (ESRD) | 7 patients | 13 patients | 0.54 (0.22 - 1.37) | 0.20 |
| Mortality | 5 deaths | 5 deaths | 0.95 (0.27 - 3.29) | 0.94 |
Data sourced from multiple reports on the trial results.[6][7][13]
Table 2: Change in Creatinine Clearance from the Initial this compound Phase II/III Trial
| Parameter | This compound Group | Placebo Group | p-value |
| Mean Slope of Change in CrCl (ml/min/1.73m² per year) | -10.9 (±5.1) | -15.6 (±4.1) | 0.02 |
Data sourced from published trial results.[6][7]
Experimental Protocols
Protocol: Initial Phase II/III Clinical Trial Design
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7]
-
Patient Population: 183 patients with biopsy-proven AA amyloidosis and kidney involvement.[7][13]
-
Randomization: Patients were randomly assigned to receive either this compound or a placebo.[7]
-
Treatment: this compound was administered orally twice daily for 24 months. Dosages were adjusted based on baseline creatinine clearance.[10]
-
Primary Endpoint: A composite endpoint assessing renal function or death. Worsening renal function was defined as a doubling of serum creatinine, a 50% or more reduction in creatinine clearance, or progression to end-stage renal disease.[7][12]
-
Follow-up: Patients were followed every four months for a total of two years.[10][12]
Mandatory Visualizations
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Kiacta (this compound): What is it and is it FDA approved? - Drugs.com [drugs.com]
- 3. dovepress.com [dovepress.com]
- 4. [PDF] Review of this compound for the treatment of renal disease in AA amyloidosis | Semantic Scholar [semanticscholar.org]
- 5. Systemic AA amyloidosis: epidemiology, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: this compound for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]
- 7. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. medscape.com [medscape.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. amyloid.nl [amyloid.nl]
Technical Support Center: Enhancing Eprodisate Bioavailability for Research Applications
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral bioavailability of eprodisate in a research setting. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance and detailed experimental protocols to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a sulfonated small molecule designed to treat Amyloid A (AA) amyloidosis.[1] Its mechanism of action involves competitively binding to glycosaminoglycan (GAG) binding sites on serum amyloid A (SAA), an acute-phase reactant protein.[1] This binding inhibits the polymerization of amyloid fibrils and their subsequent deposition in tissues, which is the pathological hallmark of AA amyloidosis.[1]
Q2: What are the known bioavailability challenges with this compound?
A2: While preclinical studies initially suggested good oral bioavailability, Phase I clinical trials in healthy volunteers revealed high inter-individual variability in plasma concentrations following oral administration. This compound is primarily excreted through the kidneys. Challenges in achieving consistent and optimal oral bioavailability can be attributed to factors such as its physicochemical properties, including its highly polar and sulfonated nature, which may lead to poor membrane permeability and variable absorption.
Q3: What general strategies can be employed to improve the oral bioavailability of a compound like this compound?
A3: For compounds with solubility or permeability challenges, several formulation strategies can be explored:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[2]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its aqueous solubility and dissolution rate.[3]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic and poorly soluble compounds by presenting the drug in a solubilized state within the gastrointestinal tract.[4]
-
Complexation: Utilizing complexing agents like cyclodextrins can enhance the solubility of a drug by forming inclusion complexes.[4]
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate. This compound is a disodium (B8443419) salt, but further investigation into other salt forms could be considered.[3]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with poorly soluble or variably absorbed compounds like this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between individual animals. | Inconsistent dosing technique (e.g., oral gavage).Variable gastrointestinal transit times.Food effects.Formulation instability (e.g., settling of a suspension). | Refine and standardize the oral gavage procedure.[2] Ensure all personnel are adequately trained.Standardize the fasting period for all animals before dosing.[2] Ensure consistent access to food and water post-dosing.For suspensions, ensure vigorous and consistent mixing before each dose administration. Consider developing a solution-based formulation if possible. |
| Low overall oral bioavailability. | Poor aqueous solubility limiting dissolution.Poor membrane permeability.First-pass metabolism.Efflux by transporters (e.g., P-glycoprotein). | Conduct in vitro solubility studies to understand pH-dependent solubility.[5] Employ solubility-enhancing formulations (see FAQ 3).Perform in vitro permeability assays (e.g., Caco-2) to assess membrane transport.[2] Investigate potential for first-pass metabolism using liver microsomes or S9 fractions.Evaluate if the compound is a substrate for common efflux transporters. |
| Precipitation of the compound in the formulation. | The compound's solubility limit is exceeded in the chosen vehicle. | Test a range of pharmaceutically acceptable vehicles, including co-solvents (e.g., PEG 400, propylene (B89431) glycol), surfactants (e.g., Tween 80), and complexing agents.[4] Consider creating a micronized suspension or an amorphous solid dispersion. |
| Unexpected toxicity or adverse events in animal models. | High localized concentration in the GI tract due to poor solubility.Off-target effects.Vehicle-related toxicity. | Reduce the dose concentration and increase the dosing volume if possible.Consider a formulation that enhances solubility to reduce the concentration of undissolved drug particles.Conduct a vehicle-only toxicity study to rule out effects from the formulation excipients. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and improve the bioavailability of this compound.
Protocol 1: In Vitro Equilibrium Solubility Assessment
Objective: To determine the equilibrium solubility of this compound in different aqueous media relevant to the gastrointestinal tract.
Materials:
-
This compound disodium salt
-
Phosphate buffered saline (PBS) at pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
HPLC grade water, acetonitrile (B52724), and relevant analytical standards
-
Shake-flask apparatus or orbital shaker in a temperature-controlled environment (37°C)
-
0.22 µm syringe filters
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Prepare stock solutions of the different buffers (PBS, SGF, SIF).
-
Add an excess amount of this compound to a known volume of each buffer in separate flasks. The solid should be in excess to ensure saturation.
-
Incubate the flasks at 37°C in a shaker for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
At each time point, withdraw an aliquot from each flask and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Dilute the filtrate with an appropriate mobile phase.
-
Quantify the concentration of dissolved this compound using a validated HPLC-UV or LC-MS/MS method.
-
Equilibrium solubility is reached when the concentration of this compound in solution remains constant over subsequent time points.
Protocol 2: In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the absolute oral bioavailability and pharmacokinetic profile of an this compound formulation in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old) with jugular vein catheters
-
This compound formulation for oral (PO) and intravenous (IV) administration
-
Dosing vehicles (e.g., for IV: saline; for PO: selected formulation vehicle)
-
Syringes, oral gavage needles
-
Blood collection tubes (e.g., containing K2-EDTA)
-
Centrifuge
-
-80°C freezer for plasma storage
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization and Fasting: Acclimate rats for at least 3 days. Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[6]
-
Dose Preparation: Prepare the IV and PO formulations of this compound at the target concentrations.
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[6]
-
Plasma Preparation: Immediately place blood samples on ice. Centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.[6]
-
Sample Storage: Transfer the plasma supernatant to labeled tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) for both IV and PO groups using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100[6]
Protocol 3: Analytical Method for this compound Quantification in Plasma by LC-MS/MS
Objective: To develop a sensitive and specific method for the quantification of this compound in rodent plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Methodology (General Approach - requires method development and validation):
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI in negative ion mode (due to the sulfonic acid groups).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusing the pure compounds into the mass spectrometer.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank rodent plasma with known concentrations of this compound.
-
Process the calibration standards and quality control (QC) samples alongside the study samples.
-
Quantify the this compound concentration in the unknown samples by interpolating from the calibration curve.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₈O₆S₂ | PubChem[8] |
| Molecular Weight | 204.2 g/mol | PubChem[8] |
| Form | Disodium Salt | PubChem[8] |
| Calculated LogP | -1.6 | PubChem[8] |
Table 2: Example Pharmacokinetic Data from an In Vivo Study
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 350 ± 90 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-t (ng*h/mL) | 2500 ± 400 | 2000 ± 550 |
| Half-life (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |
| Absolute Bioavailability (F%) | - | 8% |
| Note: These are hypothetical data for illustrative purposes. |
Visualizations
Signaling Pathway in AA Amyloidosis
Chronic inflammation triggers the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6). IL-6 binds to its receptor on hepatocytes, activating the JAK/STAT signaling pathway. This leads to the transcription and production of Serum Amyloid A (SAA), which is then secreted into the bloodstream. Chronically elevated SAA levels can lead to its misfolding and aggregation into amyloid fibrils, which deposit in various organs.
Caption: Signaling pathway of IL-6 induced SAA production in AA amyloidosis.
Experimental Workflow for Bioavailability Assessment
This workflow outlines the key stages in assessing the oral bioavailability of a novel this compound formulation.
Caption: Workflow for assessing the oral bioavailability of this compound.
Logical Relationship of Bioavailability Challenges and Solutions
This diagram illustrates the relationship between the primary challenges to oral bioavailability and the corresponding formulation strategies that can be employed to overcome them.
Caption: Relationship between bioavailability challenges and formulation solutions.
References
- 1. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. IL-6 Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. 1,3-Propanedisulfonic acid | C3H8O6S2 | CID 428573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Eprodisate Solubility Challenges in Experimental Buffers
For researchers, scientists, and drug development professionals utilizing Eprodisate in their experiments, ensuring its complete dissolution in various buffers is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered with this compound disodium (B8443419) salt in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound disodium salt?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound disodium salt is water. It has a reported solubility of up to 50 mg/mL in water.[1] For experimental buffers, this compound disodium is also highly soluble in Phosphate Buffered Saline (PBS), with a reported solubility of 100 mg/mL.[1] It is important to note that this compound is insoluble in organic solvents such as DMSO and ethanol.
Q2: I am observing a precipitate after dissolving this compound disodium in my buffer. What could be the cause and how can I resolve it?
A2: Precipitation of this compound disodium in aqueous buffers can occur due to several factors, including concentration, temperature, and buffer composition. If you observe a precipitate, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound. This is often recommended for achieving complete solubility, especially at higher concentrations.[1]
-
Heating: Gently warming the solution can help dissolve any precipitate. However, be cautious with temperature-sensitive buffers or media.
-
pH Adjustment: Although specific data on the pH-dependent solubility of this compound is limited, the solubility of many compounds can be influenced by pH. Ensure your buffer's pH is compatible with your experimental design.
-
Fresh Solvent: If using DMSO for other compounds in your experiment, be aware that it is hygroscopic and absorbing moisture can impact the solubility of some products. Always use fresh, high-quality solvents.
Q3: What is the recommended storage condition for this compound disodium stock solutions?
A3: To prevent degradation and maintain the stability of your this compound disodium stock solution, it is recommended to aliquot the solution after preparation and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles, as this can affect the stability and solubility of the compound.
Q4: Can I use this compound in cell culture experiments? What precautions should I take?
A4: Yes, this compound can be used in cell culture experiments. Given its high solubility in PBS, preparing a concentrated stock solution in sterile PBS is a good starting point. When adding the this compound stock solution to your cell culture medium, it is crucial to do so in a stepwise manner and with gentle mixing to avoid localized high concentrations that could lead to precipitation. The final concentration of any vehicle (like PBS) in the cell culture medium should be kept low to avoid adverse effects on the cells.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound solubility issues in your experimental buffers.
Table 1: this compound Disodium Solubility Data
| Solvent/Buffer | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | 50 mg/mL | 201.46 mM | Ultrasonic treatment may be required. |
| Phosphate Buffered Saline (PBS) | 100 mg/mL | 402.92 mM | Heating and/or sonication can aid dissolution. |
| Dimethyl Sulfoxide (DMSO) | Insoluble | N/A | Not a suitable solvent. |
| Ethanol | Insoluble | N/A | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Disodium Stock Solution in PBS
Materials:
-
This compound disodium salt powder
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile conical tube
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the desired amount of this compound disodium salt powder in a sterile conical tube.
-
Add the corresponding volume of sterile PBS (pH 7.4) to achieve a final concentration of 100 mg/mL.
-
Vortex the tube for 30 seconds to initially disperse the powder.
-
Place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear and all particles are dissolved.
-
If precipitation persists, gently warm the solution to 37°C while continuing to mix.
-
Once fully dissolved, sterile-filter the solution through a 0.22 µm filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.
Figure 1. A step-by-step workflow for troubleshooting this compound precipitation.
Signaling Pathways and Experimental Workflows
While this compound's primary mechanism of action doesn't involve direct modulation of a specific signaling pathway, its therapeutic effect is achieved by interfering with the aggregation of amyloid fibrils.[2] The following diagram illustrates the logical relationship in its mechanism of action.
Figure 2. this compound's mechanism of inhibiting amyloid fibril formation.
References
Technical Support Center: Optimizing Eprodisate for Cell Culture Studies
Welcome to the technical support center for the use of Eprodisate in cell culture studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and frequently asked questions related to the application of this compound in in vitro models of amyloid A (AA) amyloidosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a sulfonated molecule that has a structural resemblance to heparan sulfate, a type of glycosaminoglycan (GAG).[1] Its primary mechanism of action is to competitively bind to the GAG-binding sites on the serum amyloid A (SAA) protein.[1][2][3][4][5][6] This binding action disrupts the interaction between SAA and endogenous GAGs, which is a critical step in the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.[3][7] By inhibiting this interaction, this compound effectively hinders the formation of new amyloid deposits.[1][3]
Q2: In what type of in vitro model is this compound typically used?
A2: this compound is most relevant in in vitro models of AA amyloidosis. These models aim to replicate the pathological process of SAA aggregation into amyloid fibrils that occurs in the disease. A common approach is to use a cell culture system, such as murine macrophages, and induce amyloid deposition by adding recombinant SAA protein to the culture medium.[7]
Q3: What cell types are suitable for an in vitro AA amyloidosis model?
A3: Murine peritoneal macrophages have been successfully used to create an in vitro model of AA amyloidosis.[7] Other cell lines, such as the murine macrophage cell line J774A.1, have also been used in studies of SAA protein transfer.[8] The choice of cell line will depend on the specific research question, but cells of the monocyte/macrophage lineage are considered relevant due to their role in the pathogenesis of AA amyloidosis.[2]
Q4: What form of SAA protein should be used to induce amyloidogenesis in vitro?
A4: Recombinant SAA2 has been shown to be highly amyloidogenic and effective in inducing amyloid deposition in macrophage cell cultures.[7] It is important to use a form of SAA that is known to be amyloidogenic to ensure the validity of the in vitro model.
Q5: How is this compound prepared for use in cell culture?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable inhibition of amyloid deposition with this compound treatment. | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively compete with GAGs for SAA binding. 2. High SAA Concentration: The concentration of SAA used to induce amyloidogenesis may be too high, overwhelming the inhibitory capacity of this compound. 3. Incorrect Timing of Treatment: this compound may have been added after significant amyloid fibril formation has already occurred. | 1. Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell model and SAA concentration. 2. Optimize SAA Concentration: If possible, reduce the concentration of SAA while still achieving consistent amyloid deposition. 3. Co-incubation: Add this compound to the cell culture simultaneously with the SAA protein. |
| High levels of cell death observed in this compound-treated cultures. | 1. This compound Cytotoxicity: Although animal studies suggest low toxicity, high concentrations of any compound can be cytotoxic to cells in culture.[3] 2. Solvent Toxicity: If a solvent other than an aqueous buffer was used to dissolve this compound, the solvent itself might be causing cytotoxicity. | 1. Determine the IC50 of this compound: Perform a cell viability assay (e.g., MTT, XTT, or ATP-based assay) with a range of this compound concentrations to determine the concentration that inhibits 50% of cell growth. Use concentrations well below the IC50 for your experiments. 2. Use an Aqueous Solvent: Dissolve this compound in a sterile, aqueous buffer. If a non-aqueous solvent is necessary, ensure the final concentration in the culture medium is minimal and run a solvent-only control. |
| Inconsistent or variable amyloid deposition between experiments. | 1. Variability in SAA Preparation: The amyloidogenic potential of recombinant SAA can vary between batches. 2. Cell Culture Conditions: Factors such as cell density, passage number, and serum lot can influence cellular responses. | 1. Standardize SAA Preparation: Use a consistent source and lot of recombinant SAA. If preparing in-house, ensure a standardized protocol. 2. Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range, seed at a consistent density, and test new lots of serum for their effect on the assay. |
| Difficulty dissolving this compound powder. | Poor Solubility: The compound may have limited solubility in the chosen solvent. | 1. Try Gentle Warming: Gently warm the solvent to aid dissolution, but avoid high temperatures that could degrade the compound. 2. Sonication: Use a sonicator to help break up powder aggregates and enhance dissolution. 3. Change Solvent: If using a buffer, try sterile water first, then add buffer components. |
Experimental Protocols
Protocol 1: In Vitro Model of AA Amyloidosis Using Murine Macrophages
This protocol is adapted from a published study on a murine macrophage culture system for AA amyloid formation.[7]
Materials:
-
Murine peritoneal macrophages or a suitable macrophage cell line (e.g., J774A.1)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Antibiotic-antimycotic solution
-
Recombinant murine SAA2 protein
-
8-well chamber slides or other suitable culture vessels
-
Congo Red stain for amyloid detection
Procedure:
-
Cell Seeding:
-
If using primary macrophages, harvest peritoneal cells from mice by lavage.[7]
-
Resuspend cells at a concentration of 5 x 10⁶ cells/mL in complete RPMI 1640 medium (supplemented with 15% FBS, 2 mM L-glutamine, and 1x antibiotic-antimycotic).[7]
-
Plate 1.7 x 10⁶ cells per well in an 8-well chamber slide.[7]
-
Allow cells to adhere for 3 hours, then wash away non-adherent cells.[7]
-
-
Induction of Amyloid Deposition:
-
This compound Treatment (for experimental group):
-
Prepare a stock solution of this compound in a sterile aqueous buffer.
-
Add this compound to the culture medium at the desired final concentration simultaneously with the SAA2.
-
-
Incubation and Medium Change:
-
Assessment of Amyloid Deposition:
-
At desired time points, fix the cells.
-
Stain the cells with Congo Red and examine under a polarizing microscope for the characteristic apple-green birefringence of amyloid deposits.
-
Protocol 2: Determining the Optimal Concentration of this compound
Objective: To determine the effective concentration range of this compound for inhibiting SAA-induced amyloid deposition in vitro.
Procedure:
-
Set up the in vitro AA amyloidosis model as described in Protocol 1.
-
Create a series of this compound concentrations to test (e.g., a logarithmic or semi-logarithmic dilution series, such as 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).
-
Include the following controls:
-
Negative Control: Cells cultured without SAA2 or this compound.
-
Positive Control: Cells cultured with SAA2 but without this compound.
-
-
Treat the cells with the different concentrations of this compound and a fixed concentration of SAA2.
-
After a predetermined incubation period (e.g., 5-7 days), assess the level of amyloid deposition in each condition using Congo Red staining and quantification (e.g., by image analysis of the stained area).
-
Plot the percentage of amyloid deposition inhibition against the this compound concentration to determine the EC₅₀ (the concentration that causes 50% of the maximal inhibitory effect).
Protocol 3: Assessing this compound Cytotoxicity
Objective: To determine the cytotoxic potential of this compound on the chosen cell line.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Prepare a range of this compound concentrations, similar to that used in Protocol 2.
-
Include a vehicle control (the buffer used to dissolve this compound) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treat the cells with the different concentrations of this compound for a duration relevant to the amyloid inhibition assay (e.g., 48-72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, XTT, or a luminescent ATP-based assay).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the this compound concentration to determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro AA Amyloidosis Model Components
| Component | Cell Type | Concentration | Reference |
| Recombinant SAA2 | Murine Peritoneal Macrophages | 140 µg/mL | [7] |
| Recombinant SAA1 | J774A.1 Macrophage-like cells | 1 mg/mL | [8] |
| This compound | To be determined empirically | See Protocol 2 | - |
Table 2: Example Data from a Hypothetical this compound Dose-Response Experiment
| This compound Concentration (µM) | Amyloid Deposition (% of Positive Control) | Cell Viability (% of Vehicle Control) |
| 0 (Positive Control) | 100% | 100% |
| 0.1 | 95% | 102% |
| 1 | 75% | 98% |
| 10 | 45% | 95% |
| 100 | 15% | 92% |
| 1000 (1 mM) | 5% | 60% |
Visualizations
References
- 1. Inhibition of glycosaminoglycan synthesis and protein glycosylation with WAS-406 and azaserine result in reduced islet amyloid formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of human amyloidoses: Are transgenic mice worth the time and trouble? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Review of this compound for the treatment of renal disease in AA amyloidosis | Semantic Scholar [semanticscholar.org]
- 7. A Cell Culture System for the Study of Amyloid Pathogenesis: Amyloid Formation by Peritoneal Macrophages Cultured with Recombinant Serum Amyloid A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-to-cell transfer of SAA1 protein in a cell culture model of systemic AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Variability in Eprodisate assay results and interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eprodisate. The information is designed to address common issues encountered during the quantification of this compound in biological matrices, particularly human plasma.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (1,3-propanedisulfonate) is a small, sulfonated molecule designed to treat AA amyloidosis.[1][2] Its mechanism of action involves inhibiting the polymerization of amyloid fibrils.[1][2] this compound mimics heparan sulfate, a type of glycosaminoglycan (GAG), and competitively binds to GAG-binding sites on serum amyloid A (SAA), the precursor protein in AA amyloidosis.[1][2] This binding disrupts the interaction between SAA and endogenous GAGs, which is a crucial step in the formation and stabilization of amyloid fibrils.[1]
Q2: Why is there significant variability in this compound plasma concentrations?
A2: Pharmacokinetic studies in healthy volunteers have shown high inter-individual variability in this compound plasma concentrations following oral administration.[1] Several factors can contribute to this variability, including differences in oral bioavailability, renal excretion rates, and the influence of underlying disease states on drug metabolism and clearance. This compound is primarily excreted by the kidneys, so variations in renal function can significantly impact its plasma levels.[1]
Q3: What are the key challenges in developing a bioanalytical assay for this compound?
A3: The main challenges in developing a robust assay for this compound stem from its chemical properties. As a small, highly polar, and sulfonated molecule, it exhibits poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. This can lead to issues with matrix effects, where components of the biological sample (like phospholipids (B1166683) in plasma) co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to inaccurate and imprecise results.
This compound Assay Variability and Interpretation
Understanding Inter-Individual Variability
High inter-subject variability in the pharmacokinetics of a drug like this compound presents challenges in establishing a clear dose-response relationship. The table below summarizes the conceptual understanding of this variability based on available literature.
| Pharmacokinetic Parameter | Observation | Potential Contributing Factors |
| Plasma Concentration (Cmax) | High inter-individual variability observed in Phase I studies with oral doses ranging from 100-2400 mg.[1] | Differences in oral absorption, first-pass metabolism, and renal function among individuals. |
| Time to Maximum Concentration (Tmax) | Reached within 15-60 minutes post-dose.[1] | Variations in gastric emptying and intestinal transit time. |
| Plasma Half-Life (t1/2) | Estimated to be approximately 10-20 hours in a multiple rising oral dose study.[1] | Primarily influenced by the rate of renal excretion. |
| Renal Excretion | This compound is primarily excreted by the kidneys.[1] | Patient's renal function (creatinine clearance) is a major determinant of drug clearance. |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the pathogenesis of AA amyloidosis and the mechanism of action of this compound.
References
Addressing limitations of current Eprodisate research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eprodisate and its research models. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small, negatively charged molecule with a structure similar to heparan sulfate. It works by competitively binding to the glycosaminoglycan (GAG) binding sites on Serum Amyloid A (SAA), an acute-phase reactant protein. This binding inhibits the interaction between SAA and endogenous GAGs, which is a critical step in the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues. By disrupting this interaction, this compound is designed to prevent the formation of new amyloid deposits.[1][2][3][4][5]
Q2: What are the known limitations of this compound's efficacy based on clinical trials?
A2: Clinical trials have shown that while this compound may slow the decline of renal function in patients with AA amyloidosis, its efficacy has limitations. Notably, this compound has not been shown to have a significant effect on urinary protein excretion, suggesting that it does not reverse existing glomerular damage.[1] Furthermore, confirmatory studies are still needed to solidify its place in treating renal amyloid disease. Some clinical trial results have not been statistically significant in all primary endpoints.
Q3: Why doesn't this compound seem to improve proteinuria?
A3: The lack of improvement in proteinuria is likely because this compound's mechanism is to prevent the formation of new amyloid deposits. It is not believed to resolve or remove existing amyloid fibrils that have already caused structural damage to the glomeruli in the kidneys.[1] The persistent proteinuria is a reflection of this pre-existing, and at present, irreversible damage.
Q4: What are the most common animal models for studying AA amyloidosis and the effects of this compound?
A4: The most widely used animal model for AA amyloidosis is the murine model, where inflammation is induced to stimulate the chronic production of the SAA precursor protein. Common methods for inducing inflammation include subcutaneous injections of casein or silver nitrate (B79036).[6][7][8] To accelerate the deposition of amyloid, an "amyloid enhancing factor" (AEF), which is an extract from the spleens of amyloid-laden mice, can be co-injected.
Troubleshooting Guides for Experimental Models
In Vivo Murine Models of AA Amyloidosis
Q: My mice are showing inconsistent amyloid deposition after induction. What could be the cause and how can I troubleshoot this?
A: Inconsistent amyloid deposition is a common challenge in induced murine models of AA amyloidosis. Here are several potential causes and troubleshooting steps:
-
Variability in Inflammatory Response: The inflammatory response to inducers like casein or silver nitrate can vary between individual mice.
-
Solution: Ensure precise and consistent administration of the inflammatory agent. Monitor inflammatory markers (e.g., SAA levels in serum) to confirm a consistent acute-phase response across the cohort.
-
-
AEF Preparation and Activity: The potency of your amyloid enhancing factor (AEF) can degrade over time or vary between preparations.
-
Solution: Prepare AEF in consistent batches and test its activity before use in a large-scale experiment. Store AEF properly at -80°C.
-
-
Genetic Drift in Mouse Strain: The genetic background of the mice can influence their susceptibility to amyloidosis.
-
Solution: Use mice from a reliable and consistent source. Be aware of potential genetic drift within your colony over time.
-
-
Inconsistent Dosing: Inaccurate or inconsistent dosing of inflammatory agents or AEF will lead to variable results.
-
Solution: Use precise injection techniques and ensure all animals receive the intended dose. For subcutaneous injections, ensure the injection site is consistent.
-
Q: I am observing high mortality in my experimental animals. What are the likely reasons and how can I mitigate this?
A: High mortality can be a concern, especially with aggressive induction protocols.
-
Overly Severe Inflammatory Stimulus: High concentrations or frequent administration of silver nitrate or casein can lead to excessive inflammation and toxicity.
-
Solution: Titrate the concentration and frequency of the inflammatory stimulus to a level that induces a robust but sublethal inflammatory response.
-
-
Sepsis: Infections at the injection site can lead to sepsis.
-
Solution: Maintain sterile technique during all injections. Monitor the injection sites for signs of infection.
-
-
Advanced Disease Progression: In long-term studies, severe amyloid deposition in vital organs can lead to organ failure and death.
-
Solution: Monitor the health of the animals closely and consider humane endpoints based on clinical signs of distress or significant weight loss.
-
In Vitro SAA Fibrillogenesis Assays (Thioflavin T)
Q: My Thioflavin T (ThT) assay results are showing high variability and a poor signal-to-noise ratio. What are the common pitfalls and solutions?
A: The Thioflavin T assay is a standard method for monitoring amyloid fibril formation, but it is prone to artifacts.
-
ThT Concentration and Purity: Incorrect concentration or degradation of the ThT stock solution can lead to inconsistent results.
-
Solution: Prepare fresh ThT stock solutions regularly and filter them before use. Store the stock solution protected from light at 4°C for short-term and -20°C for long-term storage.
-
-
Inhibitor Interference: The compound being tested (e.g., this compound) may interfere with the ThT fluorescence.
-
Solution: Run controls with the compound alone in the assay buffer to check for any intrinsic fluorescence or quenching effects.
-
-
Pipetting Errors and Mixing: Inaccurate pipetting or inadequate mixing can lead to variability between wells.
-
Solution: Use calibrated pipettes and ensure thorough mixing of reagents in each well.
-
-
Instrument Settings: Incorrect excitation and emission wavelengths or sensitivity settings on the plate reader can affect the signal.
-
Solution: Use an excitation wavelength of around 440-450 nm and an emission wavelength of around 480-490 nm. Optimize the gain settings to ensure the signal is within the linear range of the detector.
-
Quantitative Data Summary
Table 1: Clinical Trial Data for this compound in AA Amyloidosis
| Parameter | This compound Group | Placebo Group | p-value | Reference |
| Worsening of Renal Disease or Death | 27% | 40% | 0.06 | [1] |
| Decline in Creatinine Clearance (mL/min/1.73 m²) | 10.9 | 15.6 | 0.02 | [1] |
| Progression to End-Stage Renal Disease (Hazard Ratio) | 0.54 | - | 0.20 | [1] |
| Risk of Death (Hazard Ratio) | 0.95 | - | 0.94 | [1] |
Table 2: Preclinical Data on Murine AA Amyloidosis Progression
| Time Point (Days after Induction) | Amyloid Deposition Level (Spleen) | Serum SAA Levels | Reference |
| 1 | Not detectable | Sharply elevated | [9] |
| 10 | Present | Returning to baseline | [9] |
| 20 | Peak levels | Baseline | [9][10] |
| 35 | Gradual decrease begins | SAA dimer may be detected | [9] |
| 40 | Clearance observed | - | [10] |
| 240 | Minute traces remain | - | [10] |
Experimental Protocols
Protocol 1: Induction of AA Amyloidosis in Mice
Materials:
-
Female NMRI mice (or other susceptible strain)
-
Amyloid Enhancing Factor (AEF) prepared from spleens of amyloid-laden mice
-
Silver Nitrate (AgNO₃) solution (2% in sterile water)
-
Sterile syringes and needles
Procedure:
-
On day 0, inject each mouse intravenously with 0.1 mL of AEF suspension (approximately 1 mg/mL).
-
Immediately following the AEF injection, administer a subcutaneous injection of 0.1 mL of 1% silver nitrate solution.
-
Repeat the subcutaneous silver nitrate injection on days 7 and 14.
-
Sacrifice the mice on day 16 (or at other time points as per the experimental design).
-
Harvest spleens and kidneys for analysis of amyloid deposition.
Protocol 2: Thioflavin T (ThT) Assay for SAA Fibrillogenesis
Materials:
-
Recombinant human SAA
-
Thioflavin T (ThT) stock solution (1 mM in water, filtered)
-
Assay buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl)
-
This compound stock solution
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection
Procedure:
-
Prepare the SAA solution in the assay buffer to the desired final concentration (e.g., 50-100 µM).
-
Prepare different concentrations of this compound to be tested.
-
In a 96-well plate, add the SAA solution to the wells.
-
Add the this compound solutions to the respective wells. Include a control with no this compound.
-
Add ThT to each well to a final concentration of 10 µM.
-
Seal the plate and incubate at 37°C with orbital shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm at regular intervals.
Protocol 3: Congo Red Staining for Amyloid Deposition
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (spleen, kidney)
-
Congo Red solution (alkaline)
-
Alkaline alcohol solution
-
Gill's hematoxylin
-
Polarizing microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain in the Congo Red solution for 15-20 minutes.
-
Rinse in distilled water.
-
Differentiate briefly in the alkaline alcohol solution.
-
Rinse in tap water.
-
Counterstain with Gill's hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Examine the slides under a polarizing microscope. Amyloid deposits will exhibit a characteristic apple-green birefringence.
Visualizations
Caption: this compound's mechanism of action in the AA amyloidogenesis pathway.
Caption: Experimental workflow for evaluating this compound in a murine AA amyloidosis model.
Caption: Downstream signaling pathways activated by Serum Amyloid A (SAA).
References
- 1. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: this compound for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]
- 3. [PDF] Review of this compound for the treatment of renal disease in AA amyloidosis | Semantic Scholar [semanticscholar.org]
- 4. amyloid.nl [amyloid.nl]
- 5. This compound in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Deposition, Clearance, and Reinduction of Amyloid A Amyloid in Interleukin 1 Receptor Antagonist Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term kinetics of AA amyloidosis and effects of inflammatory restimulation after disappearance of amyloid depositions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-term kinetics of AA amyloidosis and effects of inflammatory restimulation after disappearance of amyloid depositions in mice - PMC [pmc.ncbi.nlm.nih.gov]
Eprodisate Technical Support Center: Troubleshooting and FAQs
This technical support center provides detailed information for researchers, scientists, and drug development professionals regarding the clinical evaluation of Eprodisate for Amyloid A (AA) Amyloidosis, with a focus on the rationale behind the need for confirmatory studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound (also known as Kiacta™ or NC-503) is an investigational drug designed to treat AA amyloidosis. It is a low-molecular-weight, sulfonated molecule that has structural similarities to heparan sulfate.[1][2][3] Its proposed mechanism of action is to interfere with the deposition of amyloid fibrils in tissues. It competitively binds to the glycosaminoglycan (GAG) binding sites on the precursor Serum Amyloid A (SAA) protein, thereby inhibiting the polymerization of SAA fragments into insoluble amyloid fibrils.[1][2][4][5] This action is intended to prevent the formation of new amyloid deposits and slow the progression of organ damage, particularly in the kidneys.[1][6]
Q2: What is AA Amyloidosis and its underlying pathophysiology?
AA amyloidosis, also known as secondary amyloidosis, is a serious complication arising from chronic inflammatory or infectious diseases such as rheumatoid arthritis or familial Mediterranean fever.[2][6][7] In these conditions, the liver produces high levels of the acute-phase reactant protein, Serum Amyloid A (SAA).[2][8] Proteolytic fragments of SAA can misfold and aggregate into insoluble β-sheet fibrils.[1][6] These fibrils, along with other molecules like glycosaminoglycans, deposit in the extracellular space of various organs, most commonly the kidneys, leading to progressive organ dysfunction, proteinuria, and eventual renal failure.[2][7][8] The primary therapeutic strategy is to control the underlying inflammatory condition to reduce SAA production.[2][7]
Q3: Why was a confirmatory clinical trial required for this compound after its initial Phase 3 study?
A confirmatory study was necessary because the initial pivotal Phase 2/3 trial (NCT00035334) yielded results that were promising but not statistically definitive enough to warrant regulatory approval based on a single study.[5][9] The U.S. Food and Drug Administration (FDA) issued an "approvable letter," indicating that while there was some evidence of effectiveness, an additional efficacy trial would be required to provide firm evidence.[9][10]
Key reasons for this decision include:
-
Ambiguous Primary Endpoint: The primary composite endpoint—a measure of renal function decline or death—showed a positive trend in favor of this compound but did not reach its prespecified level of statistical significance (p=0.06).[6][11][12] Regulatory agencies typically require a p-value of <0.05 to confidently conclude a drug is effective.[9][13]
-
Need for Robust Evidence: For a new drug to be approved, especially for a serious condition with no existing targeted treatments, regulatory bodies require robust and unequivocal evidence of its benefit-risk profile.[14][15] Confirmatory trials are designed to validate preliminary findings and ensure that the observed effects are real and reproducible in a large patient population.[15][16]
-
Single-Trial Basis for Approval: While some secondary endpoints in the initial trial were statistically significant (e.g., a slower rate of decline in creatinine (B1669602) clearance, p=0.02), relying on a single trial for approval often requires a highly persuasive and statistically significant result on the primary endpoint, which was not the case here.[11][12][13]
Q4: What was the outcome of the subsequent this compound confirmatory study?
Despite the promising signals from the first trial, the confirmatory Phase 3 study, which enrolled 261 patients, did not meet its primary efficacy endpoint of slowing the decline in renal function.[17] The drug was observed to be safe and well-tolerated, but it failed to demonstrate a statistically significant clinical benefit over placebo in this second, larger trial.[17]
Data Presentation
Table 1: Key Efficacy Endpoints from the Initial Phase 2/3 Trial (NCT00035334)
This table summarizes the primary and key secondary outcomes from the 24-month, randomized, placebo-controlled study.
| Endpoint | This compound Group (n=89) | Placebo Group (n=94) | Hazard Ratio (95% CI) | P-Value | Citation(s) |
| Primary Composite Endpoint | |||||
| Patients with Worsened Disease¹ | 24 (27%) | 38 (40%) | 0.58 (0.37 to 0.93) | 0.02² | [11][12] |
| P-value for difference in proportions | 0.06 | [6][11][12] | |||
| Secondary Renal Endpoints | |||||
| Mean Decline in Creatinine Clearance (mL/min/1.73m²/year) | 10.9 | 15.6 | N/A | 0.02 | [11][12] |
| Progression to End-Stage Renal Disease | 7 patients | 13 patients | 0.54 (0.22 to 1.37) | 0.20 | [11][12][18] |
| Other Endpoints | |||||
| All-Cause Mortality | 8 patients | 9 patients | 0.95 (0.27 to 3.29) | 0.94 | [11][12][18] |
¹Worsened disease was a composite of: doubling of serum creatinine, ≥50% reduction in creatinine clearance, progression to end-stage renal disease, or death. ²This p-value corresponds to the hazard ratio from the time-to-event analysis.
Experimental Protocols
Methodology: Initial Phase 2/3 this compound Trial (NCT00035334)
-
Study Design: A multicenter, international, randomized, double-blind, placebo-controlled, parallel-group trial conducted at 27 centers.[11][18]
-
Patient Population: 183 patients with biopsy-proven AA amyloidosis and evidence of kidney involvement.[11][19]
-
Randomization and Treatment: Patients were randomly assigned in a 1:1 ratio to receive either this compound or a matching placebo for a duration of 24 months.[11]
-
Primary Endpoint: A composite endpoint assessing whether a patient's renal disease had worsened. Worsening was defined as the occurrence of any of the following:
-
Key Secondary Endpoints:
-
Statistical Analysis: The primary analysis for the composite endpoint was a time-to-event analysis using a Cox proportional-hazards model. A comparison of the proportions of patients meeting the endpoint criteria was also performed using a chi-square test.[11][12]
References
- 1. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmj.com [bmj.com]
- 7. AA (Inflammatory) Amyloidosis: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 8. Pathogenetic mechanisms of amyloid A amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. drugs.com [drugs.com]
- 11. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 15. massivebio.com [massivebio.com]
- 16. toolbox.eupati.eu [toolbox.eupati.eu]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: this compound for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]
- 19. This compound Disodium Reduces Renal Decline in Amyloid A Amyloidosis [medscape.com]
Eprodisate Safety and Tolerability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the safety and tolerability of Eprodisate in long-term clinical studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the established long-term safety profile of this compound?
A1: Long-term studies have demonstrated that this compound has a benign safety profile and is well-tolerated. In a pivotal 24-month, randomized, double-blind, placebo-controlled trial involving 183 patients with AA amyloidosis, the incidence of adverse events in the this compound group was similar to that in the placebo group.[1][2] A subsequent confirmatory Phase 3 study, which extended over four years, further supported the safety and tolerability of this compound.[3]
Q2: Were there any specific safety signals or serious adverse events predominantly associated with this compound in long-term studies?
A2: No specific safety signals or an increased incidence of serious adverse events have been predominantly associated with this compound in long-term clinical trials. The safety profile of this compound was found to be comparable to that of placebo.[4] In the 24-month study, the causes of death were varied and not considered by investigators to be related to the study drug.[2]
Q3: How does this compound's mechanism of action relate to its safety profile?
A3: this compound is a sulfonated molecule that competitively binds to glycosaminoglycan (GAG) binding sites on amyloid fibrils, inhibiting their polymerization and deposition.[5][6][7] This targeted mechanism, which disrupts the formation of new amyloid deposits, is not expected to have broad off-target effects, which may contribute to its favorable safety profile.[5]
Troubleshooting Guide
Problem: Unexpected adverse event observed in a preclinical model.
Solution:
-
Review existing literature: Compare the observed adverse event with the safety profile established in human clinical trials. The incidence of adverse events in long-term human studies was similar between the this compound and placebo groups.[1]
-
Consider the model system: Animal models may not perfectly replicate human responses. Pre-clinical animal studies with high daily doses of this compound over 10 months showed the drug was well-tolerated with low toxicity potential.[5]
-
Analyze compound purity and formulation: Ensure the purity of the this compound compound and the appropriateness of the vehicle used in the formulation.
Problem: Difficulty in assessing renal function changes in an experimental setting.
Solution:
-
Establish clear endpoints: The primary endpoint in the pivotal this compound trial was a composite of a 50% decrease in creatinine (B1669602) clearance (CrCl), a doubling of serum creatinine, progression to end-stage renal disease, or death.[1][4]
-
Monitor multiple markers: In addition to serum creatinine and CrCl, consider other biomarkers of renal function.
-
Ensure consistent methodology: Use a standardized and validated method for measuring renal function parameters throughout the study to ensure consistency and comparability of data.
Data Presentation
Table 1: Overview of Patient Disposition in the 24-Month Randomized Controlled Trial
| Parameter | This compound (n=89) | Placebo (n=94) |
| Patients Completing Study | 63 | 61 |
| Patients with Worsened Disease | 24 (27%) | 38 (40%) |
| Deaths | 5 | 5 |
Data sourced from Dember et al., 2007.[1]
Table 2: Incidence of Adverse Events in the 24-Month Randomized Controlled Trial
| Adverse Event Category | This compound | Placebo |
| Serious Adverse Events | 36% | 42% |
| Non-serious Adverse Events | 98% | 93% |
The incidences of serious and non-serious adverse events were comparable between the two groups.[4]
Experimental Protocols
Methodology of the Pivotal 24-Month, Randomized, Double-Blind, Placebo-Controlled Trial
-
Patient Population: 183 patients with biopsy-proven AA amyloidosis and renal involvement (proteinuria >1 g/day or creatinine clearance <60 mL/min).[4][5]
-
Study Design: Patients were randomly assigned to receive either this compound or a placebo for 24 months.[1]
-
Dosage: The study drug was administered orally twice daily. The dosage was adjusted based on the patient's creatinine clearance at baseline.[5]
-
Primary Endpoint: The primary outcome was a composite endpoint assessing worsening of renal function or death. Worsening renal function was defined as a doubling of serum creatinine, a 50% or greater reduction in creatinine clearance, or the need for dialysis.[1]
-
Safety Monitoring: The safety profile was assessed by monitoring the incidence of serious and non-serious adverse events.[4] Data Safety Monitoring Boards (DSMBs) are typically employed in such trials to regularly review safety data.
Visualizations
Caption: this compound's mechanism of action in inhibiting amyloid fibril formation.
Caption: Workflow of the pivotal 24-month this compound clinical trial.
References
- 1. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amyloid.nl [amyloid.nl]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. This compound Disodium Reduces Renal Decline in Amyloid A Amyloidosis [medscape.com]
- 5. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. [PDF] Review of this compound for the treatment of renal disease in AA amyloidosis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Eprodisate in AA Amyloidosis Research
Here is a technical support center with troubleshooting guides and FAQs on the factors influencing Eprodisate efficacy in AA amyloidosis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the use of this compound in the context of AA amyloidosis. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data summaries to facilitate your research and development efforts.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a sulfonated molecule that is structurally similar to heparan sulfate, a type of glycosaminoglycan (GAG).[1] In AA amyloidosis, circulating Serum Amyloid A (SAA) protein binds to GAGs in the extracellular matrix, which is a critical step for the polymerization of SAA fragments into amyloid fibrils.[2] this compound acts as a competitive inhibitor, binding to the GAG-binding sites on the SAA protein.[1][3] This interference is designed to inhibit the polymerization of amyloid fibrils and their subsequent deposition in tissues, thereby slowing the progression of organ damage, particularly in the kidneys.[3][4]
Q2: What were the primary outcomes of the pivotal clinical trials for this compound?
A key multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with AA amyloidosis and kidney involvement over 24 months.[4] The main findings were:
-
Slowing of Renal Decline: The trial demonstrated that this compound slows the progressive renal failure associated with AA amyloidosis.[1][4] The mean rate of decline in creatinine (B1669602) clearance was significantly lower in the this compound group (10.9 mL/min/1.73 m²) compared to the placebo group (15.6 mL/min/1.73 m²).[4][5]
-
Reduced Risk of Worsening Disease: Patients receiving this compound had a reduced risk for their disease worsening, which was a composite endpoint including doubling of serum creatinine, a 50% reduction in creatinine clearance, progression to end-stage renal disease, or death.[4][5] At 24 months, 27% of patients in the this compound group experienced worsening disease compared to 40% in the placebo group.[4][6]
-
No Significant Effect on Proteinuria or Survival: The treatment did not show a significant effect on urinary protein excretion.[7] Additionally, there was no statistically significant impact on the progression to end-stage renal disease or the risk of death within the trial period.[4][5]
Q3: What is the current status of this compound?
Following a Phase III clinical trial, the U.S. Food and Drug Administration (FDA) requested additional efficacy and safety data, which would necessitate further clinical trials for approval.[7] A second Phase III study was planned to provide confirmatory evidence of its efficacy in treating renal disease in AA amyloidosis.[1][8] Therefore, this compound is considered an investigational therapeutic agent.
II. Troubleshooting Guides for Experiments
This section addresses common issues that may arise during in vitro and in vivo experiments involving this compound and AA amyloidosis models.
Troubleshooting In Vitro Fibril Formation Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability or poor reproducibility in Thioflavin T (ThT) fluorescence assays. | Stochastic nature of primary nucleation; batch-to-batch variability of SAA protein; interference from compounds in the assay buffer.[9][10] | - Use a seeding protocol where a small amount of pre-formed fibrils is added to standardize the lag phase.[9]- Ensure consistent preparation and storage of monomeric SAA protein under non-aggregating conditions before initiating the assay.[9]- Run appropriate controls, including ThT in buffer alone and with the test compound (this compound), to check for background fluorescence or quenching effects.[10] |
| No or low ThT fluorescence signal detected. | Suboptimal assay conditions (pH, temperature, agitation); incorrect protein concentration; inactive protein.[11] | - Optimize assay conditions. Many amyloid proteins require agitation to initiate fibrillization at the air-water interface.[11]- Verify the concentration and integrity of the SAA protein. Ensure it is aggregation-prone.- Confirm the excitation (around 440nm) and emission (around 485nm) wavelengths on your fluorometer.[11] |
| ThT fluorescence signal decreases over time. | Photobleaching of ThT; detector saturation on the fluorometer.[11] | - Reduce the frequency of measurements or use a lower intensity excitation light if possible.- If using a photon-counting instrument, dilute the sample or reduce the excitation/emission bandpass to avoid saturating the detector.[11] |
Troubleshooting In Vivo Animal Models
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to induce or inconsistent AA amyloidosis in mice. | Insufficient or inappropriate inflammatory stimulus; species barrier to amyloid-enhancing factor (AEF).[12][13] | - Use a potent and sustained inflammatory stimulus, such as repeated injections of silver nitrate (B79036) (AgNO₃) or lipopolysaccharide (LPS).[12]- Co-inject with a murine-derived AEF to accelerate and standardize amyloid deposition.[14]- Consider using genetically susceptible mouse models, such as the IL-1 receptor antagonist knockout (IL-1raKO) mouse, which are more prone to developing AA amyloidosis.[13] |
| Difficulty in quantifying this compound efficacy. | High inter-animal variability in disease progression; choice of endpoints is not sensitive enough. | - Use a sufficient number of animals per group to achieve statistical power.- Measure multiple endpoints, including serum SAA levels, creatinine clearance, proteinuria, and histological analysis of amyloid deposition in key organs (spleen, kidney, liver) using Congo red staining.[12] |
III. Factors Influencing this compound Efficacy
The clinical response to this compound can be influenced by several factors related to the patient's underlying condition and disease state.
-
Control of Underlying Inflammation and SAA Levels: The primary therapeutic goal in AA amyloidosis is to suppress the underlying inflammatory condition to reduce the production of the precursor SAA protein.[2][15] this compound's mechanism is to prevent the deposition of existing SAA, not to reduce its production. Therefore, its efficacy is likely enhanced when combined with effective anti-inflammatory treatments (e.g., colchicine (B1669291) for FMF, TNF-alpha blockers for rheumatoid arthritis) that lower circulating SAA levels.[16][17]
-
Baseline Renal Function: The pivotal clinical trial showed that this compound's effect on slowing renal decline was independent of the baseline renal function of the participants.[7] However, patients with very poor renal function (creatinine clearance <20 mL/minute) were excluded from the trial.[7] The dosage of this compound in the trial was adjusted based on creatinine clearance.[5]
-
Underlying Inflammatory Disease: The etiology of the chronic inflammation can be a factor. The main clinical trial included patients with a variety of conditions, with rheumatoid arthritis and familial Mediterranean fever being the most common.[5] While the trial was not powered to detect differences between these subgroups, the nature of the underlying disease dictates the primary anti-inflammatory strategy, which in turn affects SAA levels and the overall disease course.
IV. Data Presentation
Table 1: Summary of Key Efficacy Endpoints from the Pivotal 24-Month this compound Clinical Trial
| Endpoint | This compound Group (n=89) | Placebo Group (n=94) | p-value | Reference(s) |
| Patients with Worsened Disease | 24 (27%) | 38 (40%) | 0.06 | [4][5] |
| Hazard Ratio for Worsening Disease | 0.58 (95% CI: 0.37-0.93) | - | 0.02 | [4][5] |
| Mean Decline in Creatinine Clearance (mL/min/1.73 m²/year) | 10.9 | 15.6 | 0.02 | [4][5] |
| Progression to End-Stage Renal Disease (Hazard Ratio) | 0.54 | - | 0.20 | [4][5] |
| Risk of Death (Hazard Ratio) | 0.95 | - | 0.94 | [4][5] |
V. Experimental Protocols
Protocol 1: In Vitro Thioflavin T (ThT) Fluorescence Assay for SAA Fibrillization
This protocol provides a general method for assessing the inhibitory effect of this compound on SAA fibril formation in vitro.
-
Preparation of Reagents:
-
SAA Protein: Reconstitute lyophilized recombinant human SAA protein in a suitable buffer (e.g., sterile water or mild chaotropic agent) to create a stock solution. Ensure the protein is monomeric by size-exclusion chromatography or other methods. Store at -80°C.
-
Assay Buffer: Prepare a phosphate-buffered saline (PBS) or HEPES buffer at the desired pH (typically pH 7.4).
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in water. Filter through a 0.22 µm filter and store protected from light at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound in the assay buffer.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well black, clear-bottom microplate.
-
Prepare reaction mixtures containing the SAA protein at a final concentration of 10-50 µM, ThT at a final concentration of 10-20 µM, and varying concentrations of this compound (or vehicle control) in the assay buffer.
-
Include controls: buffer with ThT only, and SAA with ThT only.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at 37°C with intermittent shaking (e.g., 1 minute of shaking every 15 minutes).
-
Measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer/ThT control from all readings.
-
Plot fluorescence intensity versus time. The resulting curve will typically be sigmoidal for the SAA-only control, representing a lag phase, a growth phase, and a plateau.
-
Evaluate the effect of this compound by comparing the lag time, maximum fluorescence, and apparent rate of fibril growth to the control.
-
Protocol 2: Induction of AA Amyloidosis in a Murine Model
This protocol describes a common method for inducing AA amyloidosis in mice to test the efficacy of therapeutic agents like this compound.
-
Animals: Use a mouse strain susceptible to AA amyloidosis (e.g., BALB/c or C57BL/6).
-
Induction Agents:
-
Inflammatory Stimulus: Silver nitrate (AgNO₃). Prepare a 3% solution in sterile water.
-
Amyloid Enhancing Factor (AEF): Prepare AEF from the spleens of mice with established amyloidosis.
-
-
Induction Procedure:
-
Treatment:
-
Begin daily administration of this compound (or vehicle control) via the desired route (e.g., oral gavage, intraperitoneal injection) starting from day 0 or day 1.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal health and weight throughout the experiment.
-
Collect urine periodically to measure proteinuria.
-
At the end of the study (e.g., after 2-4 weeks), euthanize the animals and collect blood for serum SAA and creatinine analysis.
-
Harvest organs (spleen, kidneys, liver) for histological analysis. Fix tissues in formalin, embed in paraffin, and stain sections with Congo red. Examine slides under polarized light to quantify amyloid deposition (visualized as apple-green birefringence).[12]
-
VI. Visualizations
Diagram 1: this compound's Mechanism of Action
Caption: Mechanism of this compound in inhibiting AA amyloid fibril formation.
Diagram 2: Experimental Workflow for In Vitro Efficacy Screening
Caption: Workflow for assessing this compound's inhibitory effect in vitro.
Diagram 3: Factors Influencing this compound Efficacy in Clinical Settings
Caption: Interplay of factors affecting the clinical efficacy of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Systemic AA amyloidosis: epidemiology, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Review of this compound for the treatment of renal disease in AA amyloidosis | Semantic Scholar [semanticscholar.org]
- 4. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound slows kidney decline in amyloid A amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Experimental transmission of systemic AA amyloidosis in autoimmune disease and type 2 diabetes mellitus model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental transmission of AA amyloidosis by injecting the AA amyloid protein into interleukin-1 receptor antagonist knockout (IL-1raKO) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AA Amyloidosis: A Contemporary View - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reproducibility of Eprodisate Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving Eprodisate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a sulfonated molecule that competitively binds to the glycosaminoglycan (GAG) binding sites on Serum Amyloid A (SAA) protein.[1][2][3][4] This interaction disrupts the formation of the GAG-amyloid fibril complex, thereby inhibiting the polymerization of amyloid fibrils and their subsequent deposition in tissues.[1][2][3][4]
Q2: In which type of amyloidosis has this compound been primarily studied?
A2: this compound has been predominantly studied in Amyloid A (AA) amyloidosis, a condition that often complicates chronic inflammatory diseases.[2][3][4][5]
Q3: Can this compound interfere with the Thioflavin T (ThT) fluorescence assay?
A3: While direct interference by this compound with the ThT assay is not widely reported, it is a critical consideration for any small molecule inhibitor. Some compounds can interact with ThT, leading to fluorescence quenching or enhancement, which can result in false-positive or false-negative results.[6][7][8] It is essential to include appropriate controls to test for any potential assay interference by this compound itself.[6][7][8]
Q4: What are the key considerations for ensuring reproducible results in in vitro SAA aggregation assays with this compound?
A4: Reproducibility in amyloid aggregation assays can be challenging due to the stochastic nature of fibril nucleation.[9] Key factors to control include the purity and monomeric state of the initial SAA protein sample, precise buffer conditions (pH, ionic strength), temperature, and agitation.[10][11] The use of pre-formed seeds can sometimes enhance reproducibility, but the preparation of these seeds must also be highly consistent.[10]
Q5: Where does this compound act in the amyloid formation cascade?
A5: this compound acts at an early stage of amyloid fibril formation. By binding to SAA, it prevents the interaction with GAGs, which is a critical step for the polymerization of SAA fragments into mature amyloid fibrils.[2][3][4]
Data Presentation
Summary of Key Quantitative Data from this compound Clinical Trial
The following table summarizes the key efficacy endpoints from a major randomized, double-blind, placebo-controlled clinical trial of this compound in patients with AA amyloidosis and renal involvement.[12]
| Efficacy Endpoint | This compound Group | Placebo Group | p-value | Hazard Ratio (95% CI) |
| Worsened Renal Function or Death | 27% (24/89) | 40% (38/94) | 0.06 | 0.58 (0.37 - 0.93) |
| Mean Decline in Creatinine Clearance (mL/min/1.73m²) | 10.9 | 15.6 | 0.02 | N/A |
| Progression to End-Stage Renal Disease | N/A | N/A | 0.20 | 0.54 (0.22 - 1.37) |
| Risk of Death | N/A | N/A | 0.94 | 0.95 (0.27 - 3.29) |
Experimental Protocols
Detailed Methodology for In Vitro SAA Aggregation Assay with this compound using Thioflavin T (ThT)
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on Serum Amyloid A (SAA) fibril formation.
Materials:
-
Recombinant human SAA protein
-
This compound
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-binding microcentrifuge tubes and 96-well black, clear-bottom microplates
-
Shaking incubator
-
Fluorescence microplate reader
Procedure:
-
Preparation of Monomeric SAA:
-
To ensure reproducible results, it is crucial to start with a monomeric preparation of SAA. This can be achieved by dissolving lyophilized SAA in an appropriate solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer that maintains its monomeric state.[13] The monomeric state should be confirmed by techniques such as size-exclusion chromatography.
-
-
Preparation of Solutions:
-
SAA Stock Solution: Prepare a stock solution of monomeric SAA in PBS. The final concentration will depend on the specific experimental design but is typically in the low micromolar range.
-
This compound Stock Solution: Prepare a stock solution of this compound in PBS.
-
ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, distilled water and filter through a 0.2 µm filter. Store protected from light.
-
-
Aggregation Assay Setup:
-
In a 96-well black, clear-bottom plate, set up the following reactions in triplicate:
-
Negative Control: PBS buffer with ThT.
-
Positive Control: SAA solution with ThT.
-
Test Wells: SAA solution with varying concentrations of this compound and ThT.
-
Inhibitor Control: this compound at the highest concentration with ThT (to check for intrinsic fluorescence or quenching).
-
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation and Monitoring:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous, gentle shaking to promote fibril formation.
-
Measure the ThT fluorescence at regular intervals (e.g., every 30 minutes) using a fluorescence plate reader with excitation at approximately 450 nm and emission at approximately 485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the negative control from all readings.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The inhibitory effect of this compound can be quantified by comparing the lag time, slope of the elongation phase, and the final fluorescence plateau of the test wells to the positive control.
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent pipetting, presence of pre-existing SAA aggregates, stochastic nature of nucleation. | Use low-binding pipette tips and plates. Ensure the starting SAA solution is fully monomeric. Increase the number of replicates. |
| No SAA aggregation observed in the positive control | SAA concentration is too low, incubation time is too short, improper buffer conditions (pH, ionic strength), inactive protein. | Increase SAA concentration or incubation time. Optimize buffer conditions. Verify the quality of the SAA protein. |
| This compound appears to enhance aggregation | This compound may be precipitating, or it could be interfering with the ThT assay, causing an increase in fluorescence. | Visually inspect the wells for precipitation. Run a control with only this compound and ThT to check for direct interaction. Consider using an alternative, label-free method to confirm the results (e.g., Congo red binding assay, transmission electron microscopy).[6] |
| Inconsistent results between different batches of SAA or this compound | Variability in the purity and preparation of reagents. | Qualify each new batch of SAA and this compound before use. Ensure consistent storage and handling procedures. |
| Fluorescence signal decreases over time | Photobleaching of ThT, degradation of amyloid fibrils. | Reduce the frequency of measurements or the intensity of the excitation light. Ensure the stability of the formed fibrils under the assay conditions. |
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting amyloid fibril formation.
Caption: Simplified overview of SAA-mediated inflammatory signaling pathways.
Caption: Experimental workflow for assessing this compound's effect on SAA aggregation.
References
- 1. Emerging functions of serum amyloid A in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Multifaceted Roles of Serum Amyloid A (SAA) in Inflammation - Amerigo Scientific [amerigoscientific.com]
- 6. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound slows kidney decline in amyloid A amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
Validation & Comparative
Eprodisate vs. Placebo in AA Amyloidosis: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of eprodisate and placebo for the treatment of Amyloid A (AA) amyloidosis with renal involvement, based on data from a pivotal multicenter, randomized, double-blind, placebo-controlled clinical trial. AA amyloidosis is a serious complication arising from chronic inflammatory conditions, leading to the deposition of amyloid fibrils in various organs, most notably the kidneys, which can result in progressive renal dysfunction.[1][2][3] this compound, a sulfonated molecule, was developed to inhibit the polymerization of amyloid fibrils and their deposition in tissues by interfering with the interaction between amyloidogenic proteins and glycosaminoglycans.[1][2][4][5]
Efficacy Data Summary
The primary clinical trial assessed the efficacy of this compound in slowing the progression of renal disease in patients with AA amyloidosis.[1][2] The key findings from this study are summarized in the tables below.
Table 1: Primary Composite Endpoint Analysis
| Outcome | This compound (n=89) | Placebo (n=94) | Hazard Ratio (95% CI) | P-value |
| Worsened Renal Disease or Death | 24 (27%) | 38 (40%) | 0.58 (0.37 to 0.93) | 0.02 |
| Worsening renal disease was a composite of doubling of serum creatinine (B1669602), 50% or greater reduction in creatinine clearance, or progression to end-stage renal disease.[1][2] |
Table 2: Secondary Renal Endpoints
| Outcome | This compound | Placebo | P-value |
| Mean Rate of Decline in Creatinine Clearance (ml/min/1.73m² per year) | 10.9 | 15.6 | 0.02 |
| Progression to End-Stage Renal Disease (Hazard Ratio) | - | - | 0.20 |
| Risk of Death (Hazard Ratio) | - | - | 0.94 |
The data indicates that this compound significantly slowed the decline of renal function compared to placebo, as evidenced by a 42% reduction in the risk of worsening renal disease or death.[5][6] The mean rate of decline in creatinine clearance was also significantly slower in the this compound group.[1][2][7] However, the drug did not show a statistically significant effect on the progression to end-stage renal disease or the risk of death.[1][2][7] A subsequent confirmatory Phase 3 study did not meet its primary efficacy endpoint of slowing renal function decline.[8]
Safety Profile
The incidence of adverse events was reported to be similar between the this compound and placebo groups in the initial pivotal trial, with the drug being generally well-tolerated.[1][2][7]
Table 3: Adverse Events Summary
| Event Type | This compound | Placebo |
| Serious Adverse Events | 36% | 42% |
| Non-serious Adverse Events | 98% | 93% |
Experimental Protocols
The pivotal clinical trial was a multicenter, randomized, double-blind, placebo-controlled study involving 183 patients with biopsy-proven AA amyloidosis and renal involvement from 27 centers.[1][2][5]
Inclusion Criteria:
-
Age greater than 18 years.[6]
-
Renal involvement, defined as proteinuria of greater than 1 g/day or a creatinine clearance of <60 mL/minute.[5][6]
Exclusion Criteria:
-
Creatinine clearance of <20 mL/minute.[5]
-
End-stage renal disease.[6]
-
Renal disease attributable to causes other than AA amyloidosis.[5]
-
Significant liver dysfunction.[5]
-
Diabetes.[5]
Treatment: Patients were randomly assigned to receive either this compound or a placebo for 24 months.[1][2] The dosage of this compound was adjusted based on the patient's baseline creatinine clearance.[1][5]
Primary Endpoint: The primary outcome was a composite endpoint assessing renal function or death. Disease progression was classified as worsened if any of the following occurred: a doubling of the serum creatinine level, a reduction in creatinine clearance by 50% or more, progression to end-stage renal disease, or death.[1][2]
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound in AA Amyloidosis
Caption: this compound's mechanism in inhibiting amyloid fibril deposition.
Clinical Trial Workflow
Caption: Workflow of the this compound vs. placebo clinical trial.
References
- 1. amyloid.nl [amyloid.nl]
- 2. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: this compound for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]
- 4. researchgate.net [researchgate.net]
- 5. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
Comparative Analysis of Eprodisate and Colchicine for Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Eprodisate and colchicine (B1669291), two therapeutic agents investigated for the treatment of amyloid A (AA) amyloidosis. This document synthesizes available experimental data on their mechanisms of action, clinical efficacy, and safety profiles to support research and drug development efforts in this field.
Executive Summary
Amyloid A amyloidosis is a serious complication of chronic inflammatory diseases, characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein, leading to organ dysfunction, particularly renal failure.[1][2][3][4] this compound and colchicine represent two distinct therapeutic strategies. This compound is a novel compound designed to inhibit the interaction between SAA and glycosaminoglycans (GAGs), thereby preventing amyloid fibril formation and deposition.[1][5][6][7] Colchicine, a long-standing anti-inflammatory agent, is primarily used to prevent and treat amyloidosis associated with Familial Mediterranean Fever (FMF) by suppressing the underlying inflammation and potentially interfering with amyloidogenesis.[8][9][10] While both drugs aim to mitigate the progression of amyloidosis, their mechanisms, clinical applications, and evidence bases differ significantly.
Mechanism of Action
This compound:
This compound (1,3-propanedisulfonate) is a sulfonated molecule that acts as a GAG mimetic.[5][6] It competitively binds to the GAG-binding sites on the SAA protein.[5][7] This action is crucial because the interaction between SAA and GAGs, such as heparan sulfate, is a key step in the polymerization of SAA fragments into insoluble amyloid fibrils.[1][5] By blocking this interaction, this compound inhibits the formation and deposition of new amyloid fibrils.[1][5][7][11] Its mechanism does not directly target the underlying inflammatory condition or the production of SAA.[1]
Colchicine:
Colchicine's primary mechanism of action is the disruption of microtubule polymerization by binding to tubulin.[12][13] This interference with microtubule function has several downstream anti-inflammatory effects relevant to amyloidosis. It inhibits neutrophil motility and chemotaxis, thereby reducing the inflammatory response.[8][12][13] Furthermore, colchicine can interfere with the inflammasome complex, leading to reduced activation of interleukin-1β (IL-1β), a key cytokine in inflammation.[12][14] In the context of FMF-associated amyloidosis, colchicine's efficacy is largely attributed to its ability to control the recurrent inflammatory episodes that drive high levels of SAA production.[9][10] There is also evidence to suggest that colchicine may have a more direct, albeit less understood, inhibitory effect on the later stages of amyloid fibril deposition.[15][16]
Clinical Efficacy
A direct comparative clinical trial between this compound and colchicine for AA amyloidosis has not been published. The following data is synthesized from separate clinical investigations of each drug.
This compound
The primary evidence for this compound's efficacy comes from a multicenter, randomized, double-blind, placebo-controlled Phase III trial.[17][18]
Table 1: Summary of this compound Phase III Clinical Trial Results [1][2][17][18]
| Endpoint | This compound (n=89) | Placebo (n=94) | p-value | Hazard Ratio (95% CI) |
| Primary Composite Endpoint (Worsened Renal Function or Death) | 27% (24 patients) | 40% (38 patients) | 0.06 | 0.58 (0.37 - 0.93) [p=0.02] |
| Mean Decline in Creatinine (B1669602) Clearance (mL/min/1.73m² per year) | 10.9 | 15.6 | 0.02 | N/A |
| Progression to End-Stage Renal Disease (ESRD) | 7 patients | 13 patients | 0.20 | 0.54 (0.22 - 1.37) |
| Death | N/A | N/A | 0.94 | 0.95 (0.27 - 3.29) |
Worsened renal function was defined as a doubling of serum creatinine, a 50% or more reduction in creatinine clearance, or progression to ESRD.
These results indicate that this compound slowed the decline of renal function in patients with AA amyloidosis.[17][18][19] However, it did not show a statistically significant effect on the individual endpoints of progression to ESRD or death.[1][4][17]
Colchicine
The efficacy of colchicine is well-established in preventing and treating amyloidosis secondary to FMF.[9][10] Data on its effectiveness in other forms of AA amyloidosis, such as that associated with rheumatoid arthritis, is less robust and often based on observational studies and case reports.[9][20]
A retrospective analysis of FMF patients with amyloidosis treated with colchicine showed that a daily dose of more than 1.5 mg was effective in stabilizing or improving renal function in patients with initial serum creatinine levels below 1.5 mg/dl.[21] In another study on secondary amyloidosis, colchicine therapy was found to be more effective in the low proteinuric stage.[20][22]
Table 2: Efficacy of Colchicine in Secondary Amyloidosis (Non-Nephrotic vs. Nephrotic Stage) [20][22][23]
| Patient Group | N | Outcome: >50% Decrease in Proteinuria | Outcome: Increased Proteinuria |
| Non-Nephrotic | 14 | 78% (11 patients) | 22% (3 patients) |
| Nephrotic | 10 | N/A | 50% (5 patients) |
This study also found that proteinuria decreased in 12 out of 15 patients with FMF-associated amyloidosis, while a significant decrease was not observed in patients with rheumatoid disorder-associated amyloidosis.[20][22]
Experimental Protocols
This compound Phase III Clinical Trial Methodology
The pivotal trial for this compound was a multicenter, randomized, double-blind, placebo-controlled study involving 183 patients with biopsy-proven AA amyloidosis and renal involvement.[17][18]
-
Patient Population: Patients with AA amyloidosis and renal impairment (proteinuria >1 g/day or creatinine clearance <60 mL/min).[5]
-
Intervention: Patients were randomized to receive either this compound or a placebo for 24 months.[17][18] The dosage of this compound was adjusted based on renal function:
-
Primary Endpoint: A composite endpoint of worsened renal function (doubling of serum creatinine, ≥50% reduction in creatinine clearance, or progression to ESRD) or death.[17][18]
-
Secondary Endpoints: Included the rate of decline in creatinine clearance, progression to ESRD, and death.[1][17]
Colchicine Study Methodologies
The studies on colchicine are more varied, including long-term observational studies and retrospective analyses, particularly in FMF populations.[9][10][21] A representative study design for evaluating colchicine in secondary amyloidosis involved:
-
Patient Population: A cohort of patients with renal amyloidosis, categorized by the underlying disease (e.g., FMF, rheumatoid disorders) and the stage of renal disease (non-nephrotic vs. nephrotic).[20][22]
-
Intervention: All patients received colchicine, typically at a dose of 1-2 mg/day.[23]
-
Data Collection: Retrospective or prospective collection of data on proteinuria and estimated glomerular filtration rate (eGFR) at baseline and during follow-up.[20][22]
-
Analysis: Comparison of changes in renal parameters from baseline and between different patient subgroups.[20][22]
Safety and Tolerability
This compound:
In the Phase III trial, the incidence of adverse events and serious adverse events was similar between the this compound and placebo groups.[1][4][17] The drug was generally well-tolerated.[2][19]
Table 3: Safety Profile of this compound [19]
| Adverse Event Category | This compound | Placebo |
| Serious Adverse Events | 36% | 42% |
| Non-Serious Adverse Events | 98% | 93% |
Colchicine:
Colchicine has a narrow therapeutic index, and its use can be limited by adverse effects, particularly gastrointestinal issues such as diarrhea, nausea, and vomiting.[24][25] The risk of toxicity is increased in patients with renal impairment.[24][26] More severe, though less common, side effects can include myelosuppression and myoneuropathy.[24]
Conclusion
This compound and colchicine offer different approaches to the management of AA amyloidosis. This compound directly targets the process of amyloid fibril formation and has been shown in a robust clinical trial to slow the progression of renal disease in a mixed population with AA amyloidosis.[2][11][17] Its favorable safety profile is an advantage.[1][19] However, it is not yet widely approved for clinical use.
Colchicine is the standard of care for preventing and treating amyloidosis in FMF patients and is effective in controlling the underlying inflammation.[8][10] Its utility in other types of AA amyloidosis is less clear, with evidence suggesting it may be more beneficial in earlier stages of renal involvement.[20][22] Its use is often limited by its side-effect profile, especially in patients with compromised renal function.[24][26]
For drug development professionals, the development of agents like this compound that target the final common pathway of amyloid deposition represents a promising strategy that could be applicable across different types of systemic amyloidoses. Future research could explore the combination of anti-inflammatory therapies, such as colchicine or newer biologics, with fibril formation inhibitors like this compound to potentially achieve synergistic effects. Direct comparative studies are needed to definitively establish the relative efficacy and safety of these two agents in non-FMF AA amyloidosis.
References
- 1. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: this compound for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]
- 2. bmj.com [bmj.com]
- 3. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound slows kidney decline in amyloid A amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Review of this compound for the treatment of renal disease in AA amyloidosis | Semantic Scholar [semanticscholar.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Colchicine in the treatment of AA and AL amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colchicine in the prevention and treatment of the amyloidosis of familial Mediterranean fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colchicine - Wikipedia [en.wikipedia.org]
- 14. droracle.ai [droracle.ai]
- 15. BLOCKAGE OF AMYLOID INDUCTION BY COLCHICINE IN AN ANIMAL MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the second phase of amyloidogenesis in a mouse model by a single-dose colchicine regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. amyloid.nl [amyloid.nl]
- 19. medscape.com [medscape.com]
- 20. Is colchicine therapy effective in all patients with secondary amyloidosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Colchicine treatment of AA amyloidosis of familial Mediterranean fever. An analysis of factors affecting outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Colchicine efficacy and safety for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ovid.com [ovid.com]
Eprodisate vs. Anti-TNF Therapy in Inflammatory AA Amyloidosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Secondary (AA) amyloidosis is a severe complication of chronic inflammatory diseases, characterized by the deposition of amyloid A fibrils in various organs, most commonly the kidneys, leading to progressive organ dysfunction.[1][2][3][4] The cornerstone of management is to control the underlying inflammatory condition to reduce the production of the precursor protein, serum amyloid A (SAA).[1][3] This guide provides a detailed comparison of two therapeutic strategies: Eprodisate, a fibril formation inhibitor, and anti-tumor necrosis factor (anti-TNF) therapy, which targets the underlying inflammation.
Mechanism of Action
This compound: This agent is a sulfonated molecule that structurally mimics heparan sulfate.[1][2][3] It competitively binds to glycosaminoglycan (GAG) binding sites on the SAA protein, thereby inhibiting the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.[1][2][3]
Anti-TNF Therapy: This therapeutic approach targets and neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[5][6][7] By blocking TNF-α, these therapies reduce the inflammatory cascade that stimulates the liver to produce SAA, the precursor of AA amyloid fibrils.[5][8] This leads to a decrease in circulating SAA levels, thereby reducing the substrate available for amyloid fibril formation.[5][8]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Pathogenesis of AA Amyloidosis.
Caption: Mechanisms of Action of Anti-TNF Therapy and this compound.
Caption: Clinical Trial Workflow for AA Amyloidosis.
Efficacy and Safety Data
The following tables summarize the quantitative data from key clinical studies on this compound and anti-TNF therapy.
Table 1: this compound Clinical Trial Data
| Endpoint | This compound (n=89) | Placebo (n=94) | p-value | Reference |
| Primary Composite Endpoint (Worsened Disease) | 27% (24 patients) | 40% (38 patients) | 0.06 | [9][10] |
| Hazard Ratio for Worsening Disease or Death | 0.58 (95% CI, 0.37 to 0.93) | - | 0.02 | [9][10] |
| Mean Rate of Decline in Creatinine (B1669602) Clearance (mL/min/1.73 m²/year) | 10.9 | 15.6 | 0.02 | [9][10] |
| Progression to End-Stage Renal Disease (Hazard Ratio) | 0.54 | - | 0.20 | [9][10] |
| Risk of Death (Hazard Ratio) | 0.95 | - | 0.94 | [9][10] |
| Adverse Events | Similar incidence to placebo | - | - | [9] |
Note: A subsequent confirmatory Phase III study of this compound (KIACTA™) did not meet its primary endpoint of slowing renal function decline.[5][11]
Table 2: Anti-TNF Therapy Observational Data
| Study | N | Underlying Disease | Treatment | Key Findings |
| Gottenberg et al. (2003)[12] | 15 | Inflammatory Arthritides | Infliximab (n=10), Etanercept (n=4), Both (n=1) | Amyloidosis progressed in 7, stabilized in 5, and 3 had a sustained decrease in proteinuria. |
| Unspecified retrospective study[13] | 15 | Rheumatic Diseases | Anti-TNF | Amyloidosis progressed in 46.7%, stabilized in 33.3%, and proteinuria regressed in 20% over 10 months. |
| Unspecified multicenter study[13] | 36 | Not specified | Anti-TNF | Over 5 years, >50% decrease in proteinuria was seen in over half the patients. |
| Okuda et al. (2014)[14] | 32 | Rheumatic Diseases | TNF inhibitors | 5-year retention rate of 34.3%. Median SAA decreased from 143.6 to 38.1 µg/mL. eGFR improved in 34.4% of patients. |
| Nakamura et al. (2009)[8] | 14 | Rheumatoid Arthritis | Infliximab (n=4), Etanercept (n=10) | Significant reduction in CRP and SAA. CCl improved in 4, stabilized in 5, and deteriorated in 3. Urinary protein excretion significantly decreased in 3. Significant decrease in amyloid deposits in gastroduodenal biopsies. |
Note: Data for anti-TNF therapies are largely from observational and retrospective studies, lacking direct, large-scale, randomized controlled trials against a placebo or another active comparator for AA amyloidosis.
Experimental Protocols
Measurement of Serum Amyloid A (SAA)
Principle: SAA levels are a key biomarker for assessing inflammatory activity and response to treatment in AA amyloidosis.[15] A common method is the latex agglutination nephelometric immunoassay.[16]
Protocol Outline:
-
Sample Collection: Collect whole blood in a tube with a suitable anticoagulant (e.g., EDTA).[17] Centrifuge to separate plasma. Serum can also be used.[17]
-
Assay Principle: The assay utilizes latex particles coated with anti-SAA antibodies.[16][18] When the sample containing SAA is added, the SAA binds to the antibodies on the latex beads, causing them to agglutinate.
-
Detection: The degree of agglutination is measured by a nephelometer, which detects the scattering of light passed through the sample. The amount of light scatter is proportional to the SAA concentration.[16]
-
Quantification: A calibration curve is generated using standards with known SAA concentrations to quantify the SAA level in the patient sample.[16] The results are typically reported in mg/L or µg/mL.[18]
Assessment of Renal Function
Principle: Renal involvement is the most common and serious manifestation of AA amyloidosis.[1][4] Assessing renal function is crucial for diagnosis, prognosis, and monitoring treatment efficacy. Key parameters include the estimated Glomerular Filtration Rate (eGFR) and proteinuria.[19][20][21]
Protocol Outline for eGFR:
-
Serum Creatinine Measurement: A blood sample is taken to measure the serum creatinine concentration.
-
eGFR Calculation: The eGFR is calculated using formulas that take into account serum creatinine, age, sex, and sometimes race. The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation is commonly used.[20]
Protocol Outline for Proteinuria:
-
Urine Collection: A 24-hour urine collection is typically performed for accurate quantification of total protein excretion.
-
Protein Measurement: The total protein concentration in the collected urine is measured using a laboratory assay, such as a spectrophotometric method.
-
Calculation: The total protein excretion per 24 hours is calculated by multiplying the protein concentration by the total urine volume.
Quantification of Amyloid Deposition
Principle: Histological confirmation of amyloid deposits is the gold standard for diagnosis.[22] Quantification of these deposits can be used to assess disease severity and response to therapy.
Protocol Outline using Congo Red Staining:
-
Biopsy: A tissue biopsy is obtained from an affected organ (e.g., kidney, gastrointestinal tract) or a surrogate site like abdominal fat.[22]
-
Staining: The tissue sections are stained with Congo red dye.
-
Microscopy: The stained sections are examined under a polarizing microscope. Amyloid deposits will show a characteristic apple-green birefringence.[22]
-
Quantification: The extent of amyloid deposition can be semi-quantitatively scored by an experienced pathologist based on the area of green birefringence.[23] Digital image analysis software can also be used for more objective quantification.
Advanced Imaging Techniques:
-
Equilibrium Contrast MRI (EQ-MRI): This technique can estimate the extracellular volume, which is expanded by amyloid deposits, providing a non-invasive way to quantify amyloid burden.[23]
-
Positron Emission Tomography (PET): Specific radiotracers that bind to amyloid fibrils can be used with PET imaging to visualize and quantify amyloid deposits in various organs.[24]
Conclusion
This compound and anti-TNF therapy represent two distinct approaches to treating inflammatory AA amyloidosis. This compound directly targets the process of amyloid fibril formation, and while an initial phase III trial showed a modest benefit in slowing renal decline, a confirmatory trial failed to meet its primary endpoint.[5][9][11] This has tempered enthusiasm for this approach.
Anti-TNF therapy, on the other hand, addresses the root cause of AA amyloidosis by suppressing the underlying inflammation and reducing SAA production.[5] A body of evidence from observational studies and case series suggests that anti-TNF agents can be effective in reducing SAA levels, improving renal function, and in some cases, leading to the regression of amyloid deposits.[8][12][13] However, the lack of large-scale, randomized controlled trials makes direct comparison challenging. Furthermore, other biologics, such as IL-6 inhibitors, have shown promise and may be more effective than anti-TNF therapy in some patient populations.[14]
For researchers and drug development professionals, the journey to find more effective treatments for AA amyloidosis continues. Future research should focus on well-designed clinical trials to directly compare different therapeutic strategies and to identify biomarkers that can predict treatment response. The development of novel agents that can promote the clearance of existing amyloid deposits remains a critical area of investigation.[25]
References
- 1. dovepress.com [dovepress.com]
- 2. [PDF] Review of this compound for the treatment of renal disease in AA amyloidosis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term follow-up of secondary amyloidosis patients treated with tumor necrosis factor inhibitor therapy: A STROBE-compliant observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Effective anti-TNF-alpha therapy can induce rapid resolution and sustained decrease of gastroduodenal mucosal amyloid deposits in reactive amyloidosis associated with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. amyloid.nl [amyloid.nl]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Anti-tumor necrosis factor alpha therapy in fifteen patients with AA amyloidosis secondary to inflammatory arthritides: a followup report of tolerability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AA Amyloidosis: A Contemporary View - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. hytest.fi [hytest.fi]
- 16. A rapid method for measuring serum amyloid A protein by latex agglutination nephelometric immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioline.cl [bioline.cl]
- 18. eclinpath.com [eclinpath.com]
- 19. Renal Response Criteria for Clinical Trials in Amyloid Light Chain Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Renal Response Criteria for Clinical Trials in Amyloid Light Chain Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: this compound for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]
- 23. cds.ismrm.org [cds.ismrm.org]
- 24. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. experts.umn.edu [experts.umn.edu]
Validating Eprodisate's Mechanism of Action: A Structural Biology Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Eprodisate and alternative therapeutic strategies for the treatment of Amyloid A (AA) amyloidosis, with a focus on the structural validation of their mechanisms of action. AA amyloidosis is a severe complication of chronic inflammatory diseases, characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein, leading to organ dysfunction, particularly renal failure.[1][2]
This compound was developed to inhibit the aggregation of SAA into amyloid fibrils. However, its clinical efficacy has shown mixed results, with an initial study suggesting a slowing of renal decline, while a later Phase 3 trial did not meet its primary endpoint.[3][4] This has led to a critical evaluation of its mechanism and a comparison with other therapeutic approaches.
This compound's Proposed Mechanism of Action: Inhibition of SAA-Glycosaminoglycan Interaction
This compound (1,3-propanedisulfonate) is a small sulfonated molecule designed to mimic the structure of heparan sulfate, a type of glycosaminoglycan (GAG).[1][2][5] The proposed mechanism of action for this compound is the competitive inhibition of the interaction between SAA and GAGs on the cell surface and extracellular matrix.[2][5][6][7] This interaction is believed to be a crucial step in the pathogenesis of AA amyloidosis, as GAGs are thought to act as scaffolds, promoting the aggregation of SAA into insoluble amyloid fibrils.[8][9] By binding to the GAG-binding sites on SAA, this compound is intended to prevent this interaction and thereby inhibit fibril formation and deposition.[5][6][7]
Despite this well-defined hypothesis, to date, there are no publicly available X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy studies that provide a direct structural visualization of this compound bound to SAA or amyloid fibrils. The validation of its mechanism, therefore, relies on indirect evidence and the structural understanding of the SAA-GAG interaction itself.
Structural Insights into SAA-Glycosaminoglycan Binding
Structural studies of human SAA1.1 have revealed positively charged patches on the surface of the SAA hexamer that are implicated in heparin binding.[8][10] These regions, rich in basic amino acids, are the likely binding sites for negatively charged GAGs and, by extension, for the anionic this compound molecule. Computational modeling studies have further supported the electrostatic nature of the SAA-GAG interaction, suggesting it is a key driver of complex formation.[9][11]
Below is a diagram illustrating the proposed mechanism of action for this compound.
Alternative Therapeutic Strategies: Reducing SAA Production
In contrast to this compound's approach of inhibiting SAA aggregation, alternative therapies for AA amyloidosis focus on reducing the production of the SAA precursor protein.[12] Since SAA is an acute-phase reactant protein, its synthesis is driven by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13] Therefore, biologic agents that target these cytokines are used to control the underlying inflammatory condition and subsequently lower circulating SAA levels.
-
TNF-alpha Inhibitors (e.g., Infliximab, Etanercept): These drugs neutralize the activity of TNF-α, a key cytokine in many chronic inflammatory diseases. By reducing inflammation, they decrease the stimulus for SAA production.[14]
-
IL-6 Inhibitors (e.g., Tocilizumab): Tocilizumab is a monoclonal antibody that blocks the IL-6 receptor, thereby inhibiting the signaling pathway that leads to SAA synthesis in the liver.[13][15]
The signaling pathway leading to SAA production and its inhibition by these alternative therapies is depicted below.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its alternatives. Due to the lack of direct binding affinity data for this compound, a comparison of clinical outcomes is presented.
| Therapeutic Agent | Proposed Mechanism of Action | Target |
| This compound | Inhibition of SAA-GAG interaction | Glycosaminoglycan binding sites on Serum Amyloid A (SAA) |
| TNF-alpha Inhibitors | Reduction of SAA production | Tumor Necrosis Factor-alpha (TNF-α) |
| Tocilizumab (IL-6 Inhibitor) | Reduction of SAA production | Interleukin-6 (IL-6) Receptor |
Table 1: Mechanism of Action of Different Therapeutic Agents for AA Amyloidosis
| Therapeutic Agent | Efficacy Endpoint | Result | Reference |
| This compound | Mean decline in creatinine (B1669602) clearance (mL/min/1.73 m²) per year | 10.9 (this compound) vs. 15.6 (Placebo) | [3] |
| This compound | Worsening of disease at 24 months | 27% (this compound) vs. 40% (Placebo) | [3] |
| TNF-alpha Inhibitors | Kidney response at end of follow-up | 54.5% of patients showed a kidney response | [16] |
| TNF-alpha Inhibitors | 5-year and 10-year cumulative survival | 90.6% and 78.5%, respectively | [16] |
| Tocilizumab | Reduction in proteinuria | Sustained decrease of 42%, 82%, and 96% in three patients | [17] |
| Tocilizumab | Improvement in estimated Glomerular Filtration Rate (eGFR) | 72.7% of patients showed improvement | [18] |
| Tocilizumab | Reduction in median SAA levels (µg/mL) | From 219.2 to 5.0 | [18] |
Table 2: Comparison of Clinical Efficacy Data
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of these therapeutic approaches are provided below.
X-ray Crystallography for Protein-Ligand Complex Structure Determination
This protocol provides a general workflow for determining the three-dimensional structure of a protein in complex with a small molecule ligand, which would be the definitive method to validate this compound's binding to SAA.
-
Protein Expression and Purification: The target protein (e.g., SAA) is overexpressed in a suitable expression system (e.g., E. coli, insect, or mammalian cells) and purified to high homogeneity using chromatographic techniques.
-
Crystallization: The purified protein is mixed with the ligand (e.g., this compound) and subjected to a wide range of crystallization screening conditions to obtain well-ordered crystals.
-
X-ray Diffraction Data Collection: A single crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Model Building and Refinement: An initial atomic model of the protein-ligand complex is built into the electron density map. The model is then refined to improve the fit to the experimental data and to ensure stereochemically reasonable geometry.
-
Structure Validation: The final model is validated using various quality metrics to ensure its accuracy and reliability.
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein-Ligand Binding
ELISA can be used to quantify the binding of SAA to GAGs and to assess the inhibitory effect of this compound.
-
Plate Coating: Wells of a microtiter plate are coated with a solution containing the purified SAA protein and incubated to allow for adsorption.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a solution of an unrelated protein (e.g., bovine serum albumin) to prevent non-specific binding.
-
Binding Reaction: Biotinylated GAGs are added to the wells in the presence or absence of varying concentrations of this compound. The plate is incubated to allow binding to the immobilized SAA.
-
Detection: The wells are washed to remove unbound GAGs. A solution containing streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated GAGs.
-
Substrate Addition: After another wash step, a chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Data Analysis: The absorbance of the colored product is measured using a microplate reader. The amount of bound GAG is proportional to the absorbance, and the inhibitory effect of this compound can be quantified by measuring the reduction in signal.
Conclusion
While this compound's mechanism of targeting the SAA-GAG interaction is theoretically sound and supported by our understanding of AA amyloidosis pathogenesis, the lack of direct structural evidence of its binding to SAA remains a significant gap in its validation. The mixed clinical trial results further complicate its standing as a therapeutic. In contrast, alternative strategies that focus on reducing SAA production by targeting pro-inflammatory cytokines like TNF-α and IL-6 have shown considerable clinical efficacy in improving renal function and reducing SAA levels. In particular, Tocilizumab has demonstrated superior outcomes in several studies.
For drug development professionals, this comparison highlights the importance of robust preclinical validation of a drug's mechanism of action, including structural biology studies, to increase the probability of success in clinical trials. For researchers and scientists, the SAA-GAG interaction remains a valid therapeutic target, and the development of new molecules with improved binding affinity and pharmacokinetic properties, supported by detailed structural and functional characterization, may yet yield a successful treatment for AA amyloidosis.
References
- 1. dovepress.com [dovepress.com]
- 2. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The potential role of glycosaminoglycans in serum amyloid A fibril formation by in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Expression of Different Serum Amyloid A (SAA) Variants and their Concentration-Dependent Functions During Host Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potential role of glycosaminoglycans in serum amyloid A fibril formation by in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Amyloidosis - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Successful Treatment of AA Amyloidosis in Ankylosing Spondylitis Using Tocilizumab: Report of Two Cases and Review of the Literature [frontiersin.org]
- 16. Long-term TNF-alpha blockade in patients with amyloid A amyloidosis complicating rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tocilizumab preserves renal function in rheumatoid arthritis with AA amyloidosis and end-stage kidney disease: Two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of the clinical utility of tocilizumab and anti-TNF therapy in AA amyloidosis complicating rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Studies of Eprodisate and Other GAG Mimetics in Amyloidosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycosaminoglycan (GAG) mimetics represent a promising therapeutic strategy for amyloidosis by interfering with the interaction between amyloidogenic proteins and endogenous GAGs, a critical step in amyloid fibril formation and deposition. Eprodisate is the most clinically studied GAG mimetic for Amyloid A (AA) amyloidosis. This guide provides a comprehensive overview of the available clinical data for this compound and discusses the broader class of GAG mimetics. It is important to note that no head-to-head clinical trials comparing this compound with other GAG mimetics for the treatment of amyloidosis have been identified in the published literature. Therefore, this comparison is based on the detailed analysis of the pivotal this compound clinical trial and a review of the mechanistic principles of other GAG mimetics.
This compound: A Clinically Evaluated GAG Mimetic
This compound (1,3-propanedisulfonate) is a small, sulfonated molecule designed to mimic the structure of heparan sulfate (B86663), a GAG found to be associated with amyloid deposits.[1] Its primary mechanism of action is to competitively inhibit the binding of Serum Amyloid A (SAA) to GAGs, thereby disrupting amyloid fibril polymerization and deposition.[1][2]
Pivotal Clinical Trial of this compound
A key multicenter, randomized, double-blind, placebo-controlled Phase II/III trial evaluated the efficacy and safety of this compound in patients with AA amyloidosis and renal involvement.[1]
A summary of the clinical trial protocol is presented below.
| Parameter | Description |
| Study Design | Multicenter, randomized, double-blind, placebo-controlled |
| Patient Population | 183 patients with biopsy-proven AA amyloidosis and renal involvement (proteinuria >1 g/day or creatinine (B1669602) clearance <60 mL/min) |
| Intervention | This compound administered orally twice daily (dose adjusted based on renal function) or placebo |
| Treatment Duration | 24 months |
| Primary Endpoint | Composite of worsening renal function (doubling of serum creatinine, 50% reduction in creatinine clearance, or progression to end-stage renal disease) or death |
| Secondary Endpoints | Change in creatinine clearance, progression to end-stage renal disease, and mortality |
Table 1: Summary of the Pivotal Phase II/III Clinical Trial Protocol for this compound in AA Amyloidosis.[1]
The following table summarizes the key quantitative outcomes from the pivotal clinical trial of this compound.
| Outcome Measure | This compound Group (n=89) | Placebo Group (n=94) | p-value | Hazard Ratio (95% CI) |
| Primary Composite Endpoint (Worsened Disease) | 27% (24 patients) | 40% (38 patients) | 0.06 | 0.58 (0.37 to 0.93) |
| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m²/year) | 10.9 | 15.6 | 0.02 | N/A |
| Progression to End-Stage Renal Disease | 7 patients | 13 patients | 0.20 | 0.54 (0.22 to 1.37) |
| Death | Not specified | Not specified | 0.94 | 0.95 (0.27 to 3.29) |
Table 2: Key Efficacy Outcomes of the Pivotal this compound Clinical Trial.
It is important to note that a subsequent confirmatory Phase 3 study of this compound did not meet its primary efficacy endpoint of slowing renal function decline.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the disruption of the interaction between SAA and GAGs, which is a crucial step in the amyloidogenic cascade.
Figure 1: Mechanism of Action of this compound in AA Amyloidosis. This diagram illustrates how this compound, as a GAG mimetic, competitively inhibits the binding of amyloidogenic SAA fragments to endogenous GAGs, thereby preventing the subsequent steps of amyloid fibril formation and deposition.
Other GAG Mimetics: A Landscape of Potential
While this compound is the only GAG mimetic that has undergone extensive clinical evaluation for amyloidosis, other compounds with similar mechanisms have been investigated in different contexts. The lack of direct comparative studies with this compound makes a quantitative comparison impossible. However, understanding their general characteristics is valuable for future research and development.
GAG mimetics can be broadly categorized into polysaccharide-based and non-saccharide-based compounds.[3]
Polysaccharide-Based GAG Mimetics
These are typically derivatives of natural polysaccharides that have been chemically modified to enhance their GAG-mimicking properties.
-
Pentosan Polysulfate (PPS): A semi-synthetic sulfated polysaccharide, PPS is approved for the treatment of interstitial cystitis.[3] Its mechanism involves replenishing the deficient GAG layer in the bladder. While its anti-amyloidogenic properties have not been extensively studied in dedicated clinical trials, its structural similarity to heparan sulfate suggests a potential for interference with amyloid-GAG interactions.
-
Roneparstat (SST0001): A chemically modified, non-anticoagulant heparin, Roneparstat has been investigated primarily as a heparanase inhibitor in oncology.[3] By inhibiting heparanase, it can modulate the availability of heparan sulfate for binding to various proteins, which could indirectly impact amyloid formation.
Non-Saccharide-Based GAG Mimetics
These are small molecules designed to mimic the charge and structure of GAGs without a polysaccharide backbone. This compound falls into this category. The development of novel non-saccharide mimetics is an active area of research, with the potential for improved oral bioavailability and more specific targeting of GAG-protein interactions.
Comparative Outlook and Future Directions
The development of this compound has provided crucial proof-of-concept for the therapeutic strategy of targeting GAG-amyloid interactions. The pivotal clinical trial demonstrated a statistically significant slowing of renal decline, although a subsequent study did not meet its primary endpoint. This highlights the complexities of treating AA amyloidosis and the need for further research.
Key considerations for future studies include:
-
Head-to-Head Trials: To definitively establish the relative efficacy of different GAG mimetics, direct comparative studies are essential.
-
Biomarker Development: Identifying reliable biomarkers to monitor treatment response and disease progression will be critical for the clinical development of new GAG mimetics.
-
Combination Therapies: Investigating GAG mimetics in combination with therapies that target the underlying inflammatory cause of AA amyloidosis may offer synergistic benefits.
-
Exploration in Other Amyloidoses: The role of GAGs is not limited to AA amyloidosis. Preclinical and clinical studies are warranted to explore the potential of GAG mimetics in other forms of amyloidosis, such as light-chain (AL) and transthyretin (ATTR) amyloidosis.
Experimental Workflow: In Vitro Evaluation of GAG Mimetics
A common experimental workflow to assess the efficacy of GAG mimetics in vitro involves monitoring the inhibition of amyloid fibril formation.
Figure 2: In Vitro Fibril Inhibition Assay. This workflow outlines a typical experiment to evaluate the ability of a GAG mimetic to inhibit amyloid fibril formation in a controlled laboratory setting.
Conclusion
This compound remains the benchmark for clinically evaluated GAG mimetics in the treatment of AA amyloidosis. While direct head-to-head comparative data with other GAG mimetics is currently unavailable, the field continues to evolve. Future research focusing on novel GAG mimetics, combination therapies, and robust clinical trial designs will be crucial in advancing this therapeutic approach for patients with amyloidosis. The detailed data from the this compound trials provide a valuable foundation for the design and interpretation of these future studies.
References
Benchmarking Eprodisate's Anti-Aggregation Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-aggregation properties of eprodisate with other therapeutic alternatives for the treatment of Amyloid A (AA) amyloidosis. The information is compiled from preclinical and clinical studies to offer a valuable resource for researchers and professionals in the field of drug development.
Introduction to this compound and Amyloid Aggregation
This compound (Kiacta™), also known as 1,3-propanedisulfonate, is a small-molecule drug developed to inhibit the aggregation of amyloid fibrils, a pathological hallmark of amyloidosis. AA amyloidosis is a systemic disorder characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA), an acute-phase reactant protein. These depositions can lead to severe organ dysfunction, particularly affecting the kidneys.[1][2][3]
This compound is a sulfonated molecule designed to mimic heparan sulfate, a glycosaminoglycan (GAG) that plays a crucial role in amyloid fibril formation and stabilization.[1][2] The primary mechanism of action of this compound is to competitively bind to the GAG-binding sites on SAA, thereby disrupting the interaction between SAA and GAGs. This interference inhibits the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.[1][2][3][4][5]
Comparative Analysis of Anti-Aggregation Agents
While this compound directly targets the aggregation process, other therapeutic strategies for AA amyloidosis primarily focus on reducing the underlying inflammation and thereby decreasing the production of the SAA precursor protein. This section compares this compound with two such alternatives: colchicine (B1669291) and TNF-alpha inhibitors.
Data Presentation
The following tables summarize the available data on the mechanism of action, route of administration, and key findings for this compound and its comparators.
Table 1: Mechanism of Action
| Compound/Drug Class | Primary Mechanism of Action | Target Molecule/Pathway |
| This compound | Competitive inhibitor of SAA-GAG interaction | Serum Amyloid A (SAA) and Glycosaminoglycans (GAGs) |
| Colchicine | Anti-inflammatory; inhibits microtubule polymerization | Tubulin, NLRP3 inflammasome |
| TNF-alpha Inhibitors | Anti-inflammatory; neutralize TNF-alpha | Tumor Necrosis Factor-alpha (TNF-alpha) |
Table 2: Preclinical and Clinical Findings
| Compound/Drug Class | Key Preclinical Findings (Anti-Aggregation) | Key Clinical Outcomes in AA Amyloidosis | Route of Administration |
| This compound | Dose-dependent reduction of murine splenic AA amyloid progression.[1] | Slowed decline of renal function in a Phase II/III trial.[6] A subsequent Phase 3 trial did not meet its primary endpoint.[7] | Oral |
| Colchicine | In animal models, blocked amyloid induction, possibly by inhibiting an "amyloid-enhancing factor".[8] No clear evidence of direct in vitro anti-aggregation activity. | Effective in preventing and treating amyloidosis in Familial Mediterranean Fever (FMF).[9] Limited and anecdotal evidence for other forms of AA amyloidosis. | Oral |
| TNF-alpha Inhibitors | Primarily reduce SAA production by suppressing inflammation. No direct evidence of in vitro anti-aggregation effects on pre-formed fibrils. | Can lead to regression of amyloid deposits and improvement in organ function in some patients with AA amyloidosis secondary to inflammatory conditions.[10] | Subcutaneous or Intravenous |
Experimental Protocols
Detailed experimental protocols for assessing the anti-aggregation properties of compounds like this compound are crucial for reproducible research. While specific protocols for this compound are not publicly available in full detail, a general methodology for a key in vitro assay is described below.
Thioflavin T (ThT) Fluorescence Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
Principle: The increase in fluorescence intensity of ThT is directly proportional to the amount of amyloid fibrils formed, allowing for the kinetic analysis of fibril formation and the evaluation of inhibitory compounds.
General Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant SAA protein in an appropriate buffer.
-
Prepare a stock solution of Thioflavin T in buffer.
-
Prepare solutions of the test compounds (e.g., this compound) at various concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, combine the SAA protein solution, ThT solution, and either the test compound or a vehicle control.
-
Include control wells with buffer and ThT alone to measure background fluorescence.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking to promote fibril formation.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.[11]
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the sample wells.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Determine key kinetic parameters such as the lag time, aggregation rate, and maximum fluorescence to quantify the inhibitory effect of the test compounds. The half-maximal inhibitory concentration (IC50) can be calculated by testing a range of inhibitor concentrations.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism and the experimental workflow for evaluating anti-aggregation properties.
Caption: Mechanism of Action of this compound in Inhibiting Amyloid Fibril Formation.
Caption: General Experimental Workflow for the Thioflavin T (ThT) Assay.
Conclusion
This compound represents a targeted approach to the treatment of AA amyloidosis by directly inhibiting the aggregation of SAA into amyloid fibrils. Its mechanism as a GAG mimetic is well-supported by preclinical data. Clinical trials have shown a modest benefit in slowing the progression of renal disease, although its overall clinical efficacy remains a subject of further investigation.
In contrast, alternatives such as colchicine and TNF-alpha inhibitors exert their effects primarily through anti-inflammatory mechanisms, which indirectly reduce the availability of the SAA precursor. While these agents are valuable in managing the underlying inflammatory conditions, they do not directly target the process of amyloid fibril formation.
For researchers and drug development professionals, the development of direct-acting anti-aggregation agents like this compound remains a promising avenue for therapeutic intervention in amyloid diseases. Future research should focus on obtaining quantitative in vitro data to allow for more direct and robust comparisons of the anti-aggregation potency of different compounds. This will be essential for the rational design and development of next-generation therapies for AA amyloidosis and other protein aggregation disorders.
References
- 1. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Review of this compound for the treatment of renal disease in AA amyloidosis | Semantic Scholar [semanticscholar.org]
- 3. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound slows kidney decline in amyloid A amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
- 8. Colchicine inhibition of the first phase of amyloid synthesis in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Thioflavin T | Fluorescent Amyloid B Probes: R&D Systems [rndsystems.com]
Eprodisate in AA Amyloidosis: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial data for Eprodisate, a potential therapeutic agent for Amyloid A (AA) amyloidosis. We will objectively compare its performance with alternative treatment strategies, supported by experimental data from pivotal clinical trials.
Introduction to AA Amyloidosis and this compound
AA amyloidosis is a rare and serious complication of chronic inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and chronic infections. It is characterized by the deposition of amyloid fibrils, derived from the acute-phase reactant serum amyloid A (SAA) protein, in various organs, most commonly the kidneys. This deposition can lead to progressive organ dysfunction and, eventually, failure. The primary treatment strategy for AA amyloidosis is to control the underlying inflammatory condition to reduce the production of SAA.
This compound (formerly known as Kiacta™) is a sulfonated small molecule designed to interfere with the binding of SAA to glycosaminoglycans (GAGs) on the surface of cells. This interaction is believed to be a critical step in the polymerization of SAA into amyloid fibrils. By inhibiting this process, this compound aims to prevent the deposition of new amyloid fibrils and slow the progression of organ damage.
Mechanism of Action of this compound
This compound's mechanism of action is based on its structural similarity to heparan sulfate, a type of GAG. It competitively binds to the GAG-binding sites on SAA, thereby inhibiting the interaction between SAA and GAGs. This disruption is thought to prevent the conformational changes in SAA that lead to fibril formation and subsequent deposition in tissues.
Figure 1: Mechanism of Action of this compound in AA Amyloidosis.
Clinical Trial Data for this compound
The clinical development of this compound for AA amyloidosis primarily involved two major clinical trials: a Phase II/III study and a subsequent confirmatory Phase 3 study.
Pivotal Phase II/III Clinical Trial (Dember et al., 2007)
This was a multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in patients with AA amyloidosis and renal involvement.[1]
-
Study Design: 183 patients were randomly assigned to receive either this compound or a placebo for 24 months.[1] Randomization was stratified by nephrotic status and treatment center.[2]
-
Patient Population:
-
Inclusion Criteria: Patients aged 18 years or older with biopsy-proven AA amyloidosis and renal involvement, defined as proteinuria >1 g/day or a creatinine (B1669602) clearance (CrCl) <60 mL/min.[3][4]
-
Exclusion Criteria: Patients with a CrCl <20 mL/min, renal disease attributable to causes other than AA amyloidosis, significant liver dysfunction, or diabetes mellitus were excluded.[3][4]
-
-
Intervention: this compound was administered orally twice daily. The dosage was adjusted based on the patient's renal function: 800 mg/day for CrCl <30 mL/min, 1600 mg/day for CrCl 30-80 mL/min, and 2400 mg/day for CrCl >80 mL/min.[2][5]
-
Primary Endpoint: The primary endpoint was a composite of a 50% reduction in creatinine clearance, doubling of serum creatinine, progression to end-stage renal disease (ESRD), or death.[1]
-
Secondary Endpoints: Key secondary endpoints included the rate of decline in creatinine clearance and changes in proteinuria.[3]
-
Statistical Analysis: The primary efficacy analysis was a time-to-event analysis using a Cox proportional-hazards model.[2]
| Endpoint | This compound (n=89) | Placebo (n=94) | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | 27% (24 patients) | 40% (38 patients) | 0.58 (0.37 to 0.93) | 0.02 |
| Progression to ESRD | 7 patients | 13 patients | 0.54 (0.22 to 1.37) | 0.20 |
| Death | 5 patients | 5 patients | 0.95 (0.27 to 3.29) | 0.94 |
| Mean Rate of Decline in CrCl (mL/min/1.73 m²/year) | 10.9 | 15.6 | - | 0.02 |
Table 1: Key Efficacy Outcomes of the Pivotal Phase II/III Trial of this compound.[1][3]
The incidence of adverse events was similar between the this compound and placebo groups.[1] The drug was generally well-tolerated.
Confirmatory Phase 3 Clinical Trial
A subsequent confirmatory Phase 3 study was conducted to provide further evidence for the efficacy and safety of this compound.
-
Study Design: This was a global, multicenter, randomized, double-blind, placebo-controlled trial that enrolled 261 patients.[6]
-
Intervention: Patients received either 800mg of this compound twice daily or a placebo.[6]
-
Primary Endpoint: The primary efficacy endpoint was the time to a persistent decrease in CrCl of 40% or more, a persistent increase in serum creatinine of 80% or more, or progression to ESRD.[6]
The confirmatory Phase 3 trial did not meet its primary efficacy endpoint of slowing renal function decline.[7] While the drug was found to be safe and well-tolerated, the lack of efficacy led to the discontinuation of its development for AA amyloidosis.
Comparison with Alternative Treatments
The standard of care for AA amyloidosis focuses on treating the underlying chronic inflammatory or infectious disease to suppress the production of SAA protein.[4] This approach aims to halt the progression of amyloid deposition and, in some cases, can lead to the regression of existing deposits.
| Treatment Approach | Mechanism of Action | Key Efficacy Data |
| This compound | Inhibits the interaction between SAA and glycosaminoglycans, preventing amyloid fibril formation.[8][9] | The initial Phase II/III trial showed a significant reduction in the risk of renal disease progression[1]. However, the confirmatory Phase 3 trial did not meet its primary endpoint.[7] |
| Anti-TNF-α agents (e.g., infliximab, etanercept) | Block the pro-inflammatory cytokine TNF-α, reducing the acute-phase response and SAA production. | Effective in treating the underlying inflammatory conditions (e.g., rheumatoid arthritis) and have been shown to improve renal outcomes in patients with AA amyloidosis. |
| IL-1 inhibitors (e.g., anakinra, canakinumab) | Block the activity of the pro-inflammatory cytokine IL-1, which is a potent inducer of SAA. | Particularly effective in autoinflammatory syndromes like Familial Mediterranean Fever (FMF) and have demonstrated efficacy in reducing SAA levels and improving renal function in AA amyloidosis. |
| IL-6 inhibitors (e.g., tocilizumab) | Inhibit the signaling of the pro-inflammatory cytokine IL-6, a key driver of the acute-phase response and SAA synthesis in the liver. | Shown to be effective in reducing SAA levels and improving renal parameters in patients with AA amyloidosis, especially in cases resistant to other treatments. |
| Colchicine | Anti-inflammatory agent that is the standard of care for preventing and treating AA amyloidosis in patients with FMF. | Highly effective in preventing attacks of FMF and the development of AA amyloidosis in this patient population. |
Table 2: Comparison of this compound with Alternative Treatment Strategies for AA Amyloidosis.
Experimental Workflow and Logical Relationships
Figure 2: Typical Workflow of a Randomized Controlled Trial for this compound.
Figure 3: Logical Relationship between Patient Characteristics, Treatment, and Outcomes.
Conclusion
The initial Phase II/III clinical trial of this compound offered promising results, suggesting that it could slow the progression of renal disease in patients with AA amyloidosis.[1] However, these findings were not replicated in a subsequent, larger confirmatory Phase 3 trial, which failed to meet its primary endpoint.[7] As a result, this compound is not an approved treatment for AA amyloidosis.
The current standard of care remains focused on aggressively treating the underlying inflammatory condition to reduce the production of the SAA precursor protein.[4] The development of biologic agents, such as TNF-α, IL-1, and IL-6 inhibitors, has significantly improved the prognosis for many patients with AA amyloidosis by providing more effective control of the underlying inflammation.[10] While the concept of directly inhibiting amyloid fibril formation remains a valid therapeutic strategy, the clinical development of this compound did not ultimately demonstrate sufficient efficacy to warrant its approval. Future research may explore other molecules that target different stages of the amyloid cascade.
References
- 1. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amyloid.nl [amyloid.nl]
- 3. Amyloid Planet: #amyloidosisJC 3/28/16 @ 9 pm EST: this compound for the Treatment of Renal Disease in AA #amyloidosis [amyloidplanet.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/39822 [onderzoekmetmensen.nl]
- 7. researchgate.net [researchgate.net]
- 8. Review of this compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. openaccessjournals.com [openaccessjournals.com]
Eprodisate: A Comparative Analysis of its Effects on Diverse Amyloid Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Eprodisate on different amyloid proteins, placed in the context of alternative therapeutic strategies. Experimental data from key clinical trials are presented to offer an objective assessment of the compound's performance.
Introduction to this compound and Amyloidosis
Amyloidosis is a group of diseases characterized by the deposition of misfolded proteins as insoluble amyloid fibrils in various tissues and organs, leading to progressive organ dysfunction.[1] The specific precursor protein that misfolds and aggregates determines the type of amyloidosis. This compound (1,3-propanedisulfonate) is a small, sulfonated molecule designed to interfere with the formation of amyloid fibrils.[1] Its primary mechanism of action involves binding to the glycosaminoglycan (GAG) binding sites on amyloid precursor proteins, thereby inhibiting their polymerization into amyloid fibrils.[1][2]
This guide will focus on comparing the efficacy of this compound against three major types of amyloid proteins:
-
Amyloid A (AA): Derived from serum amyloid A (SAA), an acute-phase reactant protein. AA amyloidosis is a complication of chronic inflammatory diseases.[1]
-
Amyloid Light Chain (AL): Produced by clonal plasma cells in the bone marrow. AL amyloidosis is the most common type of systemic amyloidosis.
-
Transthyretin Amyloid (ATTR): Caused by the misfolding of the transthyretin (TTR) protein. It can be hereditary (hATTR) or age-related (wild-type ATTR).
-
Amyloid Beta (Aβ): The primary component of amyloid plaques in the brains of patients with Alzheimer's disease.
Mechanism of Action of this compound
This compound's therapeutic potential lies in its ability to disrupt a crucial step in amyloid fibril formation. By mimicking the structure of heparan sulfate, a type of GAG, this compound competitively binds to GAG-binding sites on amyloid precursor proteins.[1] This interaction inhibits the aggregation of these proteins into organized, insoluble fibrils.
Caption: Mechanism of this compound in inhibiting amyloid fibril formation.
Comparative Efficacy of this compound
The clinical development of this compound has primarily focused on AA amyloidosis. Its efficacy against other amyloid proteins remains largely unexplored in major clinical trials.
This compound for Amyloid A (AA) Amyloidosis
The most significant clinical evidence for this compound's efficacy comes from a multicenter, randomized, double-blind, placebo-controlled trial in patients with AA amyloidosis and renal involvement.[3]
Key Experimental Protocol:
-
Study Design: 183 patients were randomly assigned to receive either this compound or a placebo for 24 months.[3]
-
Inclusion Criteria: Patients with biopsy-proven AA amyloidosis and renal involvement (proteinuria >1 g/day or creatinine (B1669602) clearance <60 mL/min).[1]
-
Primary Endpoint: A composite of worsening renal function (doubling of serum creatinine, 50% reduction in creatinine clearance, or progression to end-stage renal disease) or death.[3]
-
Dosage: this compound was administered orally twice daily, with doses adjusted based on renal function (800 mg to 2400 mg per day).[1]
Quantitative Data Summary:
| Outcome Measure | This compound Group (n=89) | Placebo Group (n=94) | p-value |
| Primary Composite Endpoint (Worsened Disease) | 27% (24 patients) | 40% (38 patients) | 0.06[3] |
| Hazard Ratio for Worsening Disease | 0.58 (95% CI, 0.37 to 0.93) | - | 0.02[3] |
| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m² per year) | 10.9 | 15.6 | 0.02[3] |
| Progression to End-Stage Renal Disease (Hazard Ratio) | 0.54 | - | 0.20[3] |
| Risk of Death (Hazard Ratio) | 0.95 | - | 0.94[3] |
Alternative Treatments for AA Amyloidosis:
The primary treatment for AA amyloidosis is to control the underlying chronic inflammatory or infectious condition to reduce the production of SAA.[1] Other therapeutic approaches include:
-
Colchicine: Effective in preventing and treating amyloidosis associated with Familial Mediterranean Fever.[4]
-
TNF-alpha blockers: Have shown efficacy in treating inflammatory AA amyloidosis.[4]
-
Biologic agents (e.g., Tocilizumab): Can be effective in reducing SAA levels and improving outcomes in AA amyloidosis secondary to rheumatoid arthritis.[5]
Caption: Therapeutic targets in AA amyloidosis.
This compound for Other Amyloid Proteins
There is a lack of robust clinical trial data on the efficacy of this compound for other types of amyloidosis. While its mechanism of action suggests potential applicability, further research is needed.[4][6]
Amyloid Light Chain (AL) Amyloidosis:
-
Current Standard of Care: Treatment is directed at the underlying plasma cell disorder and includes chemotherapy (e.g., melphalan, cyclophosphamide, bortezomib) and immunotherapy (e.g., daratumumab), often in combination with dexamethasone.[7][8] Autologous stem cell transplantation may be an option for eligible patients.[9]
-
This compound's Potential Role: While theoretically plausible that this compound could inhibit AL fibril formation, no significant clinical trials have been conducted to evaluate its efficacy in this setting.
Transthyretin (ATTR) Amyloidosis:
-
Current Standard of Care: Treatments for ATTR amyloidosis focus on either stabilizing the TTR protein tetramer or silencing the TTR gene.
-
TTR Stabilizers: Tafamidis and diflunisal (B1670566) bind to the TTR tetramer, preventing its dissociation into amyloidogenic monomers.[10][11]
-
TTR Silencers (RNAi therapeutics and antisense oligonucleotides): Patisiran, inotersen, eplontersen, and vutrisiran reduce the production of TTR protein in the liver.[12][13]
-
-
This compound's Potential Role: The applicability of this compound to ATTR amyloidosis has not been established through clinical trials.
Amyloid Beta (Aβ) and Alzheimer's Disease:
-
Current Therapeutic Strategies: Recent advancements in Alzheimer's treatment have focused on therapies that target the removal of amyloid-beta plaques from the brain.
-
This compound's Potential Role: While the mechanism of inhibiting aggregation is relevant, there is no clinical evidence to support the use of this compound for Alzheimer's disease. A related compound, tramiprosate (a homotaurine derivative), which has a similar proposed mechanism of action, has been studied in Alzheimer's disease with mixed results.[16]
Summary Comparison of Treatments for Different Amyloidoses
| Amyloid Protein | This compound Efficacy | Standard/Emerging Alternative Treatments | Mechanism of Alternatives |
| Amyloid A (AA) | Slows renal decline[3] | Anti-inflammatory agents, Colchicine, TNF-alpha blockers, Biologics[4][5] | Reduce precursor protein (SAA) production |
| Amyloid Light Chain (AL) | Not clinically evaluated | Chemotherapy, Immunotherapy, Stem Cell Transplant[7][8][9] | Eradicate the clonal plasma cells producing light chains |
| Transthyretin (ATTR) | Not clinically evaluated | TTR Stabilizers (Tafamidis), TTR Silencers (Patisiran, Inotersen)[10][11][12][13] | Stabilize TTR protein or reduce its production |
| Amyloid Beta (Aβ) | Not clinically evaluated | Anti-Aβ Monoclonal Antibodies (Lecanemab, Donanemab)[14][15] | Promote clearance of amyloid-beta plaques |
Conclusion
This compound has demonstrated a modest but statistically significant benefit in slowing the progression of renal disease in patients with AA amyloidosis.[3] Its utility in other forms of amyloidosis remains unproven due to a lack of dedicated clinical trials. The field of amyloidosis treatment is rapidly evolving, with the development of highly specific and effective therapies for AL, ATTR, and Aβ-related diseases. These newer agents, which target the production or clearance of the specific amyloidogenic proteins, represent a significant advancement over the more general anti-aggregation mechanism of this compound. Future research could explore the potential of this compound as an adjunct therapy in combination with these more targeted treatments.
References
- 1. Review of this compound for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in amyloid A amyloidosis: a novel therapeutic approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biologic therapy for amyloid A amyloidosis secondary to rheumatoid arthritis treated with interleukin 6 therapy: Case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Therapies for Systemic Amyloidosis - Renal Fellow Network [renalfellow.org]
- 7. AL Amyloidosis: Current Treatment and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary Systemic Amyloidosis Treatment & Management: Approach Considerations, Medical Care [emedicine.medscape.com]
- 9. Treatment for Amyloidosis | Fred Hutchinson Cancer Center [fredhutch.org]
- 10. Treatment of amyloidosis: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. ATTR Treatment Options | ATTR HCP [attr-amyloidosis.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. alz.org [alz.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. fiercebiotech.com [fiercebiotech.com]
Safety Operating Guide
Personal protective equipment for handling Eprodisate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Eprodisate. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, also known by its chemical name 1,3-Propanedisulfonic acid, requires careful handling due to its potential hazards. The following table summarizes the GHS hazard classifications and recommended personal protective equipment.
| Hazard Classification | GHS Hazard Statement | Recommended PPE |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Standard laboratory attire (lab coat, closed-toe shoes) |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Chemical-resistant gloves (e.g., nitrile) |
| Skin Corrosion/Irritation (Category 1B/2) | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Chemical-resistant gloves, lab coat |
| Serious Eye Damage/Eye Irritation (Category 1/2A) | H318: Causes serious eye damage / H319: Causes serious eye irritation | Safety glasses with side shields or chemical safety goggles |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) |
Data synthesized from multiple sources.
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is vital to minimize risk and maintain the integrity of this compound.
Engineering Controls:
-
Work in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Handle this compound as a solid in a manner that minimizes dust generation.
-
Use a spatula or other appropriate tool for transfers.
-
If creating solutions, add the solid to the solvent slowly.
-
-
General Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, bench paper, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal Procedure:
-
Containerization: Use a chemically resistant, sealable container for all this compound waste.
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name "this compound (1,3-Propanedisulfonic acid)".
-
Institutional Guidelines: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the logical workflow for the selection and use of PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
